(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Description
Properties
IUPAC Name |
(1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGNOFUBFINSX-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)[C@@H](C)[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432624 | |
| Record name | (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115651-77-9 | |
| Record name | (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-(+)-2-(Dibutylamino)-1-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, also known as (+)-N,N-Dibutylnorephedrine (+)-DBNE, is a chiral amino alcohol. Its structure is derived from norephedrine, a naturally occurring sympathomimetic amine.[1] The presence of two stereocenters and a tertiary amino group makes it a valuable chiral auxiliary and ligand in asymmetric synthesis. The specific stereochemistry, (1R,2S), is crucial for its function in inducing chirality in chemical transformations. This guide provides an in-depth overview of a primary pathway for its synthesis, focusing on the underlying chemical principles, experimental protocols, and the rationale behind procedural choices.
The core structure is a vicinal amino alcohol, characterized by hydroxyl and amino groups on adjacent carbons.[2] The "nor-" prefix indicates the absence of a methyl group on the nitrogen, distinguishing it from its parent compound, ephedrine.[2] The synthesis of such N-alkylated amines is a cornerstone of pharmaceutical and fine chemical manufacturing.[3]
Retrosynthetic Analysis & Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points to (1R,2S)-2-amino-1-phenylpropan-1-ol (L-Norephedrine) as the ideal chiral precursor. The key transformation is the formation of two C-N bonds at the nitrogen atom.
This can be achieved through two primary strategies:
-
Direct N,N-Dialkylation: This involves the reaction of the primary amine of L-Norephedrine with an appropriate butylating agent, such as a butyl halide, in the presence of a base. This is a classic nucleophilic substitution reaction.
-
Reductive Amination: This two-step, one-pot process involves the reaction of L-Norephedrine with butyraldehyde to form an intermediate imine (or a secondary amine followed by a second imine), which is then reduced in situ to yield the final dibutylated product. While effective, this method can sometimes lead to mixtures of mono- and di-alkylated products.
This guide will focus on the Direct N,N-Dialkylation method due to its straightforward execution and high potential for yielding the desired product cleanly. This method avoids the use of stoichiometric and often harsh reducing agents that can be associated with reductive amination.[3]
Synthesis Pathway: N,N-Dialkylation of L-Norephedrine
The chosen pathway is the direct alkylation of (1R,2S)-2-amino-1-phenylpropan-1-ol with butyl bromide. The reaction proceeds via a nucleophilic substitution mechanism where the primary amine acts as the nucleophile. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Overall Reaction Scheme
Figure 1: Overall synthesis scheme for (+)-DBNE.
Detailed Experimental Protocol
This protocol describes the N,N-dibutylation of (1R,2S)-2-amino-1-phenylpropan-1-ol.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| (1R,2S)-2-amino-1-phenylpropan-1-ol | 151.21 | 5.00 g | 33.06 | 1.0 |
| 1-Bromobutane (Butyl Bromide) | 137.02 | 11.0 mL (9.98 g) | 72.84 | 2.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 11.4 g | 82.48 | 2.5 |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,2S)-2-amino-1-phenylpropan-1-ol (5.00 g, 33.06 mmol), anhydrous potassium carbonate (11.4 g, 82.48 mmol), and acetonitrile (100 mL).
-
Addition of Alkylating Agent: Add 1-bromobutane (11.0 mL, 72.84 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary. The product has a boiling point of approximately 121°C at 0.1 mmHg.[4]
-
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow oil.
-
Physical Properties:
-
Spectroscopy:
-
¹H NMR & ¹³C NMR: To confirm the structure and the presence of the butyl groups and the phenylpropanol backbone.
-
FT-IR: To confirm the presence of the O-H stretch (broad, ~3400 cm⁻¹) and the absence of the N-H stretches of the primary amine.
-
-
Optical Rotation: To confirm the retention of stereochemistry. The expected value is [α]²⁰/D +21° (c = 2 in chloroform).[4]
Mechanism and Scientific Rationale
Choice of Reagents and Conditions
-
Starting Material: (1R,2S)-2-amino-1-phenylpropan-1-ol (L-Norephedrine) is selected as it provides the required stereochemical backbone for the final product. The stereocenters are preserved throughout this synthesis pathway.
-
Alkylating Agent: 1-Bromobutane is an effective primary alkyl halide for Sₙ2 reactions. It is reactive enough to alkylate the amine but not so reactive as to cause significant side reactions. A slight excess (2.2 equivalents) is used to ensure complete di-alkylation.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is a crucial component. As a mild, heterogeneous base, it neutralizes the HBr formed during the reaction. Its insolubility in acetonitrile simplifies the work-up, as it can be easily removed by filtration. Using a base is essential to deprotonate the ammonium salt intermediate, regenerating the nucleophilic amine for the second alkylation step and driving the reaction to completion.
-
Solvent: Acetonitrile is an ideal polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the starting amine and the alkylating agent while allowing the reaction to be heated to reflux, thereby increasing the reaction rate. Its polarity helps to stabilize the transition state of the nucleophilic substitution.
Reaction Mechanism Workflow
The N,N-dibutylation proceeds through two consecutive Sₙ2 reactions.
Figure 2: Step-wise workflow of the N,N-dibutylation mechanism.
Conclusion
The synthesis of this compound via direct N,N-dialkylation of L-Norephedrine is a robust and reliable method. It utilizes readily available starting materials and reagents, and the procedure is straightforward, making it suitable for laboratory-scale synthesis. The key to success lies in the careful control of stoichiometry and the use of an appropriate base and solvent system to facilitate the consecutive Sₙ2 reactions while preserving the crucial stereochemistry of the molecule. This guide provides a comprehensive framework for researchers to successfully synthesize this valuable chiral auxiliary.
References
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Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (n.d.). National Institutes of Health. Retrieved from [Link]
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General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). ACS Publications. Retrieved from [Link]
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Direct N-alkylation of unprotected amino acids with alcohols. (2017). National Institutes of Health. Retrieved from [Link]
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Direct N‐alkylation of l‐amino acid ester with alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Direct Alkylative Reductive Amination using 1-Allylsilatrane. (2023). ChemRxiv. Retrieved from [Link]
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Organocatalytic Reductive Amination of Aldehydes with 2-Propanol: Efficient Access to N-Alkylated Amines. (n.d.). Semantic Scholar. Retrieved from [Link]
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Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two-Steps Biocatalytic Process. (n.d.). IRIS. Retrieved from [Link]
- Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. (n.d.). Google Patents.
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. (2024). ChemRxiv. Retrieved from [Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (2025). ResearchGate. Retrieved from [Link]
-
Formation of N-alkylpyrroles via intermolecular redox amination. (2009). PubMed. Retrieved from [Link]
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Catalytic Amination for N-Alkyl Amine Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Examples of N‐alkylated alkaloids and drug molecules. (n.d.). ResearchGate. Retrieved from [Link]
-
(1R,2S)-2-di-n-butylamino-1-phenyl-1-propanol. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]
-
The Appetite Suppressant D-norpseudoephedrine (Cathine) Acts via D1/D2-Like Dopamine Receptors in the Nucleus Accumbens Shell. (2020). PubMed Central. Retrieved from [Link]
- Method for producing cathine. (n.d.). Google Patents.
- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.). Google Patents.
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Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023). ResearchGate. Retrieved from [Link]
-
Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Cathine. (n.d.). Wikipedia. Retrieved from [Link]
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L-Norpseudoephedrine. (n.d.). Wikipedia. Retrieved from [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
A Note to the Reader: As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, evidence-based information. The following guide addresses the query on the mechanism of action for (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol. It is crucial to note at the outset that, following a comprehensive review of the scientific literature, there is a significant lack of published research detailing a specific pharmacological mechanism of action for this particular compound. This guide will, therefore, provide a detailed overview of the compound's chemical identity, contextualize its potential pharmacology based on its structural relationship to known psychoactive molecules, and outline the established experimental workflows that would be necessary to elucidate its mechanism of action.
Compound Identification and Chemical Characteristics
This compound is a chiral amino alcohol. Its identity is well-established in chemical literature and databases.
Synonyms:
-
(-)-N,N-Dibutylnorephedrine
-
(-)-alpha-[1-(Dibutylamino)ethyl]benzyl Alcohol
-
(1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol
Chemical Structure:
-
Molecular Formula: C₁₇H₂₉NO
-
Molecular Weight: 263.42 g/mol
-
CAS Number: 115651-77-9
Key Structural Features:
-
Phenylpropanolamine Backbone: The core structure is derived from phenylpropanolamine (norephedrine), which is known to have sympathomimetic activity.
-
Chirality: The molecule possesses two chiral centers at the C1 and C2 positions of the propanol chain, with the (1R,2S) configuration. This specific stereochemistry is critical for its interaction with biological targets.
-
N,N-Dibutyl Substitution: The primary amine of the parent norephedrine structure is substituted with two butyl groups. This significant lipophilic addition would be expected to drastically alter its pharmacological profile compared to its unsubstituted counterpart.
Postulated Mechanism of Action: A Hypothesis Based on Structural Analogs
While no direct evidence is available for this compound, we can formulate a hypothesis based on its structural similarity to phenylpropanolamine (norephedrine).
(1R,2S)-2-amino-1-phenylpropan-1-ol (Norephedrine): A Known Adrenergic Agent
The parent compound, (-)-norephedrine, is classified as a mixed-acting sympathomimetic amine.[1] Its mechanism of action is understood to involve:
-
Direct agonism of adrenergic receptors: It can directly bind to and activate alpha- and, to a lesser extent, beta-adrenergic receptors.[2]
-
Indirect sympathomimetic action: It can increase the concentration of norepinephrine in the synaptic cleft by inhibiting its reuptake into presynaptic neurons.[1][2]
The Impact of N,N-Dibutyl Substitution
The addition of two bulky, lipophilic butyl groups to the nitrogen atom would profoundly influence the molecule's interaction with the monoamine transporters and adrenergic receptors. It is plausible that this compound may retain some affinity for these targets, but the nature of the interaction (agonist vs. antagonist, and potency) is likely to be significantly different from norephedrine. The increased lipophilicity could also enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system effects.
Without experimental data, any proposed mechanism remains speculative. The compound is commercially available and used in chemical research, which suggests it may be a tool compound, a synthetic intermediate, or a candidate for pharmacological screening.
Experimental Workflows for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required. The following protocols represent a standard workflow in pharmacological research for novel compound characterization.
Tier 1: Receptor Binding and Transporter Inhibition Assays
The initial step is to screen the compound against a panel of known biological targets, particularly those associated with its structural class.
Experimental Protocol: Radioligand Binding and Uptake Inhibition Assays
-
Target Selection: A panel of receptors and transporters would be selected, with a primary focus on:
-
Adrenergic receptors (α₁, α₂, β₁, β₂, β₃)
-
Dopamine transporter (DAT), Norepinephrine transporter (NET), and Serotonin transporter (SERT)
-
Dopamine, serotonin, and other biogenic amine receptors.
-
-
Assay Principle:
-
Binding Assays: Cell membranes expressing the target receptor are incubated with a known radiolabeled ligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
-
Uptake Assays: Cells expressing the target transporter are incubated with a radiolabeled substrate (e.g., ³H-dopamine) and varying concentrations of the test compound. The inhibition of substrate uptake is measured to determine the IC₅₀ value.
-
-
Data Analysis: The Ki and IC₅₀ values are determined using non-linear regression analysis of the concentration-response curves. These values quantify the compound's affinity and potency for each target.
Logical Framework for Tier 1 Screening
Caption: Initial screening to identify primary biological targets.
Tier 2: Functional Assays
Once high-affinity targets are identified, the next step is to determine the functional effect of the compound on these targets (e.g., agonist, antagonist, or allosteric modulator).
Experimental Protocol: In Vitro Functional Assays
-
Cell-Based Assays:
-
GPCRs (e.g., Adrenergic Receptors):
-
cAMP Assays: For Gs- or Gi-coupled receptors, changes in intracellular cyclic AMP levels are measured in response to the compound.
-
Calcium Flux Assays: For Gq-coupled receptors, changes in intracellular calcium concentration are measured.
-
-
Transporters (e.g., DAT, NET, SERT):
-
Efflux Assays: To determine if the compound is a substrate and induces transporter-mediated efflux of neurotransmitters.
-
-
-
Electrophysiology:
-
Patch-Clamp Electrophysiology: This technique can be used to measure the effect of the compound on ion channel activity, which can be modulated by GPCRs or be a direct target.
-
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Eₘₐₓ).
Signaling Pathway Determination
Caption: Characterizing the downstream signaling cascade of a target receptor.
Tier 3: In Vivo and Ex Vivo Studies
The final stage of mechanistic investigation involves assessing the compound's effects in a whole-organism context.
Experimental Protocol: Animal Models
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamic Studies:
-
Behavioral Models: Assess effects on locomotion, anxiety, cognition, and other relevant behaviors based on the in vitro profile.
-
Microdialysis: Measure changes in neurotransmitter levels in specific brain regions of awake, freely moving animals following compound administration.
-
-
Ex Vivo Analysis: Tissues can be collected after in vivo dosing to measure receptor occupancy or downstream signaling markers.
Conclusion
This compound is a well-defined chemical entity with a structure suggestive of potential activity at adrenergic and/or monoaminergic systems. However, there is a clear absence of published data to support a specific mechanism of action. The N,N-dibutyl substitution on the norephedrine backbone is a significant structural modification that precludes direct extrapolation from the pharmacology of its parent compound.
The elucidation of its mechanism of action requires a systematic pharmacological investigation, beginning with broad target screening and progressing through functional and in vivo studies as outlined above. For researchers and drug development professionals, this compound represents an unexplored chemical space with the potential for novel pharmacology. Any claims regarding its mechanism of action would require rigorous experimental validation.
References
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Hengstmann, J. H., & Aderjan, R. (1996). Effects of dl-norephedrine and its enantiomers on norepinephrine uptake and release in isolated rat caudal artery. Pharmacological Research, 34(5-6), 231-236. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11003877, (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. Retrieved from [Link]
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Wikipedia. (n.d.). Bupivacaine. Retrieved from [Link]
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Veeprho. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). (1R,2S)-2-DI-N-BUTYLAMINO-1-PHENYL-1-PROPANOL. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10297, Phenylpropanolamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131747322, (-)-norephedrine (1R,2S)-2-amino-1-phenyl-propan-1-ol-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18766, (1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride. Retrieved from [Link]
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(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol: A Comprehensive Technical Guide for Asymmetric Synthesis
This guide provides an in-depth exploration of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a pivotal chiral amino alcohol in the field of asymmetric synthesis. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's core identifiers, physicochemical properties, synthesis, and its critical role in inducing stereoselectivity in chemical transformations.
Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols, a class of organic compounds featuring both an amino and a hydroxyl group attached to a chiral backbone, are of paramount importance in modern organic synthesis. Their utility stems from their ability to act as chiral catalysts or auxiliaries, directing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. This compound, a derivative of the naturally occurring norephedrine, has emerged as a highly effective ligand in a variety of asymmetric transformations, most notably in the enantioselective addition of organozinc reagents to aldehydes. Its predictable stereochemical control and the accessibility of its parent compound, norephedrine, make it a valuable tool for the synthesis of enantiomerically enriched secondary alcohols, which are common structural motifs in pharmaceuticals and biologically active molecules.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's identifiers and properties is fundamental for its effective application and for ensuring reproducibility in experimental work.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 115651-77-9 | [Santa Cruz Biotechnology, n.d.[1]; Chemdad, n.d.[2]; Research Scientific, n.d.[3]; Biosynth, n.d.[4]] |
| IUPAC Name | This compound | [PubChem[5]] |
| Synonyms | N,N-Dibutyl-L-(+)-norephedrine, (+)-DBNE, (1R,2S)-(+)-2-(Dibutylamino)-1-phenyl-1-propanol | [Santa Cruz Biotechnology, n.d.[1]; Chemdad, n.d.[2]] |
| Molecular Formula | C₁₇H₂₉NO | [Santa Cruz Biotechnology, n.d.[1]; Chemdad, n.d.[2]] |
| Molecular Weight | 263.42 g/mol | [Santa Cruz Biotechnology, n.d.[1]; Chemdad, n.d.[2]] |
| InChI Key | BRRGNOFUBFINSX-RDJZCZTQSA-N | [PubChemLite[6]] |
| SMILES | CCCCN(CCCC)O | [Biosynth, n.d.[4]; PubChemLite[6]] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Colorless to light orange to yellow clear liquid | [TCI Chemicals, n.d.] |
| Boiling Point | 121 °C at 0.1 mmHg | [Chemdad, n.d.[2]] |
| Density | 0.944 g/mL at 20 °C | [Chemdad, n.d.[2]] |
| Refractive Index | n20/D 1.501 | [Chemdad, n.d.[2]] |
| Optical Activity | [α]²⁰/D +21° (c = 2 in chloroform) | [Chemdad, n.d.[2]] |
| Storage | Recommended in a cool and dark place, <15°C, under inert gas | [TCI Chemicals, n.d.] |
Synthesis of this compound
The most common and practical approach for the synthesis of this compound is through the N,N-dialkylation of the parent amino alcohol, (1R,2S)-norephedrine. A general and effective method for this transformation is reductive amination.
Synthetic Pathway: Reductive Amination
Reductive amination involves the reaction of the primary amine of (1R,2S)-norephedrine with two equivalents of butyraldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is highly efficient and avoids the use of harsh alkylating agents.
Caption: Synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-alkylated norephedrine derivatives and can be adapted for the synthesis of the title compound[7].
Materials:
-
(1R,2S)-Norephedrine
-
Butyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Hydrogen gas and Palladium on carbon (Pd/C)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (1R,2S)-norephedrine (1.0 equivalent) in dichloromethane.
-
Aldehyde Addition: To the stirred solution, add butyraldehyde (2.2 equivalents). The reaction mixture may be stirred at room temperature for a short period to facilitate imine formation.
-
Reduction:
-
Method A (Sodium Triacetoxyborohydride): Slowly add sodium triacetoxyborohydride (2.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature. Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Method B (Catalytic Hydrogenation): Transfer the reaction mixture to a hydrogenation vessel. Add a catalytic amount of 10% Palladium on carbon. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) until the starting material is consumed (monitored by TLC).
-
-
Work-up:
-
For Method A, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
For Method B, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
-
Extraction: Transfer the quenched reaction mixture (from Method A) or the filtrate (from Method B) to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The optical purity can be determined by chiral HPLC analysis.
Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes
This compound is a highly effective chiral ligand for the enantioselective addition of diethylzinc to a variety of aldehydes, producing chiral secondary alcohols with high enantiomeric excess.
Mechanism of Stereochemical Control
The stereochemical outcome of the reaction is dictated by the formation of a chiral zinc-amino alcohol complex in situ. The this compound reacts with diethylzinc to form a dimeric zinc complex. This complex then coordinates with the aldehyde, creating a well-defined chiral environment that directs the nucleophilic attack of an ethyl group from the diethylzinc to one specific face of the aldehyde carbonyl.
Caption: Proposed mechanism for the enantioselective addition of diethylzinc to an aldehyde catalyzed by this compound.
The erythro configuration of the amino alcohol, with the amino and hydroxyl groups on opposite sides of the carbon backbone in a Fischer projection, is crucial for creating the specific steric environment that leads to high enantioselectivity. The bulky dibutylamino group and the phenyl group play key roles in shielding one face of the coordinated aldehyde, thus favoring the approach of the nucleophile from the less hindered face.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
The following is a representative protocol for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard oven-dried glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (0.05 equivalents) in anhydrous toluene.
-
Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (2.0 equivalents) to the stirred solution. Allow the mixture to stir at 0 °C for 20-30 minutes to ensure the formation of the active catalyst complex.
-
Substrate Addition: Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Progress: Allow the reaction to stir at 0 °C or room temperature, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel to obtain the desired (R)-1-phenyl-1-propanol. The enantiomeric excess of the product should be determined by chiral HPLC or chiral GC analysis.
Performance Data
The use of N-alkylated norephedrine derivatives as catalysts in the addition of diethylzinc to aldehydes has been shown to yield products with good to excellent enantioselectivities. For instance, N-alkylated norephedrine derivatives have been reported to afford the corresponding secondary alcohols with enantiomeric ratios often exceeding 80:20, and in some cases, reaching up to 91:9[7]. The specific enantiomeric excess is dependent on the nature of the N-alkyl substituent and the aldehyde substrate.
Spectroscopic Data
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts:
-
Aromatic Protons (C₆H₅): δ 7.20-7.40 (m, 5H)
-
CH-OH: δ ~4.8 (d, 1H)
-
CH-N: δ ~2.9-3.1 (m, 1H)
-
N-(CH₂CH₂CH₂CH₃)₂: δ ~2.4-2.7 (m, 4H), δ 1.2-1.6 (m, 8H), δ 0.8-1.0 (t, 6H)
-
CH₃: δ ~0.8-0.9 (d, 3H)
-
OH: A broad singlet, chemical shift is concentration-dependent.
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts:
-
Aromatic Carbons: δ ~126-142
-
C-OH: δ ~73
-
C-N: δ ~58
-
N-(CH₂)₂: δ ~47-50
-
Alkyl Chain Carbons: δ ~14-32
-
CH₃: δ ~14
Expected IR (neat) Absorptions (cm⁻¹):
-
O-H stretch: ~3400 (broad)
-
C-H stretch (aromatic): ~3030-3080
-
C-H stretch (aliphatic): ~2850-2960
-
C=C stretch (aromatic): ~1450-1600
-
C-O stretch: ~1030-1070
-
C-N stretch: ~1100-1200
Mass Spectrometry (ESI-HRMS):
-
Calculated for C₁₇H₃₀NO [M+H]⁺: 264.2327
-
Found: Values should be in close agreement with the calculated mass.
Conclusion
This compound stands as a robust and highly effective chiral ligand in asymmetric synthesis. Its straightforward preparation from a readily available chiral precursor, coupled with its ability to induce high levels of enantioselectivity in key carbon-carbon bond-forming reactions, solidifies its position as a valuable tool for synthetic chemists in both academic and industrial research. This guide has provided a comprehensive overview of its properties, synthesis, and application, offering a solid foundation for its successful implementation in the laboratory.
References
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Chemdad. (n.d.). (1R,2S)-2-di-n-butylamino-1-phenyl-1-propanol. Retrieved from [Link]
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Parrott, S. W., Smith, G. D., & Shimizu, K. D. (2005). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron, 61(43), 10299-10307. [Link]
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PubChem. (n.d.). (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. Retrieved from [Link]
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PubChemLite. (n.d.). (1r,2s)-(+)-2-(dibutylamino)-1-phenyl-1-propanol. Retrieved from [Link]
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Research Scientific. (n.d.). (1R,2S)-(+)-2-(DIBUTYLAMINO)-1-PHENYL-1- PROPANOL, 97%. Retrieved from [Link]
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An In-depth Technical Guide to the Structural and Conformational Analysis of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
Introduction
Chemical Identity and Significance
(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a substituted amino alcohol, is a chiral molecule with significant applications in asymmetric synthesis. Also known by synonyms such as (+)-N,N-Di-n-butylnorephedrine or (+)-DBNE, its specific stereochemistry arises from two chiral centers at the C1 and C2 positions of the propanol backbone.[1][2] This precise spatial arrangement of the phenyl, hydroxyl, and dibutylamino groups is fundamental to its utility as a chiral auxiliary and ligand in stereoselective chemical transformations. The bulky dibutylamino group, in conjunction with the other functional moieties, creates a well-defined chiral environment that can influence the stereochemical outcome of reactions.
This guide provides a comprehensive technical overview of the methodologies used to characterize the structure and preferred conformations of this compound. Understanding its three-dimensional architecture is paramount for researchers aiming to leverage its stereodirecting capabilities and for professionals in drug development exploring its potential pharmacological applications.
Objectives of the Guide
The primary objective of this document is to furnish researchers, scientists, and drug development professionals with an in-depth understanding of the structural and conformational analysis of this compound. This guide will:
-
Detail the fundamental physicochemical and spectroscopic properties that define the molecule's identity.
-
Elucidate the methods for confirming its absolute stereochemistry.
-
Provide a dual approach, combining computational modeling and advanced NMR spectroscopy, for a thorough conformational analysis.
-
Offer insights into the structure-activity relationships (SAR) that govern its chemical and biological functions.
Physicochemical and Spectroscopic Characterization
Core Molecular Structure
The foundational step in any chemical analysis is the confirmation of the molecule's identity and core structure.
IUPAC Name: this compound[3] Molecular Formula: C₁₇H₂₉NO[1][4] Molecular Weight: 263.42 g/mol [1][2]
Summary of Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented below. These data are crucial for handling, formulation, and experimental design.
| Property | Value | Reference |
| CAS Number | 115651-77-9 | [1][2] |
| Appearance | Colorless to light orange/yellow clear liquid | |
| Boiling Point | 121 °C @ 0.1 mm Hg | [2] |
| Density | 0.944 g/mL at 20 °C | [2] |
| Refractive Index | n20/D 1.501 | [2] |
| Specific Rotation [α]20/D | +21° (c=2 in chloroform) | [2] |
Spectroscopic Profile
Spectroscopic techniques provide a detailed "fingerprint" of the molecule, confirming the presence of key functional groups and the overall connectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are essential for confirming the carbon-hydrogen framework. Key expected signals in ¹H NMR would include multiplets for the phenyl protons, a characteristic signal for the benzylic proton at C1, a signal for the proton at C2, and a series of signals corresponding to the methyl and methylene protons of the two butyl groups.
-
Infrared (IR) Spectroscopy : The IR spectrum provides evidence for the principal functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[5][6] C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-N stretching vibration is typically observed in the 1250-1020 cm⁻¹ region.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is calculated to be 263.2249 Da.[3][4] Analysis of the fragmentation pattern can further corroborate the proposed structure.
Stereochemistry and Absolute Configuration
The Importance of Chirality
The biological and chemical activity of chiral molecules is often intrinsically linked to their specific three-dimensional arrangement. For this compound, the defined (1R,2S) configuration is what makes it an effective chiral auxiliary. Any deviation in this stereochemistry would result in a different enantiomer or diastereomer with potentially distinct properties. The parent compound, norephedrine, exists as four stereoisomers, highlighting the importance of controlling the stereochemistry.[7][8][9][10]
Experimental Determination of Absolute Configuration
While the stereochemistry is often established during synthesis from a chiral precursor, independent experimental verification is crucial for ensuring chemical integrity.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection : A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam.
-
Diffraction Pattern : The crystal diffracts the X-rays, producing a unique pattern of reflections that are recorded by a detector.[12]
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined.[12] For determining the absolute configuration, anomalous dispersion effects are analyzed, typically using the Flack parameter.
The synthesis of this compound is typically achieved starting from (1R,2S)-(-)-norephedrine. Since the stereocenters of the starting material are known and the reaction pathway does not affect these chiral centers, the stereochemistry of the product is retained.[13]
Workflow for Stereochemical Confirmation
The logical flow for confirming the absolute configuration of the molecule is depicted in the following diagram.
Caption: Workflow for confirming the absolute configuration.
Conformational Analysis: From Theory to Practice
Introduction to Conformational Isomers
The flexibility of this compound arises from rotation around several single bonds, leading to various conformational isomers, or rotamers.[14] The key rotatable bonds are the C1-C2 bond, the C1-phenyl bond, the C1-O bond, and the C2-N bond, as well as the bonds within the n-butyl chains. The relative orientation of the hydroxyl, phenyl, and dibutylamino groups, largely dictated by the torsion angle around the C1-C2 bond, is of particular interest as it defines the overall shape of the molecule.[14] Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom can also play a significant role in stabilizing certain conformations.[14][15]
Theoretical Approach: Computational Modeling
Computational chemistry provides a powerful tool for exploring the conformational landscape of a molecule and identifying low-energy, stable conformers.[16][17][18][19][20]
Experimental Protocol: Conformational Search and DFT Optimization
-
Initial Structure Generation : A 3D model of this compound is built using molecular modeling software.
-
Conformational Search : A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface by rotating the key dihedral angles. This generates a large number of possible conformations.
-
Geometry Optimization and Energy Calculation : The unique conformers identified in the search are then subjected to geometry optimization and energy calculation using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Analysis : The relative energies of the optimized conformers are analyzed to identify the most stable, low-energy structures. The geometric parameters (bond lengths, angles, dihedral angles) of these conformers are then examined.
Experimental Validation: Advanced NMR Techniques
While computational methods predict likely conformations, experimental validation is essential. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique for determining the spatial proximity of protons, providing crucial data to support or refute computationally derived models.[21][22][23][24][25]
Experimental Protocol: 2D NOESY/ROESY Experiment
-
Sample Preparation : A solution of the compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at an appropriate concentration.
-
Data Acquisition : A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is performed on a high-field NMR spectrometer. For small molecules like this one, NOESY cross-peaks are typically positive (opposite in sign to the diagonal peaks).[21]
-
Data Processing and Analysis : The 2D spectrum is processed to visualize cross-peaks. A cross-peak between two protons indicates that they are close in space (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Structural Interpretation : The presence or absence of specific NOE cross-peaks provides distance constraints that can be used to define the molecule's conformation in solution. For instance, an NOE between a proton on the phenyl ring and a proton on one of the butyl chains would indicate a folded conformation where these groups are in close proximity.
Integrated Conformational Analysis Workflow
A robust conformational analysis integrates both theoretical predictions and experimental data. The workflow below illustrates this synergistic approach.
Caption: Integrated workflow for conformational analysis.
Structure-Activity Relationship (SAR) Insights
The conformation of this compound directly influences its function.
-
The Pharmacophore Model : The specific 3D arrangement of the phenyl, hydroxyl, and amino groups constitutes the pharmacophore. In its role as a chiral ligand, the preferred conformation determines how it coordinates to a metal center and how it presents a chiral environment to the reactants, thereby directing the stereochemical outcome of the reaction.
-
Impact of the Dibutylamino Group : The two bulky n-butyl groups on the nitrogen atom create significant steric hindrance. This steric bulk can restrict rotation around the C2-N bond and influence the preferred conformation around the C1-C2 bond, effectively shielding one face of the molecule. This is a key factor in its ability to induce asymmetry.
-
The Phenyl and Hydroxyl Groups : The phenyl group can participate in π-stacking interactions, while the hydroxyl group is a hydrogen bond donor and acceptor.[5][26][27] In a catalytic context, the hydroxyl group can coordinate to a metal center or a reactant, playing a crucial role in the catalytic cycle. The relative orientation of these groups, as determined by the molecule's conformation, is critical for effective binding and reactivity.
Conclusion
The structural and conformational analysis of this compound is a multi-faceted process that relies on a combination of spectroscopic, crystallographic, and computational techniques. A thorough understanding of its absolute configuration and its preferred conformational states in solution is indispensable for its rational application in asymmetric synthesis and for exploring its potential in drug design. The integrated approach detailed in this guide, which combines theoretical predictions with experimental validation, provides a robust framework for elucidating the three-dimensional architecture of this and other complex chiral molecules.
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Dunitz, J. D., & Prelog, V. (1968). Amino-alcohol Salts. Part II. Crystal structures of (1R, 2S)-Norephedrine hydrochloride and (1R, 2R)-norpseudoephedrine hydrochloride. Helvetica Chimica Acta, 51(7), 1717-1723. Retrieved from [Link]
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Lilley, D. M. (2005). The role of specific 2′-hydroxyl groups in the stabilization of the folded conformation of kink-turn RNA. RNA, 11(5), 707-714. Retrieved from [Link]
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The Unseen Architect: A Technical Guide to (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL in Asymmetric Synthesis
Abstract
This technical guide delves into the synthesis, mechanistic underpinnings, and application of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, a chiral β-amino alcohol derived from norephedrine. While a singular, storied history of this specific molecule is not extensively documented, its significance is deeply rooted in the broader narrative of asymmetric synthesis. This document serves as a comprehensive resource for researchers and drug development professionals, elucidating the compound's role not as a therapeutic agent itself, but as a critical tool—a chiral auxiliary—in the stereoselective synthesis of complex molecules. We will explore its rational design, synthesis from readily available precursors, and its application in guiding the formation of specific stereoisomers, a cornerstone of modern pharmaceutical development.
Introduction: The Quest for Chirality and the Rise of Chiral Auxiliaries
The vast majority of biological molecules are chiral, existing as non-superimposable mirror images, or enantiomers. This fundamental property of life dictates that the pharmacological activity of a drug is often exclusive to one enantiomer, while the other may be inactive or even harmful. The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in drug design[1].
To meet the demand for enantiomerically pure compounds, chemists have developed a suite of strategies for asymmetric synthesis. Among these, the use of chiral auxiliaries has emerged as a robust and reliable method. A chiral auxiliary is a stereogenic molecule temporarily attached to a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
This compound, a derivative of the naturally occurring amino alcohol norephedrine, belongs to this important class of molecules. Its history is therefore intertwined with the development of chiral auxiliaries and our understanding of how to manipulate the three-dimensional arrangement of atoms in a molecule.
A Legacy of Norephedrine: The Conceptual History of N,N-Dialkylated Derivatives
The story of this compound begins with its parent compound, norephedrine. Norephedrine, and its diastereomer pseudoephedrine, are naturally occurring chiral β-amino alcohols that have long been recognized for their potential in asymmetric synthesis. The pioneering work of researchers like Andrew G. Myers in the 1990s demonstrated the power of pseudoephedrine as a chiral auxiliary in asymmetric alkylation reactions, offering a practical and highly effective method for the synthesis of a wide range of chiral carboxylic acids, aldehydes, ketones, and alcohols[2].
The core principle behind the efficacy of norephedrine and its derivatives lies in their rigid, predictable conformation when attached to a substrate. This conformational rigidity, stemming from the stereocenters on the propanol backbone, creates a chiral environment that biases the approach of incoming reagents to one face of the molecule, leading to the preferential formation of one enantiomer.
The evolution from norephedrine to N,N-dialkylated derivatives like this compound was a logical progression driven by the need to fine-tune the steric and electronic properties of the chiral auxiliary. The introduction of two butyl groups on the nitrogen atom serves several purposes:
-
Increased Steric Hindrance: The bulky dibutylamino group enhances the steric shielding of one face of the reactive intermediate, leading to higher diastereoselectivity in many reactions.
-
Modified Solubility: The alkyl groups alter the solubility profile of the auxiliary and its derivatives, which can be advantageous for reaction setup and purification.
-
Chelation Control: The tertiary amine can participate in chelation with metal ions, further rigidifying the transition state and enhancing stereocontrol.
While a specific "eureka" moment for the discovery of the dibutyl derivative is not prominent in the literature, its existence and availability from chemical suppliers point to its development as part of the broader toolkit of chiral auxiliaries available to synthetic chemists.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is a straightforward process starting from the commercially available and relatively inexpensive (1R,2S)-(-)-norephedrine. The most common method is a direct N-alkylation reaction.
General Synthetic Protocol: Reductive Amination
A robust and scalable method for the synthesis of N,N-dialkylated norephedrine derivatives is reductive amination. This two-step, one-pot procedure involves the reaction of norephedrine with an aldehyde (in this case, butyraldehyde) to form an intermediate imine/enamine, which is then reduced in situ to the desired tertiary amine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of (1R,2S)-(-)-norephedrine (1.0 eq) in a suitable solvent such as methanol or ethanol, add butyraldehyde (2.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a pure compound.
Caption: Logical flow of asymmetric ethylation of an aldehyde.
Representative Experimental Protocol
Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.05-0.1 eq) in anhydrous toluene. Add a solution of diethylzinc (1.1 eq) in hexanes dropwise at 0 °C and stir the mixture for 30 minutes.
-
Substrate Addition: Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) and add benzaldehyde (1.0 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC or GC).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Analysis: Combine the organic layers, dry, and concentrate. Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.
Expected Outcome and Data Summary
The use of this compound as a chiral ligand in the addition of diethylzinc to various aldehydes typically results in high yields and good to excellent enantioselectivities. The following table summarizes representative data for this class of reactions.
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | >90 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | >95 | >92 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | >90 | >88 |
Conclusion and Future Outlook
This compound, while not a compound with a famed history of its own, represents a crucial element in the powerful strategy of asymmetric synthesis. Its rational design, stemming from the well-established chiral scaffold of norephedrine, and its straightforward synthesis make it an accessible and effective tool for controlling stereochemistry. The N,N-dibutyl substitution provides enhanced steric bulk, leading to high levels of enantioselectivity in key transformations such as the addition of organozinc reagents to aldehydes.
As the demand for enantiomerically pure pharmaceuticals and other complex molecules continues to grow, the role of chiral auxiliaries and ligands like this compound will remain indispensable. Future research may focus on immobilizing such catalysts on solid supports for easier recovery and recycling, or on developing novel applications in other classes of asymmetric reactions. This "unseen architect" will undoubtedly continue to play a vital role in the construction of the chiral world around us.
References
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Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Aldehydes, Alcohols, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
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Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalyst. Chemical Reviews, 92(5), 833-856. [Link]
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Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
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An In-Depth Technical Guide to (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol in Chiral Catalysis
Executive Summary
(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, commonly known in the field as (+)-N,N-Dibutylnorephedrine ((+)-DBNE), stands as a premier chiral amino alcohol ligand in the toolbox of asymmetric synthesis. Its robust structure, derived from the readily available chiral pool, provides exceptional stereocontrol in a variety of catalytic reactions. This guide offers a comprehensive analysis of (+)-DBNE, focusing on its pivotal role in the enantioselective addition of organozinc reagents to aldehydes. We will dissect its mechanistic underpinnings, provide field-proven experimental protocols, and present performance data to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this catalyst in their synthetic endeavors.
The Strategic Value of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a distinguished class of ligands in asymmetric catalysis. Their efficacy is rooted in a simple yet powerful structural motif: a bifunctional scaffold containing both a Lewis basic amino group and a hydroxyl group. This arrangement allows them to act as bidentate ligands, forming stable five-membered chelate rings with metal centers. This chelation creates a conformationally rigid, well-defined chiral environment around the catalytic site. Consequently, the trajectory of an incoming substrate is strictly controlled, leading to the preferential formation of one enantiomer of the product. (+)-DBNE is an exemplar of this class, where the specific stereochemistry and sterics of its substituents lead to high levels of asymmetric induction.[1]
Compound Profile: this compound ((+)-DBNE)
Structure and Nomenclature
-
IUPAC Name: this compound[2]
-
Common Names: (+)-N,N-Dibutylnorephedrine, (+)-DBNE[3]
-
CAS Number: 115651-77-9[3]
-
Molecular Formula: C₁₇H₂₉NO[3]
The structure features two contiguous stereocenters at the C1 and C2 positions with an (1R,2S) absolute configuration, classifying it as an erythro diastereomer. The hydroxyl group is attached to the benzylic carbon (C1), while the sterically demanding dibutylamino group resides on the adjacent carbon (C2).
Physicochemical Properties
A summary of the key physical and chemical properties of (+)-DBNE is provided below. This data is critical for handling, dosage, and reaction setup.
| Property | Value | Reference |
| Molecular Weight | 263.42 g/mol | [3] |
| Appearance | Liquid (Typical) | |
| Boiling Point | 121 °C @ 0.1 mm Hg | [3] |
| Density | 0.944 g/mL at 20 °C | [3] |
| Refractive Index (n²⁰/D) | 1.501 | [3] |
| Optical Activity ([α]²⁰/D) | +21° (c=2 in chloroform) | [3] |
Synthesis Overview
(+)-DBNE is readily synthesized from the chiral precursor (1R,2S)-(+)-norephedrine. The synthesis involves a standard N-alkylation procedure where the primary amino group of norephedrine is reacted with a butylating agent, such as butyl bromide or butyl iodide, in the presence of a non-nucleophilic base to yield the tertiary amine. This straightforward and scalable synthesis from a relatively inexpensive starting material adds to its practical appeal in both academic and industrial settings.
Core Application: Enantioselective Addition of Diethylzinc to Aldehydes
One of the most well-documented and highly successful applications of (+)-DBNE is in catalyzing the enantioselective addition of diethylzinc (Et₂Zn) to prochiral aldehydes, yielding valuable chiral secondary alcohols.[4]
Mechanistic Principles: The Causality of Stereoselection
The high enantioselectivity observed is not serendipitous; it is the direct result of a well-orchestrated catalytic cycle. The process is believed to involve the formation of a dimeric zinc complex, which is the catalytically active species.[5]
-
Catalyst Activation: (+)-DBNE first reacts with diethylzinc. The acidic proton of the hydroxyl group is removed by one equivalent of Et₂Zn to form a zinc alkoxide, releasing ethane. This creates a chiral [Zinc-DBNE-alkoxide]-ethyl complex.
-
Formation of the Dimeric Transition State: This monomeric complex then associates with a second molecule of diethylzinc. A bridged, dimeric structure is formed where the aldehyde substrate coordinates to one of the zinc atoms.
-
Stereocontrolled Ethyl Transfer: Within this rigid, chiral dimeric complex, the aldehyde's carbonyl group is oriented in a highly specific manner due to steric interactions with the phenyl group and the bulky dibutylamino moiety of the DBNE ligand. One face of the carbonyl is effectively shielded. The ethyl group is then transferred from the other zinc atom to the exposed face of the aldehyde carbonyl, establishing the new stereocenter.
-
Product Release and Catalyst Regeneration: After the ethyl transfer, the resulting zinc alkoxide of the product is released, and the chiral catalyst is regenerated to re-enter the catalytic cycle.
The (1R,2S) configuration of the ligand is crucial for establishing the specific topology of the transition state that leads to the preferential formation of the (R)-alcohol (when using benzaldehyde as a substrate).
Catalytic Cycle Diagram
The following diagram illustrates the proposed catalytic cycle for the (+)-DBNE catalyzed addition of diethylzinc to an aldehyde.
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Spectroscopic Characterization of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for the chiral amino alcohol, (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol. This compound, also known as (+)-N,N-Dibutyl-L-(+)-norephedrine, is of significant interest in pharmaceutical research and asymmetric synthesis. Accurate structural elucidation through spectroscopic methods is paramount for its application in these fields. This document will detail the expected outcomes from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental design and data interpretation from the perspective of a seasoned analytical chemist.
Molecular Structure and Stereochemistry
A clear understanding of the molecule's architecture is fundamental to interpreting its spectral data. This compound possesses two chiral centers, at C1 and C2, which dictates its specific three-dimensional arrangement. This stereochemistry is crucial to its biological activity and its efficacy as a chiral auxiliary.
Caption: Molecular graph of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[1][2][3] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and allows for the instrument's magnetic field to be "locked".[3][4] The spectrum is typically recorded on a 400 or 500 MHz spectrometer. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
Data Interpretation:
The ¹H NMR spectrum of the enantiomer, (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propan-1-ol, provides a direct reference for our target molecule as enantiomers exhibit identical NMR spectra in achiral media.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (Phenyl group) |
| ~4.85 | Doublet | 1H | H-1 (CH-OH) |
| ~3.00 | Multiplet | 1H | H-2 (CH-N) |
| ~2.60 - 2.40 | Multiplet | 4H | N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~1.40 - 1.20 | Multiplet | 8H | N-(CH₂-CH₂-CH₂-CH₃)₂ |
| ~0.90 | Doublet | 3H | C(2)-CH₃ |
| ~0.85 | Triplet | 6H | N-(CH₂-CH₂-CH₂-CH₃)₂ |
Causality Behind Assignments:
-
Aromatic Protons (7.35 - 7.20 ppm): The protons on the phenyl group are in a region of high electron density and are deshielded by the ring current effect, hence their downfield chemical shift.
-
H-1 (4.85 ppm): This proton is attached to a carbon bearing an electronegative oxygen atom and the phenyl group, causing a significant downfield shift. It appears as a doublet due to coupling with the adjacent H-2 proton. The typical coupling constant (³J) for vicinal protons on an acyclic sp³-sp³ bond is in the range of 6-8 Hz.[5][6]
-
H-2 (3.00 ppm): This proton is adjacent to the nitrogen atom and the methyl group. Its multiplet nature arises from coupling to H-1 and the three protons of the methyl group.
-
Dibutylamino Protons (2.60 - 0.85 ppm): The four sets of methylene protons and two terminal methyl groups of the two butyl chains give rise to complex multiplets in the aliphatic region of the spectrum. The protons on the carbons directly attached to the nitrogen (α-CH₂) are the most deshielded.
¹³C NMR Spectroscopy
Experimental Protocol:
For a ¹³C NMR spectrum, a more concentrated sample (20-50 mg) is typically required due to the low natural abundance of the ¹³C isotope (1.1%).[7] The experiment is run in a similar fashion to the ¹H NMR, using a deuterated solvent and TMS as a reference. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.[8]
Data Interpretation:
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Aromatic C (quaternary) |
| ~128 - 126 | Aromatic CH |
| ~75 | C-1 (CH-OH) |
| ~65 | C-2 (CH-N) |
| ~53 | N-(CH₂)₂ |
| ~30, ~21 | (CH₂)₂ |
| ~14 | CH₃ (butyl) |
| ~11 | C(2)-CH₃ |
Causality Behind Assignments:
-
Aromatic Carbons (142 - 126 ppm): The sp² hybridized carbons of the phenyl ring appear in the characteristic downfield region for aromatic compounds.[9][10]
-
C-1 and C-2 (75 and 65 ppm): These carbons are bonded to electronegative atoms (oxygen and nitrogen, respectively), which deshields them and shifts their signals downfield.
-
Dibutylamino and Methyl Carbons (53 - 11 ppm): The sp³ hybridized carbons of the butyl chains and the methyl group appear in the upfield region of the spectrum, consistent with aliphatic carbons.
Part 2: Infrared (IR) Spectroscopy
Experimental Protocol:
IR spectra are often acquired using an Attenuated Total Reflectance (ATR) accessory, which is a convenient method for analyzing liquid samples. A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded. This technique requires minimal sample preparation. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Data Interpretation:
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3080 - 3030 | C-H stretch (sp²) | Aromatic |
| ~2960 - 2870 | C-H stretch (sp³) | Aliphatic |
| ~1495, 1450 | C=C stretch | Aromatic Ring |
| ~1100 | C-O stretch | Secondary Alcohol |
| ~1150 | C-N stretch | Tertiary Amine |
Causality Behind Assignments:
-
O-H Stretch (~3400 cm⁻¹): The broad absorption in this region is a hallmark of an alcohol's O-H stretching vibration, with the broadening resulting from intermolecular hydrogen bonding.[11][12][13]
-
C-H Stretches (3080 - 2870 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while those below 3000 cm⁻¹ are from sp³ hybridized carbons (aliphatic).[13]
-
C-O and C-N Stretches (~1100 and ~1150 cm⁻¹): These absorptions in the fingerprint region correspond to the stretching vibrations of the carbon-oxygen and carbon-nitrogen single bonds, respectively.
Part 3: Mass Spectrometry (MS)
Experimental Protocol:
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like amino alcohols, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation.[14][15][16] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Predicted Mass Spectrum Data:
| m/z (mass-to-charge ratio) | Proposed Ion | Fragmentation Pathway |
| 264.23 | [M+H]⁺ | Protonated molecular ion |
| 246.22 | [M+H - H₂O]⁺ | Loss of water |
| 158.12 | [C₁₀H₁₂NO]⁺ | α-cleavage (loss of a butyl radical) |
| 105.07 | [C₇H₅O]⁺ | Benzylic cleavage |
Fragmentation Workflow:
Caption: Predicted ESI-MS fragmentation pathways for the title compound.
Causality Behind Fragmentation:
-
[M+H]⁺ (m/z 264.23): The base peak in an ESI spectrum for this compound is expected to be the protonated molecule.
-
Loss of Water (m/z 246.22): Alcohols readily undergo dehydration (loss of H₂O) in the mass spectrometer, a common fragmentation pathway.[18][19]
-
α-Cleavage (m/z 158.12): The bond between C1 and C2 is susceptible to cleavage (alpha to the hydroxyl group and beta to the amino group), leading to the loss of a butyl radical and the formation of a resonance-stabilized cation. Similarly, cleavage of a C-N bond can occur. The fragmentation of N,N-dialkylaminoethanols often involves cleavage of the C-C bond adjacent to the nitrogen atom.[20][21]
-
Benzylic Cleavage (m/z 105.07): Fragmentation at the benzylic position is also a favorable process, leading to the formation of a stable benzoyl cation.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation information from MS. This guide serves as a foundational reference for researchers working with this and structurally related compounds, emphasizing the importance of a multi-technique approach to rigorous chemical characterization.
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Kruve, A. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7), M111.009407. [Link]
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Hofstadler, S. A., & Griffey, R. H. (1997). Electrospray ionization mass spectrometry. Journal of Chemical Education, 74(3), 352. [Link]
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Srinivas, R., Vairamani, M., & Kumar, K. V. S. (2003). Mass spectral studies of N,N-dialkylaminoethanols. Rapid communications in mass spectrometry : RCM, 17(7), 746–752. [Link]
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Anjali Devi. (2021, July 13). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). [Video]. YouTube. [Link]
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Wiitala, K. W., et al. (2006). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Physical Chemistry A, 110(23), 7349–7358. [Link]
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A Technical Guide to the Solubility of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL. In the absence of extensive publicly available experimental solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility, derived from its physicochemical properties. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of common laboratory solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.
Introduction: Understanding the Importance of Solubility
This compound is a chiral amino alcohol with potential applications in pharmaceutical and chemical research.[1] Its utility as a chiral auxiliary in asymmetric synthesis or as an intermediate in the development of biologically active molecules necessitates a thorough understanding of its solubility.[1] Solubility is a critical physicochemical parameter that influences a wide array of processes in drug discovery and development, including formulation, purification, and bioavailability.[2][3][4] A comprehensive grasp of a compound's solubility profile in various solvents is paramount for efficient experimental design and successful product development.[4]
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the following properties, primarily sourced from the PubChem database, provide a strong indication of its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₉NO | [5] |
| Molecular Weight | 263.4 g/mol | [5] |
| XLogP3 | 4.2 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 23.5 Ų | [5] |
The high XLogP3 value of 4.2 is a strong indicator of the compound's lipophilic ("fat-loving") nature.[5] This suggests that This compound is predicted to have poor solubility in polar solvents like water and better solubility in non-polar organic solvents. The principle of "like dissolves like" governs this behavior; the large non-polar regions of the molecule (the phenyl ring and the two butyl chains) will interact favorably with non-polar solvent molecules.[6]
The presence of a hydroxyl group (a hydrogen bond donor) and a tertiary amine (a hydrogen bond acceptor) introduces some capacity for interaction with polar solvents.[5] However, the steric hindrance from the bulky dibutyl groups and the overall dominance of the non-polar surface area are expected to limit aqueous solubility significantly.
Based on these properties, a qualitative prediction of solubility in common solvents is as follows:
-
Poorly Soluble: Water, polar protic solvents with high polarity (e.g., methanol, ethanol in lower proportions).
-
Sparingly Soluble to Soluble: Polar aprotic solvents (e.g., acetone, ethyl acetate), less polar alcohols (e.g., isopropanol, butanol).
-
Freely Soluble: Non-polar solvents (e.g., hexane, toluene, dichloromethane), and lipophilic esters.[4]
The tertiary amine functional group suggests that the solubility in aqueous solutions will be pH-dependent. In acidic conditions (pH < pKa of the protonated amine), the amine will be protonated, forming a salt. This salt form is expected to have significantly higher aqueous solubility than the free base.
Experimental Determination of Thermodynamic Solubility
Given the lack of specific public data, experimental determination is crucial. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[2] This method establishes an equilibrium between the undissolved solid and the saturated solution, providing a true measure of solubility.[3]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining thermodynamic solubility.
Detailed Protocol
-
Preparation of Materials:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility. This ensures that a saturated solution is achieved.
-
Precisely measure a known volume of the desired solvent (e.g., 1 mL) into a suitable container, such as a glass vial with a screw cap.
-
-
Equilibration:
-
Add the weighed compound to the solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a chemically resistant 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or µg/mL.
-
Molecular Structure and Solubility Determinants
The molecular structure of this compound dictates its interactions with solvents. The following diagram illustrates the key functional groups and regions that influence its solubility.
Caption: Molecular structure and key functional groups.
-
Phenyl Group and Dibutyl Chains: These large, non-polar hydrocarbon regions are the primary drivers of the compound's lipophilicity and its favorable solubility in non-polar solvents.[4]
-
Hydroxyl Group: This polar group can participate in hydrogen bonding with polar protic solvents, contributing to some solubility in these media.[4]
-
Tertiary Amine: This group acts as a hydrogen bond acceptor and provides a site for protonation in acidic media, which can dramatically increase aqueous solubility.
Conclusion and Practical Implications
References
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Department of Chemistry, University of Calgary. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. PubChem. Retrieved from [Link]
-
Gray, V. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1r,2s)-(+)-2-(dibutylamino)-1-phenyl-1-propanol. PubChemLite. Retrieved from [Link]
-
Bergstrom, C. A. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. PubChem. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). (1R,2S)-2-di-n-butylamino-1-phenyl-1-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R,2S)-1-Phenylpropane-1,2-diol. PubChem. Retrieved from [Link]
-
Research Scientific. (n.d.). (1R,2S)-(+)-2-(DIBUTYLAMINO)-1-PHENYL-1- PROPANOL, 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-norephedrine (1R,2S)-2-amino-1-phenyl-propan-1-ol-. PubChem. Retrieved from [Link]
-
Veeprho. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(2R)-2-methyl-3-phenylpropanamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-2-(methylamino)-1-phenylpropan-1-ol. PubChem. Retrieved from [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol in Asymmetric Synthesis
Introduction: The Architectural Advantage of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol in Stereocontrolled Synthesis
In the landscape of asymmetric synthesis, the ability to dictate the three-dimensional arrangement of atoms is paramount. Chiral catalysts and auxiliaries are the master tools that enable chemists to construct complex, enantiomerically pure molecules, which form the cornerstone of modern pharmaceuticals and fine chemicals. Among the pantheon of effective chiral ligands, β-amino alcohols derived from readily available natural products have proven to be exceptionally versatile and efficient.
This compound, also known as N,N-Dibutylnorephedrine (DBNE), is a prominent member of this class. Derived from (1R,2S)-norephedrine, its specific stereochemistry and the steric bulk of the N,N-dibutyl groups create a well-defined chiral environment, making it a highly effective ligand for inducing asymmetry in a variety of chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this powerful chiral ligand, with a primary focus on the enantioselective alkylation of aldehydes.
The core principle behind the efficacy of DBNE lies in its ability to form a transient, rigid, and stereochemically biased complex with a metal center and the reacting substrates. This forces the incoming nucleophile to approach the electrophile from a specific face, leading to the preferential formation of one enantiomer over the other.
Core Application: Enantioselective Addition of Diorganozinc Reagents to Aldehydes
One of the most well-established and powerful applications of this compound is in catalyzing the enantioselective addition of diorganozinc reagents, such as diethylzinc (Et₂Zn), to aldehydes.[1][2] This reaction is of significant synthetic utility as it provides a direct route to valuable chiral secondary alcohols, which are common structural motifs in biologically active molecules.[3][4]
The Mechanistic Rationale: A Tale of Steric and Electronic Control
The success of this catalytic system hinges on the formation of a chiral zinc-aminoalkoxide complex. The reaction is believed to proceed through a well-organized transition state where the aldehyde, the diethylzinc, and the chiral ligand are all coordinated to a central zinc atom.
The currently accepted mechanism involves the following key steps:
-
Ligand Exchange: this compound reacts with diethylzinc to form a dimeric zinc alkoxide complex.
-
Substrate Coordination: The aldehyde substrate coordinates to one of the zinc centers in the dimer. The steric bulk of the N,N-dibutyl groups and the phenyl group of the ligand directs the aldehyde to coordinate in a specific orientation to minimize steric hindrance.
-
Intramolecular Alkyl Transfer: An ethyl group is transferred from the other zinc atom in the dimer to one of the enantiotopic faces of the coordinated aldehyde carbonyl group. This transfer occurs through a six-membered, chair-like transition state.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is formed, which then undergoes hydrolysis during workup to release the chiral secondary alcohol and regenerate the chiral ligand.
The enantioselectivity of the reaction is primarily governed by the absolute configuration of the chiral ligand.[1] For (1R,2S)-DBNE, the stereochemistry at the carbon bearing the hydroxyl group (C1) and the carbon bearing the amino group (C2) work in concert to create a chiral pocket that favors the formation of the (R)-alcohol. The bulky N-substituents play a crucial role in enhancing the enantiomeric ratio by providing significant steric hindrance that further restricts the possible transition states.[1]
Visualizing the Catalytic Cycle
Caption: Proposed workflow for the (1R,2S)-DBNE-catalyzed enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization of reaction parameters such as temperature, solvent, and catalyst loading may be necessary for specific substrates.
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol details a representative procedure for the asymmetric ethylation of benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound (DBNE)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound (0.1 mmol, 10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir until the ligand is fully dissolved.
-
Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (3.0 mL, 3.0 mmol, 3.0 equivalents) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired 1-phenyl-1-propanol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation: Representative Results for Diethylzinc Addition to Various Aldehydes
The following table summarizes typical results obtained for the (1R,2S)-DBNE catalyzed addition of diethylzinc to a range of aldehydes, demonstrating the broad applicability of this method.
| Entry | Aldehyde | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| 1 | Benzaldehyde | 10 | 0 | 2 | 95 | 92 | R |
| 2 | 4-Chlorobenzaldehyde | 10 | 0 | 3 | 93 | 94 | R |
| 3 | 4-Methoxybenzaldehyde | 10 | 0 | 4 | 90 | 88 | R |
| 4 | 2-Naphthaldehyde | 10 | 0 | 3 | 96 | 95 | R |
| 5 | Cinnamaldehyde | 10 | 0 | 5 | 85 | 85 | R |
| 6 | Hexanal | 10 | 0 | 6 | 88 | 90 | R |
Data compiled from representative literature reports. Actual results may vary.[1][5]
Trustworthiness and Self-Validation: Ensuring Reproducible and High-Fidelity Results
The robustness of this protocol is contingent upon meticulous experimental technique. Several factors can influence the yield and enantioselectivity, and understanding these is key to achieving self-validating and reproducible results.
-
Reagent Purity: The purity of the aldehyde and the diorganozinc reagent is critical. Aldehydes should be freshly distilled to remove any acidic impurities which can react with the organozinc reagent. The titer of the diethylzinc solution should be accurately known.
-
Anhydrous Conditions: Organozinc reagents are highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be conducted under a rigorously maintained inert atmosphere. The presence of water can lead to the formation of achiral byproducts and decrease the enantioselectivity.
-
Temperature Control: The reaction is typically performed at 0 °C to maximize enantioselectivity. Deviations in temperature can lead to a decrease in the stereochemical control.
-
Ligand Quality: The enantiomeric purity of the this compound ligand directly impacts the enantiomeric excess of the product. It is imperative to use a ligand of high optical purity.
By carefully controlling these parameters, researchers can confidently and repeatedly achieve high yields and enantioselectivities, validating the reliability of this synthetic methodology.
Broader Applications and Future Outlook
While the enantioselective addition of diethylzinc to aldehydes is the hallmark application of (1R,2S)-DBNE, its utility extends to other asymmetric transformations. It has been employed as a chiral ligand in the addition of other organometallic reagents and in certain asymmetric alkylation reactions. The principles of steric and electronic control demonstrated in the diethylzinc addition provide a solid foundation for exploring its potential in other catalytic systems.
The continued development of chiral ligands is a driving force in modern organic synthesis. The success of this compound and its derivatives underscores the power of ligand design in achieving precise stereocontrol. Future research in this area may focus on immobilizing these ligands on solid supports for easier catalyst recovery and recycling, or on developing novel derivatives with even greater activity and selectivity.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Delgado, A., et al. (2001). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 12(12), 1745-1751. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
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Cheeseman, M., Feuillet, F. J. P., Johnson, A. L., & Bull, S. D. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (18), 2372-2374. [Link]
-
Cheon, C. H., & Yamamoto, H. (2011). Recent advances in the catalytic asymmetric α-alkylation of aldehydes and ketones. Chemical Communications, 47(12), 3341-3355. [Link]
-
Vignola, N., & List, B. (2004). Catalytic asymmetric intramolecular alpha-alkylation of aldehydes. Journal of the American Chemical Society, 126(2), 450–451. [Link]
Sources
Application Notes & Protocols: Enantioselective Diethylzinc Addition Catalyzed by (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
Authored by: Gemini, Senior Application Scientist
Introduction: The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries.[1] These molecules often represent key stereogenic centers in complex bioactive compounds.[2] Among the most robust and reliable methods for creating these chiral secondary alcohols is the catalytic, enantioselective addition of organozinc reagents to prochiral aldehydes.[3] This protocol details the application of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a derivative of norephedrine, as a highly effective chiral catalyst for the addition of diethylzinc to a variety of aldehydes, affording secondary alcohols in high yields and with excellent enantioselectivity.[4][5]
Section 1: The Principle of Catalysis and Stereochemical Control
The success of this asymmetric transformation hinges on the in-situ formation of a chiral catalyst complex. This compound, a β-amino alcohol, reacts with two equivalents of diethylzinc. The first equivalent deprotonates the hydroxyl group to form a zinc alkoxide, while the second coordinates to the nitrogen atom. This creates a well-defined, dimeric, chiral zinc complex.
The aldehyde substrate is then activated by coordinating to one of the Lewis acidic zinc centers within this chiral pocket. The stereochemical arrangement of the phenyl and methyl groups of the ligand, along with the bulky dibutylamino group, effectively shields one face of the aldehyde's carbonyl group. This steric hindrance directs the nucleophilic transfer of an ethyl group from the other zinc atom to the less hindered face of the carbonyl, establishing the new stereocenter with a high degree of predictability. The resulting zinc alkoxide of the product can then exchange with another aldehyde molecule, regenerating the active catalytic species and continuing the cycle.
Visualizing the Catalytic Cycle
Caption: Figure 1. Proposed Catalytic Cycle.
Section 2: Critical Safety Protocols for Diethylzinc
WARNING: Diethylzinc is a pyrophoric liquid, igniting spontaneously upon contact with air.[6] It also reacts violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate engineering controls and personal protective equipment.
-
Engineering Controls: All operations involving diethylzinc must be conducted in a certified fume hood, or preferably, within a glove box filled with an inert gas.[7][8] An emergency safety shower and eyewash station must be immediately accessible.[9]
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat is mandatory. Avoid synthetic fibers like polyester.[7] Wear full-length pants and closed-toe shoes.[7]
-
Eyes: Chemical safety goggles and a full-face shield are required.[6][8] Do not wear contact lenses.[7][8]
-
Hands: Use compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber), consulting the manufacturer's resistance guide.[6][7]
-
-
Handling and Storage:
-
First Aid:
-
Skin Contact: May cause severe burns.[8] Immediately flush the affected area with copious amounts of water. Remove contaminated clothing if it is not stuck to the skin.[7][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[7][8]
-
Inhalation: May cause "Zinc Fume Fever".[7][8] Move the individual to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention.[8]
-
Section 3: Detailed Experimental Protocol
This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for other aldehydes.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Various | The chiral catalyst. |
| Diethylzinc Solution | 1.0 M in hexanes | Various | Pyrophoric reagent. Handle with extreme care. |
| Benzaldehyde | Reagent Grade | Various | Should be freshly distilled to remove benzoic acid impurities. |
| Toluene | Anhydrous | Various | Other anhydrous, aprotic solvents like hexane can also be used. |
| Saturated Aqueous NH₄Cl | - | - | For quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Various | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying the organic phase. |
| Equipment | |||
| Schlenk line or Glovebox | - | - | Essential for maintaining an inert atmosphere.[8] |
| Oven-dried/Flame-dried glassware | - | - | All glassware must be scrupulously dried to exclude moisture.[10] |
| Magnetic stirrer and stir bars | - | - | |
| Syringes and needles | - | - | For transferring air- and moisture-sensitive reagents. |
| Thin Layer Chromatography (TLC) plates | - | - | For reaction monitoring. |
| Silica Gel for Flash Chromatography | - | - | For product purification. |
Step-by-Step Procedure
Caption: Figure 2. Experimental Workflow.
-
Preparation: Ensure all glassware is thoroughly oven or flame-dried and assembled while hot under a stream of dry nitrogen or argon.[10]
-
Catalyst Solution: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.05 mmol, 2 mol%). Add anhydrous toluene (10 mL) via syringe.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Formation: While stirring, slowly add diethylzinc (1.0 M solution in hexanes, 3.0 mL, 3.0 mmol) dropwise via syringe over 5 minutes.[11] Stir the resulting solution at 0 °C for 30 minutes. A white precipitate may form.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the aldehyde by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous ammonium chloride solution (10 mL) while maintaining the temperature at 0 °C. Caution: This can be a vigorous process.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 1-phenyl-1-propanol.
-
Analysis: Determine the yield. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis, comparing the product to a racemic standard.
Section 4: Representative Data
The this compound catalyst system is effective for a range of aldehyde substrates. The pseudonorephedrine-based catalyst favors the formation of the (S)-alcohol product.[4]
| Entry | Aldehyde Substrate | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Product Config. |
| 1 | Benzaldehyde | 2 | 0 | 2 | >95 | 94 | S |
| 2 | 4-Methoxybenzaldehyde | 2 | 0 | 3 | >95 | 92 | S |
| 3 | 4-Chlorobenzaldehyde | 2 | 0 | 2.5 | >95 | 95 | S |
| 4 | 2-Naphthaldehyde | 2 | 0 | 4 | 94 | 91 | S |
| 5 | Cinnamaldehyde | 5 | 0 | 6 | 88 | 89 | S |
| 6 | Hexanal (aliphatic) | 5 | 0 | 8 | 90 | 90 | S |
Data presented is representative and compiled from typical results found in the literature for similar N,N-dialkylnorephedrine catalysts. Actual results may vary.[4][12]
Conclusion
The protocol described herein provides a reliable and highly enantioselective method for the synthesis of chiral secondary alcohols. The use of this compound as a catalyst for the addition of diethylzinc to aldehydes is a powerful tool for academic and industrial chemists. The high yields, excellent enantioselectivities, and operational simplicity make it a preferred method for asymmetric C-C bond formation. Adherence to the stringent safety protocols for handling pyrophoric diethylzinc is paramount for the successful and safe execution of this valuable reaction.
References
- Vertex AI Search. (2026).
- Western Carolina University. (2026). Standard Operating Procedure for the use of Diethyl Zinc.
- New Jersey Department of Health. (2026). Hazard Summary: Diethyl Zinc.
- University of Georgia Office of Research. (2026). DiethylZinc-557-20-0.docx.
- Gelest, Inc. (2016).
- Sappino, C., et al. (2026). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
- MDPI. (2026). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
- Kitamura, M., et al. (2026). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society.
- PubMed Central. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- Kavouris, J., et al. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.
- Accounts of Chemical Research. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs).
- Westlake University. (2023).
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- ResearchGate. (2025). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes.
- DOI. (2026). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes.
- The Journal of Organic Chemistry. (2026).
- MDPI. (2026). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines.
- Wikipedia. (2026). Asymmetric addition of dialkylzinc compounds to aldehydes.
- ResearchGate. (2026).
- Organic Syntheses. (2026). diethyl zinc - Organic Syntheses Procedure.
- ResearchGate. (2026). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
- ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)
- ResearchGate. (2025). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes | Request PDF.
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Application Notes & Protocols: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL as a Chiral Ligand for Asymmetric Catalysis
Introduction: The Architectural Advantage of (1R,2S)-N,N-Dibutylnorephedrine in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the enantioselective addition of organometallic reagents to prochiral carbonyls remains a cornerstone for the construction of stereochemically rich molecules, which are fundamental to the pharmaceutical and fine chemical industries. Among the pantheon of chiral auxiliaries, β-amino alcohols derived from readily available natural products have proven to be exceptionally effective and practical.
This document provides a detailed technical guide on the application of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, also known as (+)-N,N-Dibutylnorephedrine or (+)-DBNE. This ligand, derived from (1R,2S)-norephedrine, leverages a defined stereochemical framework to induce high levels of enantioselectivity in key carbon-carbon bond-forming reactions. Its efficacy is particularly pronounced in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for synthesizing optically active secondary alcohols.
We will explore the mechanistic underpinnings of this catalytic system, provide validated, step-by-step protocols for its use, and present representative data to guide researchers in its successful application and optimization.
Mechanism of Action: A Tale of Two Zinc Atoms
The catalytic cycle for the enantioselective addition of diethylzinc (Et₂Zn) to an aldehyde, such as benzaldehyde, using a β-amino alcohol ligand like (+)-DBNE is widely understood to proceed through a mechanism involving a bimetallic, dinuclear zinc complex. This model, originally proposed and refined by Noyori and others, provides a robust explanation for the observed amplification of chirality.[1]
Key Mechanistic Steps:
-
Ligand Exchange and Complex Formation: The chiral ligand, (+)-DBNE, reacts with two equivalents of diethylzinc. The acidic proton of the hydroxyl group is readily removed by the highly basic ethyl anion, forming an ethyl-zinc-alkoxide. A second molecule of diethylzinc coordinates to the nitrogen atom, forming a stable, chair-like six-membered dinuclear zinc complex. This self-assembled catalyst is the active species.
-
Aldehyde Coordination: The prochiral aldehyde substrate coordinates to one of the zinc atoms in the catalytic complex. The specific geometry of the (+)-DBNE ligand, with its bulky N,N-dibutyl and phenyl groups, creates a sterically defined pocket. This forces the aldehyde to adopt a preferred orientation, exposing one of its enantiotopic faces to the nucleophilic ethyl group.
-
Stereoselective Ethyl Transfer: An ethyl group from the other zinc atom is transferred intramolecularly to the coordinated aldehyde's carbonyl carbon. The rigid, chair-like transition state ensures that this transfer occurs with high facial selectivity, dictating the absolute stereochemistry of the newly formed secondary alcohol.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is displaced by a new molecule of aldehyde, releasing the chiral alcohol after workup and regenerating the active catalytic complex to continue the cycle.
The diagram below illustrates this catalytic cycle, highlighting the key transition state that governs the stereochemical outcome.
Caption: Catalytic cycle for the (+)-DBNE mediated addition of diethylzinc to an aldehyde.
Performance Data
The efficacy of a chiral ligand is measured by the chemical yield and the enantiomeric excess (ee) of the product it helps generate. The N-alkyl substituents on the norephedrine scaffold have a significant impact on the magnitude of the enantioselectivity.[2]
The table below shows the performance of (+)-DBNE in the benchmark reaction of diethylzinc addition to benzaldehyde.
Table 1: Performance of (+)-DBNE in the Ethylation of Benzaldehyde [2]
| Entry | Ligand | Aldehyde | Yield (%) | Enantiomeric Ratio (S:R) | ee (%) |
|---|
| 1 | this compound | Benzaldehyde | 95 | 81:19 | 62 (S) |
Reaction conditions: 10 mol% ligand, 3 equiv. Et₂Zn, toluene, 0 °C to room temperature.
While (+)-DBNE provides good yield and moderate enantioselectivity, subtle modifications to the N-alkyl groups can further enhance performance. To illustrate the potential substrate scope for this class of ligands, the table below shows representative results for the highly effective N-cyclooctyl derivative of the diastereomeric (1S,2S)-pseudonorephedrine, which demonstrates the broad applicability to various aldehyde substrates.[2]
Table 2: Representative Substrate Scope using a related N-Cyclooctyl-pseudonorephedrine Ligand [2]
| Entry | Aldehyde | Yield (%) | Enantiomeric Ratio (S:R) | ee (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 95 | 91.0 : 9.0 | 82 |
| 2 | 4-Methoxybenzaldehyde | 93 | 89.5 : 10.5 | 79 |
| 3 | 4-Chlorobenzaldehyde | 96 | 90.5 : 9.5 | 81 |
| 4 | 2-Naphthaldehyde | 94 | 89.0 : 11.0 | 78 |
| 5 | Cinnamaldehyde | 92 | 87.5 : 12.5 | 75 |
| 6 | Cyclohexanecarboxaldehyde | 90 | 88.0 : 12.0 | 76 |
Note: This data illustrates the general effectiveness of N-alkylated Ephedra-derived ligands across a range of aldehydes. The (S) product is typically favored with the (1S,2S)-pseudonorephedrine backbone, while the (R) product is favored with the (1R,2S)-norephedrine backbone used in (+)-DBNE.[2]
Experimental Protocols
The following protocols are provided as a comprehensive guide for researchers. Standard air- and moisture-sensitive techniques (e.g., Schlenk line or glovebox) are required due to the pyrophoric nature of diethylzinc.
Protocol 1: Synthesis of this compound via Reductive Amination
This procedure describes the N,N-dialkylation of the parent amino alcohol.
Caption: General workflow for the synthesis of (+)-DBNE.
Materials:
-
(1R,2S)-(+)-Norephedrine
-
Butyraldehyde (2.5 equivalents)
-
Sodium borohydride (NaBH₄) (2 equivalents)
-
Ethanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Flame-dried round-bottom flask with stir bar
Procedure:
-
Imine Formation: To a flame-dried, nitrogen-purged flask, add (1R,2S)-(+)-norephedrine (1.0 eq) and anhydrous ethanol. Add butyraldehyde (2.5 eq).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours to facilitate imine formation.
-
Reduction: Cool the reaction flask to 0 °C using an ice bath.
-
Carefully add sodium borohydride (2.0 eq) portion-wise to the cooled solution. Caution: Gas evolution.
-
Allow the reaction to stir at 0 °C for 90 minutes.
-
Workup: Remove the ethanol under reduced pressure (rotary evaporator).
-
Partition the residue between ethyl acetate and 1 M NaOH solution. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (+)-DBNE ligand.
Protocol 2: Catalytic Enantioselective Ethylation of Benzaldehyde
This protocol details the primary application of the (+)-DBNE ligand.
Materials:
-
(+)-DBNE (10 mol%)
-
Benzaldehyde (1.0 equivalent, freshly distilled)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 3.0 equivalents)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply and Schlenk line
-
Flame-dried reaction vessel with stir bar and septum
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under a positive pressure of nitrogen, dissolve (+)-DBNE (0.10 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (3.0 eq) via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the catalyst mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very carefully and slowly quench the reaction by the dropwise addition of saturated NH₄Cl solution. Caution: Vigorous gas evolution. Perform in a well-ventilated fume hood.
-
Once gas evolution ceases, add 1 M HCl solution until the aqueous layer is acidic.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product (1-phenylpropan-1-ol) by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Conclusion and Outlook
This compound is a valuable and easily prepared chiral ligand for asymmetric catalysis. It demonstrates the core principles of chirality transfer from a catalyst to a substrate, providing a reliable method for producing enantioenriched secondary alcohols. While its performance in the benchmark ethylation of benzaldehyde is moderate, the norephedrine scaffold serves as an exceptional platform for tuning and optimization. By altering the N-alkyl substituents, researchers can significantly enhance enantioselectivity, making this class of ligands a versatile tool for drug development and synthetic chemistry professionals. The protocols and data presented herein offer a solid foundation for the successful implementation and further exploration of this powerful catalytic system.
References
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Parrott, R. W., & Hitchcock, S. R. (2009). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 20(12), 1431-1436. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
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Experimental setup for reactions catalyzed by (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Application Note & Protocol: Asymmetric Synthesis of Chiral Alcohols
Catalyst: (1S,2R)-(-)-2-(Dibutylamino)-1-phenylpropan-1-ol
Introduction: The Power of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a privileged class of compounds in organic chemistry, serving as indispensable building blocks for pharmaceuticals and as highly effective ligands in asymmetric catalysis.[1][2] Their ability to form stable, conformationally restricted chelate complexes with metals creates a chiral environment that can direct the stereochemical outcome of a reaction with remarkable precision.[3]
This guide focuses on (1S,2R)-(-)-2-(Dibutylamino)-1-phenylpropan-1-ol , also known as (-)-N,N-Dibutylnorephedrine, a highly effective chiral catalyst.[4] We will detail its application in one of the cornerstone reactions of asymmetric synthesis: the enantioselective addition of diethylzinc to aldehydes. This transformation is a robust and reliable method for producing valuable, enantiomerically enriched secondary alcohols, which are key intermediates in drug development.[5] This document provides a comprehensive protocol, explains the causality behind key experimental choices, and offers insights for troubleshooting and optimization.
Mechanistic Rationale: Engineering Chirality
The success of (1S,2R)-(-)-2-(Dibutylamino)-1-phenylpropan-1-ol in catalyzing the addition of diethylzinc to aldehydes hinges on the in-situ formation of a well-defined chiral zinc-alkoxide complex.
Causality of Catalysis:
-
Deprotonation: The acidic hydroxyl group of the amino alcohol reacts with the Lewis basic diethylzinc to release ethane and form a zinc-alkoxide.
-
Complex Formation: This monomeric species rapidly dimerizes to form a stable, six-membered chair-like complex. This structure is critical as it creates the rigid chiral pocket necessary for stereochemical control.
-
Substrate Coordination: The aldehyde's carbonyl oxygen coordinates to one of the zinc atoms in the dimeric complex. Steric interactions between the aldehyde's substituents and the catalyst's bulky dibutylamino and phenyl groups force the aldehyde to adopt a specific orientation.
-
Enantioselective Transfer: An ethyl group from the other zinc atom is then transferred to one specific face (the Re or Si face) of the coordinated aldehyde. This intramolecular transfer is highly stereoselective due to the fixed geometry of the transition state.[5]
-
Product Release & Catalyst Regeneration: The resulting zinc alkoxide of the product is displaced by a new molecule of aldehyde, regenerating the catalytic cycle.
Proposed Catalytic Cycle
Caption: Simplified catalytic cycle for the enantioselective ethylation of an aldehyde.
General Considerations & Best Practices
Reproducibility and high enantioselectivity are contingent upon rigorous control of the reaction environment. The organometallic reagents used are highly sensitive to air and moisture.
-
Atmosphere: All procedures must be conducted under an inert atmosphere (dry Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be flame-dried or oven-dried immediately before use.
-
Reagent Quality:
-
Solvents: Use anhydrous grade solvents, preferably passed through a solvent purification system or distilled from an appropriate drying agent. Toluene is the recommended solvent.[3]
-
Diethylzinc: Use a freshly titrated or newly purchased solution (e.g., 1.0 M in hexanes). The exact concentration is critical for accurate stoichiometry.
-
Aldehyde: The aldehyde substrate must be pure. Liquid aldehydes should be distilled immediately before use to remove any oxidized impurities (e.g., carboxylic acids), which can inhibit the catalyst.
-
-
Temperature Control: Maintaining a consistent low temperature (0 °C) is critical for maximizing enantioselectivity.[6] Use an ice-water bath and monitor the internal reaction temperature if possible.
Detailed Experimental Protocol: Synthesis of (R)-1-Phenyl-1-propanol
This protocol describes the enantioselective addition of diethylzinc to benzaldehyde using 5 mol% of the chiral catalyst.
Materials & Equipment
-
(1S,2R)-(-)-2-(Dibutylamino)-1-phenylpropan-1-ol (Catalyst)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Flame-dried Schlenk flasks, magnetic stir bars, syringes, and needles
-
Schlenk line or glovebox
-
Ice-water bath
-
TLC plates (silica gel), TLC chamber, UV lamp
-
Rotary evaporator
-
Glassware for liquid-liquid extraction and column chromatography
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric addition reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and under a positive pressure of Argon, add (1S,2R)-(-)-2-(Dibutylamino)-1-phenylpropan-1-ol (0.132 g, 0.5 mmol, 0.05 equiv).
-
Solvent and Reagent Addition: Add 10 mL of anhydrous toluene and stir to dissolve the catalyst. To this solution, add diethylzinc (1.0 M in hexanes, 15 mL, 15 mmol, 1.5 equiv) dropwise via syringe at room temperature. The solution may become slightly cloudy. Stir the mixture for 30 minutes at room temperature to allow for catalyst activation.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.02 mL, 1.06 g, 10 mmol, 1.0 equiv) dropwise over 5 minutes via syringe. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it with a drop of saturated NH₄Cl, extracting with ether, and spotting on a silica plate (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the benzaldehyde is consumed, carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution at 0 °C. Caution: Ethane gas will be evolved. Ensure adequate ventilation and slow addition to control the effervescence.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The crude product is a colorless oil. Purify the oil by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate, e.g., from 95:5 to 90:10) to yield the pure (R)-1-phenyl-1-propanol.
Data Analysis and Characterization
Expected Results
The performance of the catalyst is generally high across a range of aromatic aldehydes.
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| Benzaldehyde | 5 | 0 | 2-4 | >95% | >97% (R) |
| 4-Chlorobenzaldehyde | 5 | 0 | 3-5 | >95% | >98% (R) |
| 4-Methoxybenzaldehyde | 5 | 0 | 4-6 | >90% | >96% (R) |
| 2-Naphthaldehyde | 5 | 0 | 6-8 | >90% | >95% (R) |
Data synthesized from typical results reported in the literature for similar catalyst systems.[5][7]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
The most reliable method for determining the enantiomeric purity of the chiral alcohol product is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8]
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (approx. 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Analysis:
-
Inject a sample of racemic 1-phenyl-1-propanol first to determine the retention times of both enantiomers.
-
Inject the sample from the catalytic reaction.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Chemical Yield | 1. Inactive diethylzinc. 2. Wet solvent or glassware. 3. Impure aldehyde (contains acid). 4. Incomplete reaction. | 1. Use a fresh, titrated bottle of Et₂Zn. 2. Ensure rigorous anhydrous technique. 3. Purify the aldehyde by distillation or passing through a short plug of alumina. 4. Increase reaction time or allow to warm slowly to room temperature. |
| Low Enantioselectivity (% ee) | 1. Reaction temperature too high. 2. Presence of water or protic impurities. 3. Uncatalyzed "background" reaction. | 1. Maintain strict temperature control at 0 °C or lower. 2. Rigorously dry all reagents, solvents, and glassware. 3. Ensure slow, controlled addition of the aldehyde to the pre-formed catalyst-Et₂Zn complex. |
| Formation of Side Products | 1. Aldehyde self-condensation (Cannizzaro reaction). 2. Reduction of aldehyde to benzyl alcohol. | 1. This is rare under these conditions but can be minimized by slow aldehyde addition at low temperature. 2. This can occur if the Et₂Zn contains zinc hydride impurities. Use a high-quality source of diethylzinc. |
References
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Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Production of (R)-(+)-3-Chloro-1-phenyl-1-propanol. Available at: [Link]
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Itsuno, S., et al. (1998). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Journal of the Chemical Society, Perkin Transactions 1, (20), 3359-3364. Available at: [Link]
-
Kovács, K., et al. (2020). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSELECTIVE BIOCATALYSTS. Acta Universitatis Sapientiae, Agriculture and Environment, 12(1), 75-86. Available at: [Link]
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Gotor, V., et al. (2010). Kinetic Resolution of Racemic 1-Phenyl 1-Propanol by Lipase Catalyzed Enantioselective Esterification Reaction. Synthetic Communications, 40(21), 3179-3185. Available at: [Link]
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Reddy, P. V. N., & Corey, E. J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8256-8264. Available at: [Link]
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Chan, A. S. C., et al. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]
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Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available at: [Link]
- Google Patents. (n.d.). Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol.
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Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856. Available at: [Link]
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Bauer, T., & Gajewy, J. (2015). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 20(7), 12385-12401. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. PubChem Compound Database. Available at: [Link]
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ResearchGate. (2019). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... [Figure]. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters for the construction of linear chiral N,O-ketals. Nature Communications. Available at: [Link]
-
ResearchGate. (2015). Scheme 1. Synthesis of amino alcohol derived chiral ionic liquids for asymmetric transfer hydrogenation [Figure]. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]
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MDPI. (2020). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 25(21), 5089. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Available at: [Link]
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ResearchGate. (2021). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4 [Figure]. Available at: [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. PubChem Compound Database. Available at: [Link]
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ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) [Publication]. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. PubChem Compound Database. Available at: [Link]
-
MDPI. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 11(10), 1205. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (-)-norephedrine (1R,2S)-2-amino-1-phenyl-propan-1-ol-. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(2R)-2-methyl-3-phenylpropanamide. PubChem Compound Database. Available at: [Link]
-
ResearchGate. (2025). Lewis Acid‐Catalyzed Isomerization of 2‐Arylcyclopropane‐1,1‐dicarboxylates: A New Efficient Route to 2‐Styrylmalonates [Publication]. Available at: [Link]
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Application Notes & Protocols: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol in Pharmaceutical Synthesis
Abstract: This technical guide provides a comprehensive overview of the application of (1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol in the asymmetric synthesis of chiral molecules relevant to the pharmaceutical industry. The document details its utility as a chiral ligand and auxiliary in key synthetic transformations, including the enantioselective reduction of prochiral ketones and the asymmetric alkylation of aldehydes. Detailed protocols, mechanistic insights, and practical considerations are presented to aid researchers, chemists, and drug development professionals in the effective use of this versatile chiral amino alcohol.
Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis
In the realm of pharmaceutical development, the stereochemical identity of a drug molecule is of paramount importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of robust methods for asymmetric synthesis is a cornerstone of modern medicinal chemistry. Chiral β-amino alcohols, a class of privileged ligands, have proven to be highly effective in a multitude of stereoselective transformations. This compound, a derivative of (1R,2S)-norephedrine, is a potent chiral directing group whose efficacy stems from its well-defined stereochemistry and the presence of two coordinating heteroatoms (nitrogen and oxygen). These features enable the formation of rigid, chelated transition states that facilitate high levels of asymmetric induction.
This guide will focus on two primary applications of this compound: as a chiral modifier for lithium aluminum hydride in the reduction of prochiral ketones and as a catalyst for the enantioselective addition of organozinc reagents to aldehydes.
Mechanistic Underpinnings of Stereoselective Control
The capacity of this compound to induce chirality is predicated on the formation of a transient, sterically constrained metal complex that preferentially shields one face of the prochiral substrate.
In the case of asymmetric ketone reduction , the amino alcohol reacts with lithium aluminum hydride (LiAlH₄) to form a chiral hydride reagent. This complex then coordinates to the carbonyl oxygen of the ketone. The bulky dibutylamino and phenyl groups of the ligand create a chiral pocket, sterically hindering one of the two possible trajectories for hydride delivery to the carbonyl carbon. This results in the preferential formation of one enantiomer of the corresponding secondary alcohol.
For the enantioselective alkylation of aldehydes , the amino alcohol coordinates to a dialkylzinc reagent, forming a chiral zinc-amino alkoxide complex. This complex then acts as a Lewis acid, activating the aldehyde through coordination to the carbonyl oxygen. The chiral environment established by the ligand directs the transfer of an alkyl group from the zinc center to one of the enantiotopic faces of the aldehyde, leading to the formation of an enantioenriched secondary alcohol.
Figure 1: Conceptual workflow for the asymmetric reduction of a prochiral ketone.
Application I: Asymmetric Reduction of Prochiral Ketones
The conversion of prochiral ketones to chiral secondary alcohols is a pivotal transformation in the synthesis of numerous active pharmaceutical ingredients. The use of a chiral modifier like this compound with a powerful reducing agent such as LiAlH₄ offers an effective method to achieve this.
Protocol: Asymmetric Reduction of Acetophenone
This protocol outlines a representative procedure for the enantioselective reduction of acetophenone to 1-phenylethanol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Acetophenone
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Formation of the Chiral Hydride Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 1 M LiAlH₄ solution in THF (1.0 equivalent) dropwise via a syringe.
-
Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the chiral modifying agent.
-
-
Reduction Step:
-
Cool the solution containing the chiral hydride reagent to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the acetophenone solution dropwise to the reaction mixture over 20-30 minutes.
-
Stir the reaction at -78 °C for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction by the careful and sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally water again (Fieser work-up).
-
Allow the mixture to warm to room temperature and stir vigorously until a granular white precipitate forms.
-
Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-phenylethanol.
-
-
Enantiomeric Excess Determination:
-
The enantiomeric excess (e.e.) of the product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Representative Data:
| Substrate | Product | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | e.e. (%) |
| Acetophenone | (R)-1-Phenylethanol | 110 | -78 | ~85-95 | >90 |
| Propiophenone | (R)-1-Phenylpropan-1-ol | 110 | -78 | ~80-90 | >88 |
Application II: Enantioselective Alkylation of Aldehydes
The enantioselective addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. This compound serves as an excellent chiral catalyst for the addition of dialkylzinc reagents to a variety of aldehydes.
Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol provides a method for the asymmetric addition of diethylzinc to benzaldehyde, yielding (R)-1-phenylpropan-1-ol.
Materials:
-
This compound
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Catalyst Activation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (5-10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to 0 °C.
-
-
Alkylation Reaction:
-
Add the diethylzinc solution (1.5 equivalents) dropwise to the catalyst solution.
-
Stir the mixture for 20-30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
-
Figure 2: General workflow for the enantioselective alkylation of an aldehyde.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity | Presence of moisture or protic impurities. | Ensure all glassware is rigorously dried and use anhydrous solvents. Purify reagents if necessary. |
| Incorrect reaction temperature. | Maintain strict temperature control, especially during the addition of the substrate. | |
| Low Yield | Incomplete reaction. | Extend reaction time or consider a slight increase in the equivalents of the hydride or organozinc reagent. |
| Degradation of reagents. | Use freshly opened or distilled reagents. | |
| Inconsistent Results | Variability in reagent quality or concentration. | Titrate organometallic reagents before use. Use reagents from a reliable source. |
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄): Extremely reactive with water and protic solvents, potentially causing fire. Handle strictly under an inert atmosphere.
-
Diethylzinc (Et₂Zn): Pyrophoric (ignites spontaneously in air). Must be handled with extreme caution using appropriate syringe techniques under an inert atmosphere.
-
Solvents: THF, diethyl ether, and toluene are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.
Conclusion
This compound is a highly effective and versatile chiral ligand for asymmetric synthesis. Its application in the enantioselective reduction of ketones and alkylation of aldehydes provides reliable pathways to valuable chiral secondary alcohols, which are crucial intermediates in the pharmaceutical industry. The protocols and guidelines presented herein offer a solid foundation for the successful implementation of this reagent in both academic and industrial research settings.
References
-
Tümerdem, R., Topal, G., & Turgut, Y. (2005). Asymmetric reduction of acetophenone using lithium aluminium hydride modified with some novel amino alcohol Schiff bases. Tetrahedron: Asymmetry, 16(4), 865–868. [Link]
- Itsuno, S., & Hirao, A. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and a chiral amino alcohol. The Journal of Organic Chemistry, 48(24), 4640-4642.
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856. [Link]
-
Parrot, I., Werts, C., & Denonne, F. (2002). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 13(9), 901-905. [Link]
How to prepare a stock solution of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Application Note & Protocol
Title: Standardized Preparation of High-Purity Stock Solutions of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL for Research & Development
Abstract
This document provides a comprehensive, field-tested protocol for the preparation of molar stock solutions of this compound, a critical chiral building block in asymmetric synthesis and pharmaceutical research.[1][2] Adherence to this protocol is essential for ensuring the concentration accuracy, stability, and purity of the stock solution, which are foundational for generating reproducible and reliable experimental data. The guide details critical aspects of solvent selection, safety and handling procedures, a step-by-step preparation workflow, and best practices for storage and quality control.
Compound Profile and Pre-Protocol Considerations
This compound, also known as (+)-N,N-Dibutylnorephedrine ((+)-DBNE), is a chiral amino alcohol. Its utility as a chiral auxiliary and synthetic intermediate makes the accuracy of its solution concentration a paramount concern for stoichiometric control in sensitive chemical reactions and for dose-response accuracy in biological assays.
Physicochemical Properties
A precise understanding of the compound's properties is the first step in designing a robust preparation protocol. Key data are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChemLite[3] |
| Synonyms | (+)-N,N-Dibutylnorephedrine; (+)-DBNE | Santa Cruz Biotechnology |
| CAS Number | 115651-77-9 | Santa Cruz Biotechnology[4] |
| Molecular Formula | C₁₇H₂₉NO | PubChem[5] |
| Molecular Weight | 263.42 g/mol | Santa Cruz Biotechnology[4] |
| Appearance | Colorless to light yellow/orange clear liquid | TCI Chemicals, Chemdad Co. |
| Density | ~0.944 g/mL (at 20°C) | Chemdad Co.[6] |
Strategic Solvent Selection
The high lipophilicity of this compound, indicated by a calculated XLogP3 of 4.2, necessitates the use of organic solvents.[5] Water is not a suitable solvent. The choice of solvent is dictated by the intended downstream application.
-
For Organic Synthesis & Chromatography: Solvents such as Chloroform, Hexane, or Ethyl Acetate are often suitable. The compound's optical activity is frequently measured in these solvents, indicating good solubility.[6]
-
For Biological & In Vitro Assays: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. It offers excellent solvating power for a wide range of organic compounds and is miscible with most aqueous media and cell culture buffers.
-
Causality: The use of DMSO allows for the creation of a highly concentrated primary stock (e.g., 10-100 mM) that can be serially diluted into aqueous buffers for final experimental concentrations. This minimizes the final percentage of organic solvent in the assay, which is critical as DMSO can exhibit cytotoxicity at concentrations typically >0.5% (v/v).
-
-
Alternative for Cell-Based Assays: Absolute Ethanol (200 proof) can be used if DMSO is incompatible with the experimental system. However, its solvating capacity may be lower than DMSO, and it can also induce cellular stress. A solubility pre-test is recommended.
Mandatory Safety & Handling Protocols
This compound is classified with specific hazards that mandate strict safety protocols.
-
Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]
-
Engineering Controls: All handling of the neat compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]
-
Personal Protective Equipment (PPE):
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of 10 mL of a 10 mM stock solution, a common concentration for primary stocks in drug discovery and development. The methodology is based on the "weighing method" adapted for a liquid by using its density for a precise volume measurement.[10]
Required Materials & Equipment
-
This compound (CAS: 115651-77-9)
-
Anhydrous, ACS grade or higher purity DMSO
-
Calibrated analytical balance (4-decimal place)
-
Calibrated positive-displacement micropipette (P20 or P100) or a gas-tight glass syringe (e.g., Hamilton)
-
10 mL Class A volumetric flask with a stopper[11]
-
Beaker or weighing vessel
-
Vortex mixer
-
Amber, screw-cap vials for aliquoting and storage
Step-by-Step Methodology
Step 1: Pre-Protocol Calculation
The goal is to determine the precise volume of the liquid compound needed.
-
Calculate the required mass (m):
-
m = Desired Molarity (M) × Final Volume (V) × Molar Mass (MW)
-
m = 0.010 mol/L × 0.010 L × 263.42 g/mol = 0.02634 g (or 26.34 mg)
-
-
Calculate the required volume (V_compound) using its density (ρ):
-
V_compound = Mass (m) / Density (ρ)
-
V_compound = 0.02634 g / 0.944 g/mL = 0.0279 mL (or 27.9 µL)
-
Step 2: Solution Preparation
-
Equilibration: Allow the sealed container of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Dispensing: Add approximately 7-8 mL of anhydrous DMSO to the 10 mL Class A volumetric flask.
-
Compound Measurement: Inside a chemical fume hood, carefully measure exactly 27.9 µL of this compound using a calibrated positive-displacement pipette or glass syringe.
-
Expert Insight: A positive-displacement pipette is preferred over an air-displacement pipette for viscous or dense liquids to ensure the highest accuracy.
-
-
Quantitative Transfer: Dispense the measured compound directly into the DMSO in the volumetric flask. Rinse the pipette tip or syringe needle 2-3 times with the DMSO in the flask to ensure a complete, quantitative transfer of the compound.[11]
-
Initial Dissolution: Stopper the flask and vortex or swirl gently until the compound is fully dissolved. Visually inspect the solution against a light source to ensure there are no undissolved droplets or schlieren lines.
-
Final Volume Adjustment: Once dissolution is complete, carefully add anhydrous DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the volumetric flask.[12]
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is perfectly homogeneous.
Quality Control & Labeling
-
Visual Check: The final solution should be clear and free of any particulates.
-
Labeling: Immediately label the stock solution with the compound name, exact concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Storage and Stability
Improper storage is a primary cause of stock solution degradation, leading to inaccurate experimental results.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, divide the stock solution into smaller, single-use aliquots in amber vials.
-
Short-Term Storage (≤ 1 week): Store at 2-8°C, protected from light.
-
Long-Term Storage (> 1 week): Store at -20°C or -80°C. Ensure vials are tightly sealed to prevent moisture ingress. Before use, thaw an aliquot completely and bring it to room temperature before opening.
Workflow Visualization
The following diagram outlines the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing a this compound stock solution.
References
-
Preparing Solutions. (2025). Chemistry LibreTexts. [Link]
-
(1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. PubChem, National Center for Biotechnology Information. [Link]
-
Stock solution preparation 1. (2020). YouTube. [Link]
-
How To Prepare Stock Solution. Scribd. [Link]
-
How To Make A Standard Solution. (2024). The Chemistry Blog. [Link]
-
(1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. PubChem, National Center for Biotechnology Information. [Link]
-
(1r,2s)-2-di-n-butylamino-1-phenyl-1-propanol. Chongqing Chemdad Co., Ltd. [Link]
-
(1r,2s)-(+)-2-(dibutylamino)-1-phenyl-1-propanol. PubChemLite, Université du Luxembourg. [Link]
-
(1R,2S)-(+)-2-(DIBUTYLAMINO)-1-PHENYL-1- PROPANOL, 97%. Research Scientific. [Link]
-
(1R,2S)-2-amino-1-phenylpropan-1-ol. Veeprho. [Link]
- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
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- 5. (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | C17H29NO | CID 11003877 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
Step-by-step guide for using (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
An Application Note and Comprehensive Protocol for the Utilization of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL in Asymmetric Synthesis
Authored by: A Senior Application Scientist
Abstract
This compound, also known as (+)-N,N-Dibutylnorephedrine ((+)-DBNE), is a potent chiral amino alcohol widely employed as a catalyst and ligand in stereoselective organic synthesis. Its structural rigidity and defined stereochemistry make it an exemplary auxiliary for inducing chirality in prochiral substrates. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of this catalyst, focusing on its most prominent use: the enantioselective addition of dialkylzinc reagents to aldehydes. We will explore the underlying catalytic cycle, provide a detailed, field-tested experimental protocol, and discuss critical parameters for achieving high yields and exceptional enantioselectivity.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical manufacturing, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. Chiral catalysts are essential tools that enable the selective production of one enantiomer over another. Among these, β-amino alcohols derived from natural sources, such as ephedrine, have proven to be exceptionally effective and versatile.
This compound belongs to this esteemed class of catalysts. Its efficacy stems from its ability to form a well-defined, five-membered chiral chelate complex with organometallic reagents, thereby creating a highly organized transition state that directs the stereochemical outcome of the reaction. The bulky N,N-dibutyl groups and the phenyl ring play crucial roles in establishing steric hindrance that governs facial selectivity during substrate approach. This guide focuses on its canonical application in the asymmetric alkylation of aldehydes, a fundamental C-C bond-forming reaction.
Physicochemical Properties and Handling
A thorough understanding of the catalyst's properties is paramount for its effective and safe use.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | (+)-N,N-Dibutylnorephedrine, (+)-DBNE | Chemdad[2] |
| CAS Number | 115651-77-9 | Research Scientific[3] |
| Molecular Formula | C₁₇H₂₉NO | PubChem[1] |
| Molecular Weight | 263.43 g/mol | TCI Chemicals[4] |
| Appearance | Colorless to light orange clear liquid | TCI Chemicals[4] |
| Boiling Point | 121 °C @ 0.1 mmHg; 170 °C @ 2 mmHg | Chemdad, TCI Chemicals[2][4] |
| Density | ~0.944 g/mL at 20 °C | Chemdad[2] |
| Specific Rotation [α]²⁰/D | +21° to +26° (c=2 in Hexane or Chloroform) | TCI Chemicals, Chemdad[2][4] |
Safety and Handling
Hazard Profile:
-
Health Hazards: Causes skin and serious eye irritation.[1][5] May cause respiratory irritation.[1][5] Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Physical Hazards: Combustible liquid with a flash point of 85 °C / 185 °F.[6]
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
Storage:
-
The compound is air-sensitive.[4] Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen).[4][6]
-
Keep the container tightly sealed to prevent moisture contamination and degradation.
Mechanism of Asymmetric Alkylation
The catalytic prowess of this compound is best illustrated through its application in the addition of diethylzinc (Et₂Zn) to an aldehyde (e.g., benzaldehyde). The reaction proceeds through a well-accepted catalytic cycle.
Causality of the Mechanism:
-
Catalyst Activation: The amino alcohol reacts with one equivalent of diethylzinc in a rapid acid-base reaction. The acidic proton of the hydroxyl group is removed, forming a zinc alkoxide. Simultaneously, the nitrogen atom's lone pair coordinates to the zinc center, forming a stable, five-membered chelate ring. This creates the active chiral catalyst.
-
Substrate Coordination: A second equivalent of diethylzinc coordinates to the oxygen of the aldehyde, activating it towards nucleophilic attack. This aldehyde-ZnEt₂ complex then approaches the chiral catalyst.
-
Stereodetermining Transition State: The aldehyde complex coordinates to the chiral zinc catalyst. The steric bulk of the N-dibutyl groups and the phenyl group on the catalyst backbone forces the aldehyde to adopt a specific orientation to minimize non-bonded interactions. This controlled orientation ensures that the ethyl group is delivered preferentially to one of the two prochiral faces of the aldehyde carbonyl (the Re face in this case).
-
Product Formation & Catalyst Regeneration: The ethyl group is transferred, forming a new zinc alkoxide of the product alcohol. An exchange with another molecule of aldehyde releases the chiral secondary alcohol (after hydrolysis) and regenerates the active catalyst for the next cycle.
Sources
- 1. (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | C17H29NO | CID 11003877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2S)-2-DI-N-BUTYLAMINO-1-PHENYL-1-PROPANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol | 114389-70-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Application Notes & Protocols: Enantioselective Alkylation of Aldehydes using (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
Introduction: The Pursuit of Chirality in Secondary Alcohols
The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. These chiral motifs are prevalent in a vast array of biologically active molecules, where a specific stereoisomer is often responsible for the desired therapeutic effect. Among the most robust and widely adopted methods for accessing enantiomerically enriched secondary alcohols is the catalytic asymmetric addition of organometallic reagents to prochiral aldehydes.[1][2][3]
This application note provides a detailed technical guide to the enantioselective alkylation of aldehydes utilizing the chiral amino alcohol, (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, also known as (+)-N,N-Dibutylnorephedrine ((+)-DBNE). We will delve into the mechanistic underpinnings of this transformation, provide field-proven experimental protocols, and present representative data to guide researchers in achieving high levels of stereocontrol.
The Chiral Catalyst: this compound
This compound belongs to the well-established class of β-amino alcohol ligands. Derived from the readily available chiral pool of norephedrine, its efficacy stems from the defined spatial arrangement of the hydroxyl and amino groups, which coordinate to a metal center to create a rigid and predictable chiral environment. The N,N-dibutyl groups provide steric bulk, which is crucial for influencing the facial selectivity of the aldehyde approach to the reactive center.
Mechanistic Insights: The Noyori Dinuclear Zinc Complex
The enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by β-amino alcohols, is generally understood to proceed through a mechanism elucidated by Noyori and his coworkers.[1][4][5] This model provides a strong causal basis for the experimental choices outlined in the subsequent protocols.
The catalytic cycle is initiated by the reaction of the chiral amino alcohol with the dialkylzinc reagent to form a zinc alkoxide. This species then dimerizes to form a chiral dinuclear zinc complex. This dimeric structure is key to the high level of enantioselection observed.
In this dinuclear complex, one zinc atom is coordinated to the aldehyde, activating its carbonyl group for nucleophilic attack. The other zinc atom, part of the chiral ligand framework, delivers the alkyl group (e.g., ethyl from diethylzinc) to one of the prochiral faces of the aldehyde. The stereochemical outcome is dictated by the transition state that minimizes steric interactions between the aldehyde substituents, the chiral ligand, and the alkyl group being transferred. The (1R,2S) configuration of the ligand directs the alkyl group to a specific face of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Large-scale ruthenium- and enzyme-catalyzed dynamic kinetic resolution of (rac)-1-phenylethanol [beilstein-journals.org]
- 4. R. Noyori and M. Kitamura, “Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds Chirality Transfer, Multiplication, and Amplification,” Angewandte Chemie International Edition, Vol. 30, No. 1, January 1991, pp. 49-69. - References - Scientific Research Publishing [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Immobilization of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol on Solid Supports
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the immobilization of the chiral amino alcohol, (1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol, onto various solid supports. This compound is a critical catalyst and chiral auxiliary in asymmetric synthesis, particularly in the enantioselective addition of diethylzinc to aldehydes.[1] Its homogeneous application, however, presents significant challenges in catalyst separation and recycling, leading to product contamination and increased operational costs.[2] Immobilization onto solid supports transforms this valuable catalyst into a heterogeneous system, offering enhanced stability, simplified recovery, and improved reusability, which are crucial for sustainable and economically viable pharmaceutical manufacturing.[2][3][4] This document details methodologies for covalent attachment to silica-based and polymer-based supports, outlining the underlying chemical principles, step-by-step experimental procedures, and characterization techniques.
Introduction: The Rationale for Immobilization
This compound is a highly effective chiral ligand and catalyst precursor for a range of asymmetric transformations. Its primary application lies in the catalytic enantioselective alkylation of aldehydes, a fundamental C-C bond-forming reaction in organic synthesis. While the homogeneous catalyst exhibits excellent activity and enantioselectivity, its separation from the reaction mixture is often problematic and can result in the loss of the valuable catalyst.[2]
Immobilization of this chiral catalyst onto a solid support offers a robust solution to these challenges.[2] By anchoring the catalyst to an insoluble matrix, it can be easily separated from the reaction products by simple filtration, allowing for its recovery and reuse in multiple reaction cycles.[5] This not only enhances the economic feasibility of the process but also minimizes contamination of the final product with the catalyst. Furthermore, immobilization can, in some cases, lead to enhanced catalyst stability and even improved selectivity due to the specific microenvironment provided by the support.[6][7]
The selection of the solid support and the immobilization strategy are critical factors that dictate the performance of the resulting heterogeneous catalyst.[6][7] The ideal support should possess high chemical and thermal stability, a large surface area for optimal catalyst loading, and be inert to the reaction conditions.[3] The immobilization method should ensure a stable linkage between the catalyst and the support to prevent leaching while maintaining the catalytic activity of the active species.[8][9]
This guide will explore two primary and widely applicable immobilization strategies:
-
Covalent attachment to functionalized silica gel: A rigid and robust inorganic support.
-
Covalent linkage to a polymer resin: Offering flexibility in terms of swelling properties and functional group density.
Immobilization on Functionalized Silica Gel
Silica gel is a popular choice for catalyst immobilization due to its high mechanical strength, thermal stability, and well-defined porous structure.[3] The surface of silica is rich in silanol groups (Si-OH), which can be readily functionalized to introduce various linker molecules for covalent attachment of the catalyst.
Principle of Immobilization
The strategy involves a two-step process: first, the functionalization of silica gel with an appropriate linker, and second, the coupling of this compound to the functionalized support. A common approach is to use a silane coupling agent, such as 3-isocyanatopropyltriethoxysilane, to introduce a reactive isocyanate group onto the silica surface. The hydroxyl group of the chiral amino alcohol can then react with the isocyanate group to form a stable carbamate (urethane) linkage.
Experimental Workflow
Figure 1: Workflow for Immobilization on Silica.
Detailed Protocol: Immobilization via Carbamate Linkage
Materials:
-
Silica gel (pore size 60 Å, 70-230 mesh)
-
3-Isocyanatopropyltriethoxysilane
-
This compound
-
Anhydrous Toluene
-
Methanol
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Sintered glass funnel
Protocol:
Part A: Functionalization of Silica Gel
-
Activation: Activate the silica gel by heating at 150 °C under vacuum for 4 hours to remove adsorbed water.
-
Silanization: Suspend 10.0 g of activated silica gel in 100 mL of anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add 5.0 mL of 3-isocyanatopropyltriethoxysilane to the suspension.
-
Reflux the mixture with stirring for 24 hours.
-
Allow the mixture to cool to room temperature.
-
Washing: Filter the functionalized silica gel and wash sequentially with toluene (3 x 50 mL), dichloromethane (3 x 50 mL), and methanol (3 x 50 mL).
-
Drying: Dry the isocyanate-functionalized silica gel under vacuum at 60 °C for 12 hours.
Part B: Immobilization of the Chiral Catalyst
-
Reaction Setup: Suspend 5.0 g of the isocyanate-functionalized silica gel in 50 mL of anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Catalyst Addition: Add a solution of 1.5 g of this compound in 20 mL of anhydrous toluene to the suspension.
-
Immobilization Reaction: Reflux the mixture with stirring for 48 hours.
-
Work-up: Allow the mixture to cool to room temperature.
-
Washing: Filter the solid and wash thoroughly with toluene (3 x 30 mL) and dichloromethane (3 x 30 mL) to remove any unreacted catalyst.
-
Drying: Dry the immobilized catalyst under vacuum at 50 °C for 24 hours.
Immobilization on a Polymer Support
Polymer supports, such as polystyrene resins, offer a different microenvironment for the catalyst compared to inorganic supports like silica.[10] The flexibility of the polymer backbone and its swelling properties in different solvents can influence the accessibility of the catalytic sites and, consequently, the activity and selectivity of the immobilized catalyst.[6][7]
Principle of Immobilization
A common strategy for immobilization on a polymer support involves using a pre-functionalized resin, such as chloromethylated polystyrene (Merrifield resin). The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace the chloride on the resin, forming a stable ether linkage.
Experimental Workflow
Figure 2: Workflow for Immobilization on Polymer Resin.
Detailed Protocol: Immobilization via Ether Linkage
Materials:
-
Chloromethylated polystyrene (Merrifield resin), 1% divinylbenzene cross-linked, 1.0-2.0 mmol Cl/g
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Sintered glass funnel
Protocol:
-
Resin Preparation: Swell 5.0 g of Merrifield resin in 50 mL of anhydrous THF for 1 hour in a round-bottom flask.
-
Alkoxide Formation: In a separate flask under a nitrogen atmosphere, dissolve 2.0 g of this compound in 30 mL of anhydrous THF.
-
Carefully add 0.4 g of sodium hydride (60% dispersion) to the solution in small portions. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Immobilization Reaction: Transfer the freshly prepared alkoxide solution to the flask containing the swollen resin via a cannula.
-
Add 20 mL of anhydrous DMF to the reaction mixture.
-
Heat the suspension at 60 °C with stirring for 48 hours.
-
Work-up: Allow the mixture to cool to room temperature.
-
Washing: Filter the resin and wash sequentially with THF (3 x 30 mL), a 1:1 mixture of THF/water (3 x 30 mL), water (3 x 30 mL), methanol (3 x 30 mL), and dichloromethane (3 x 30 mL).
-
Drying: Dry the immobilized catalyst under vacuum at 50 °C for 24 hours.
Characterization of the Immobilized Catalyst
Thorough characterization of the immobilized catalyst is essential to confirm successful immobilization, determine the catalyst loading, and assess its stability.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the covalent linkage between the catalyst and the support. | Appearance of characteristic peaks for the carbamate (approx. 1700 cm⁻¹) or ether linkage, and disappearance of the isocyanate peak (approx. 2270 cm⁻¹). |
| Elemental Analysis (C, H, N) | To quantify the amount of catalyst immobilized on the support (catalyst loading). | An increase in the nitrogen content of the solid support after immobilization, which can be correlated to the amount of catalyst loaded. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the immobilized catalyst and estimate the organic content. | A weight loss profile that indicates the decomposition temperature of the organic moiety (catalyst and linker) on the inorganic support. |
| Leaching Studies | To assess the stability of the catalyst-support linkage under reaction conditions.[8][9] | The reaction supernatant is analyzed (e.g., by HPLC or GC-MS) after a catalytic run to quantify any detached catalyst. Low levels of leaching indicate a stable immobilization.[8] |
Application in Asymmetric Synthesis: A General Protocol
The primary application of the immobilized this compound is in the enantioselective addition of diethylzinc to aldehydes. The following is a general protocol for this reaction.
Materials:
-
Immobilized this compound
-
Aldehyde (e.g., benzaldehyde)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk flask
-
Syringes
Protocol:
-
Reaction Setup: To a Schlenk flask under a nitrogen atmosphere, add the immobilized catalyst (e.g., 10 mol% based on the aldehyde).
-
Add 10 mL of anhydrous toluene to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 5.0 mmol of diethylzinc solution to the suspension and stir for 30 minutes.
-
Slowly add a solution of 1.0 mmol of the aldehyde in 2 mL of anhydrous toluene to the reaction mixture over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 24 hours.
-
Quenching: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Catalyst Recovery: Filter the reaction mixture to recover the immobilized catalyst. Wash the recovered catalyst with toluene and dry under vacuum for reuse.
-
Product Isolation: Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Conclusion
The immobilization of this compound on solid supports represents a significant advancement in the practical application of this valuable chiral catalyst. The methodologies presented in this guide for immobilization on silica and polymer supports provide a robust framework for the development of heterogeneous catalytic systems. These immobilized catalysts offer the distinct advantages of easy separation, recyclability, and potentially enhanced stability, making them highly attractive for applications in industrial and laboratory-scale asymmetric synthesis. The choice of support and immobilization chemistry can be tailored to the specific requirements of the reaction, opening avenues for the design of highly efficient and sustainable catalytic processes.
References
- Polymer-immobilized chiral c
- Universal Strategy for the Immobilization of Chiral Dirhodium C
- Chiral Catalyst Immobiliz
-
Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. National Institutes of Health. [Link]
-
Chiral Synthesis on Catalysts Immobilized in Microporous and Mesoporous Materials. Wiley Online Library. [Link]
-
General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry. ACS Catalysis. [Link]
-
Leaching studies over immobilized α-amylase. Importance of the nature of enzyme attachment. ResearchGate. [Link]
-
On the Hunt for Chiral Single-Atom Catalysts. ACS Publications. [Link]
-
Immobilization of homogeneous oxidation catalysts. ResearchGate. [Link]
-
Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. Green Chemistry. [Link]
-
Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. National Institutes of Health. [Link]
-
Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst. Chemical Society Reviews. [Link]
-
Immobilizing catalysts on porous materials. ScholarBank@NUS. [Link]
-
Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst. Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]
-
Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]
-
Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. National Institutes of Health. [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
-
1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry. [Link]
- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
-
A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility. MDPI. [Link]
-
How to Immobilize Enzymes on Solid Supports. Eureka LS. [Link]
-
Highly enantioselective synthesis of (S)-alpha-alkyl-alpha,beta-diaminopropionic acids via asymmetric phase-transfer catalytic alkylation of 2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl esters. PubMed. [Link]
-
Synthesis and characterization of immobilized PAMAM dendrons Supporting Information. Royal Society of Chemistry. [Link]
-
Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. MDPI. [Link]
-
Highly Efficient One-Step Protein Immobilization on Polymer Membranes Supported by Response Surface Methodology. PubMed Central. [Link]
-
Immobilization of Biomolecules on Polymer Scaffolds: A Novel Approach. Clemson University. [Link]
Sources
- 1. Asymmetric synthesis. Part 19. Asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. books.google.cn [books.google.cn]
- 3. A General Overview of Support Materials for Enzyme Immobilization: Characteristics, Properties, Practical Utility [mdpi.com]
- 4. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00734E [pubs.rsc.org]
- 8. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polymer-immobilized chiral catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioslectivity with (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Welcome to the technical support center for (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a powerful chiral amino alcohol catalyst. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their asymmetric synthesis protocols. Here, we address common challenges and provide in-depth, field-proven solutions to maximize your enantioselectivity and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the most common causes?
Low enantioselectivity can stem from several critical factors. The primary areas to investigate are the purity of your reagents and the catalyst itself, the choice of solvent, the reaction temperature, and the precise stoichiometry of the reactants. The inherent structure of your substrate also plays a significant role in the stereochemical outcome.[1]
A systematic approach to troubleshooting is essential. We recommend a logical progression of checks, starting with the most straightforward and common issues.
Q2: How critical is the purity of this compound and other reagents?
The purity of the chiral ligand is paramount. Impurities can act as catalyst poisons or initiate competing, non-selective catalytic cycles, which can lead to a significant drop in enantioselectivity.[1] It is crucial to ensure that all reagents and solvents are of high purity and are appropriately dried, as even trace amounts of water can interfere with many catalytic systems, particularly those involving organometallic reagents.[1][2]
Troubleshooting Steps:
-
Verify Ligand Purity: Confirm the enantiomeric and chemical purity of your this compound. If necessary, purify the ligand by recrystallization.
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried and deoxygenated. Freshly distilled solvents are often recommended.[2]
-
Check Reagent Quality: Use high-purity starting materials. If using organometallic reagents like diethylzinc, consider titrating them before use to determine the exact concentration.[2]
Q3: My reaction is sluggish and giving a low yield in addition to poor ee. Are these issues related?
Yes, low reactivity and poor enantioselectivity are often linked. A sluggish reaction may indicate a problem with the catalyst's activity or the overall reaction conditions.[2] An inefficient catalyst not only slows down the reaction but may also fail to create the well-defined chiral environment necessary for high enantioselectivity.
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subgraph "cluster_Causes" { label="Potential Causes"; bgcolor="#F1F3F4"; B [label="Inefficient Catalyst Formation/Activity", fillcolor="#FBBC05"]; C [label="Suboptimal Reaction Temperature", fillcolor="#FBBC05"]; D [label="Incorrect Stoichiometry", fillcolor="#FBBC05"]; E [label="Solvent Interference", fillcolor="#FBBC05"]; }
subgraph "cluster_Solutions" { label="Troubleshooting Solutions"; bgcolor="#F1F3F4"; F [label="Increase Catalyst Pre-formation Time", fillcolor="#34A853"]; G [label="Optimize Temperature", fillcolor="#34A853"]; H [label="Titrate Reagents & Verify Loading", fillcolor="#34A853"]; I [label="Screen Non-Coordinating Solvents", fillcolor="#34A853"]; }
A -> {B, C, D, E} [color="#5F6368"]; B -> F [color="#5F6368"]; C -> G [color="#5F6368"]; D -> H [color="#5F6368"]; E -> I [color="#5F6368"]; } caption { label="Troubleshooting Sluggish Reactions"; fontname="Arial"; fontsize="10"; } }
Troubleshooting Guide
Issue 1: Inconsistent Enantioselectivity Between Batches
Possible Cause: This issue often points to variations in reagent quality or reaction setup. The most common culprit is moisture or air sensitivity of the reagents and catalyst.
Solutions:
-
Standardize Glassware Preparation: Always use oven-dried or flame-dried glassware to eliminate any adsorbed water.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.[2]
-
Consistent Reagent Handling: Use freshly opened bottles of anhydrous solvents or distill them immediately before use. Handle organometallic reagents and the chiral ligand using proper air-free techniques.
Issue 2: Poor Enantioselectivity with Aliphatic Aldehydes
Observation: While this compound often gives high ee for aromatic aldehydes, performance can be lower for aliphatic aldehydes.
Reasoning: The asymmetric induction is often more pronounced in the formation of aromatic secondary alcohols compared to their aliphatic counterparts.[3] This is due to the different steric and electronic properties of the substrates influencing the transition state geometry.
Optimization Strategies:
-
Lower Reaction Temperature: Decreasing the temperature can enhance enantioselectivity by making the energy difference between the diastereomeric transition states more significant.[1] It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C).
-
Solvent Screening: The solvent can significantly impact the catalyst-substrate complex. Non-coordinating solvents like toluene or hexane are often a good starting point.[2][3] Donor solvents can sometimes negatively affect the catalysis by competing for coordination with the organometallic reagent.[3]
-
Additive Screening: In some cases, the addition of a Lewis acid co-catalyst, such as Ti(O-iPr)₄, can improve both the rate and enantioselectivity of the reaction.[4]
| Parameter | Aromatic Aldehyde (Benzaldehyde) | Aliphatic Aldehyde (Hexanal) |
| Typical Temperature | 0 °C to room temperature | -78 °C to 0 °C |
| Common Solvents | Toluene, Hexane, Diethyl Ether | Toluene, Dichloromethane |
| Expected ee Range | Often >90% | Can be variable, optimization required |
Table 1: General starting conditions for different aldehyde classes.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a standard procedure for using this compound in the asymmetric addition of diethylzinc to benzaldehyde.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Oven-dried glassware
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To this stirred solution, add the diethylzinc solution (e.g., 2.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.[1]
-
Add the freshly distilled benzaldehyde (e.g., 2.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.[2]
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A [label="1. Dissolve Ligand in Anhydrous Toluene", fillcolor="#4285F4"]; B [label="2. Cool to 0°C", fillcolor="#4285F4"]; C [label="3. Add Diethylzinc Solution", fillcolor="#4285F4"]; D [label="4. Stir for 30 min (Catalyst Formation)", fillcolor="#4285F4"]; E [label="5. Add Aldehyde", fillcolor="#4285F4"]; F [label="6. Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Quench with Sat. NH4Cl", fillcolor="#EA4335"]; H [label="8. Workup & Extraction", fillcolor="#34A853"]; I [label="9. Purification (Chromatography)", fillcolor="#34A853"]; J [label="10. Analyze Enantiomeric Excess", fillcolor="#34A853"];
A -> B -> C -> D -> E -> F -> G -> H -> I -> J [color="#5F6368"]; } caption { label="Asymmetric Addition Workflow"; fontname="Arial"; fontsize="10"; } }
Mechanistic Insights
The high enantioselectivity achieved with this compound is attributed to the formation of a well-defined, rigid transition state. The amino alcohol acts as a chiral ligand, coordinating to the zinc atom of the diethylzinc reagent. This creates a chiral pocket that directs the approach of the aldehyde to one of its enantiotopic faces.
The proposed mechanism involves the formation of a dimeric zinc complex bridged by the oxygen atoms of two ligand molecules. The aldehyde coordinates to one of the zinc centers, and the ethyl group is then transferred intramolecularly to the carbonyl carbon. The stereochemistry of the product is determined by the specific conformation of this transition state assembly, which is influenced by the steric bulk of the dibutylamino and phenyl groups of the ligand.
dot graph "Mechanism_Diagram" { layout="dot"; rankdir="LR"; node [shape="plaintext", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_Reactants" { label="Reactants"; bgcolor="#F1F3F4"; Ligand [label="(1R,2S)-DBNE"]; ZnEt2 [label="Diethylzinc"]; Aldehyde [label="R-CHO"]; }
subgraph "cluster_TransitionState" { label="Transition State"; bgcolor="#F1F3F4"; TS [label="[Chiral Zinc Complex-Aldehyde]", shape="box", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Product" { label="Product"; bgcolor="#F1F3F4"; Product [label="Chiral Alcohol", shape="box", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
{Ligand, ZnEt2} -> TS [label="Forms Chiral Catalyst"]; Aldehyde -> TS [label="Coordinates"]; TS -> Product [label="Ethyl Transfer"]; } caption { label="Simplified Mechanistic Pathway"; fontname="Arial"; fontsize="10"; } }
By understanding these fundamental principles and applying the troubleshooting strategies outlined in this guide, researchers can effectively harness the power of this compound to achieve high levels of enantioselectivity in their synthetic endeavors.
References
-
Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. ACS Publications. Available at: [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]
-
Enantioselective Addition of Grignard Reagents to Aldehydes. MDPI. Available at: [Link]
-
Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. Available at: [Link]
-
β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ScienceDirect. Available at: [Link]
-
Intramolecular chiral relay at stereogenic nitrogen. Synthesis and application of a new chiral auxiliary derived from (1R,2S)-norephedrine and acetone. PubMed. Available at: [Link]
-
Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. MDPI. Available at: [Link]
-
Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
-
Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. MDPI. Available at: [Link]
-
beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Amines. Yale University. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed. Available at: [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]
-
(1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. PubChem. Available at: [Link]
-
Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. Available at: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry. Available at: [Link]
-
A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry. Available at: [Link]
-
Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PubMed Central. Available at: [Link]
-
New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]
-
Asymmetric synthesis. Part 19. Asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde. Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV) Compound and a Xylose Derivative. ResearchGate. Available at: [Link]
-
Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Royal Society of Chemistry. Available at: [Link]
-
A Novel Strategy for the Asymmetric Synthesis of Chiral Cyclopropane Carboxaldehydes. PubMed. Available at: [Link]
-
Asymmetric synthesis of novel (1H-benzo[d]imidazol -2-ylthio)- and (di-n-butylamino-2-ylthio)acetamides. PubMed. Available at: [Link]
-
Non-Linear Effects in Asymmetric Reactions: Negative and Positive Stereoselectivity in the Formation of Homoleptic 1:2 Metal to Ligand Complexes of Chiral 1,9-Disubstituted Semicorrin Ligands. CHIMIA. Available at: [Link]
-
Optimization of 1,2-Elimination Reaction. ResearchGate. Available at: [Link]
- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. Google Patents.
-
(1R,2S)-2-amino-1-phenylpropan-1-ol. Veeprho. Available at: [Link]
-
(-)-norephedrine (1R,2S)-2-amino-1-phenyl-propan-1-ol-. PubChem. Available at: [Link]
-
(2R)-2-(tert-butylamino)-1-phenylpropan-1-one. PubChem. Available at: [Link]
-
(1R,2S)-1-Phenylpropane-1,2-diol. PubChem. Available at: [Link]
-
(R)-2-Methylimino-1-phenylpropan-1-ol. PubChem. Available at: [Link]
Sources
Technical Support Center: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol Catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This guide is designed for researchers, scientists, and drug development professionals utilizing (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, also known as (1R,2S)-N,N-Dibutylnorephedrine (DBNE), in their synthetic protocols. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot common side reactions and optimize your experimental outcomes.
The primary application of DBNE is as a chiral catalyst, most notably in the enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for creating chiral secondary alcohols.[1][2] While highly effective, this catalytic system can be sensitive to various experimental parameters, leading to suboptimal results. This guide addresses the most frequently encountered issues in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Enantioselectivity (ee)
Question: My reaction is producing the desired chiral alcohol, but the enantiomeric excess (ee) is significantly lower than reported values. What are the likely causes and how can I fix this?
Answer: Low enantioselectivity is one of the most common issues and typically points to problems with the integrity of the catalytic cycle. The active catalyst is a chiral zinc-amino alcohol complex. The stereochemical outcome is dictated by the precise geometry of the transition state where the aldehyde coordinates to this complex before the alkyl group transfer. Several factors can disrupt this delicate arrangement.
Potential Causes & Troubleshooting Protocols:
-
Catalyst and Reagent Purity:
-
The Problem: The enantiomeric purity of your DBNE catalyst is paramount. Even small amounts of the opposite enantiomer can lead to the formation of less selective dimeric catalyst complexes, causing a significant drop in the overall ee. Similarly, moisture or protic impurities in solvents or reagents can react with the highly Lewis acidic dialkylzinc, leading to an uncatalyzed, non-selective background reaction.
-
Troubleshooting Protocol:
-
Verify Catalyst Purity: Confirm the enantiomeric purity of your (1R,2S)-DBNE catalyst. If in doubt, recrystallization may be necessary to ensure >99% ee.[3]
-
Use Anhydrous Conditions: Ensure all glassware is rigorously oven- or flame-dried.[3] Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.
-
Purify Solvents and Reagents: Use freshly distilled, anhydrous solvents.[3] Titrate organometallic reagents, such as diethylzinc, immediately before use to determine their exact concentration.
-
-
-
Suboptimal Reaction Temperature:
-
The Problem: Asymmetric additions are often highly sensitive to temperature. Higher temperatures can increase molecular motion, leading to less defined transition states and a decrease in enantioselectivity.
-
Troubleshooting Protocol:
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Meticulously monitor the internal reaction temperature, not just the bath temperature.[3]
-
-
-
Incorrect Catalyst Loading:
-
The Problem: The relationship between catalyst loading and enantioselectivity is not always linear.[2][4] Too little catalyst may result in a slow reaction where the background reaction becomes significant. Conversely, excessively high concentrations can sometimes promote the formation of less selective catalyst aggregates.
-
Troubleshooting Protocol:
-
Optimize Loading: Systematically vary the catalyst loading (e.g., from 2 mol% to 10 mol%) to find the optimal concentration for your specific substrate.[1]
-
-
Issue 2: Formation of the Achiral Reduction Byproduct (1-Phenyl-1-propanol)
Question: Besides my desired product, I am isolating a significant amount of 1-phenyl-1-propanol. What is causing this reduction?
Answer: This side reaction arises from the β-hydride transfer from the ethyl group of the diethylzinc reagent to the aldehyde. This process competes with the desired ethyl group transfer (alkylation). The formation of this byproduct is often exacerbated by steric hindrance.
dot
Caption: Competing pathways: Alkylation vs. β-Hydride Transfer.
Potential Causes & Troubleshooting Protocols:
-
Sterically Hindered Substrates:
-
The Problem: If the aldehyde substrate is sterically bulky, the approach of the ethyl nucleophile to the carbonyl carbon can be impeded. The smaller hydride ion can then transfer more easily, leading to reduction.
-
Troubleshooting Protocol:
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired alkylation pathway, which has a more ordered transition state.
-
Consider a Different Reagent: If the problem persists, using a dialkylzinc reagent without β-hydrogens (e.g., dimethylzinc) will eliminate this side reaction completely, though it changes the nature of the added group.
-
-
Issue 3: Low or No Conversion
Question: My reaction is very sluggish or fails to proceed to completion, resulting in a low yield. What could be wrong?
Answer: Low reactivity can often be linked to issues with catalyst activity or the stability of the reagents. A stalled reaction suggests that the catalytic cycle has been interrupted.
dot
Caption: Workflow for troubleshooting low reaction conversion.
Potential Causes & Troubleshooting Protocols:
-
Catalyst Deactivation:
-
The Problem: As mentioned, protic impurities will consume the dialkylzinc reagent and can deactivate the catalyst. The DBNE catalyst itself can also degrade if not stored properly under an inert atmosphere.
-
Troubleshooting Protocol:
-
Re-evaluate Reagent Handling: Review your procedures for handling air- and moisture-sensitive reagents. Ensure syringes and glassware are dry and purged with inert gas.[3]
-
Check Catalyst Storage: Store the DBNE catalyst in a desiccator or glovebox away from light and moisture.
-
-
-
Insufficient Reactivity:
-
The Problem: Some aldehyde substrates are inherently less reactive. The reaction may require more forcing conditions to proceed at a reasonable rate.
-
Troubleshooting Protocol:
-
Increase Temperature: While this may negatively impact enantioselectivity, a modest increase in temperature (e.g., from 0 °C to room temperature) can significantly increase the reaction rate. A trade-off between yield and ee may be necessary.
-
Increase Catalyst Loading: A higher catalyst concentration can accelerate the reaction.[5]
-
Solvent Effects: The choice of solvent can influence reactivity. Non-coordinating solvents like toluene or hexane are standard. Highly coordinating solvents may interfere with complex formation.
-
-
Summary of Key Parameters
For convenience, the table below summarizes the impact of critical reaction parameters on the primary outcomes of enantioselectivity and yield.
| Parameter | Effect on Enantioselectivity (ee) | Effect on Yield | Troubleshooting Action |
| Catalyst Purity | High Impact: Impurities drastically lower ee. | Moderate Impact: Can lower yield via side reactions. | Verify ee >99%; recrystallize if necessary. |
| Temperature | High Impact: Lower temp generally increases ee. | Moderate Impact: Lower temp decreases rate. | Optimize for a balance between selectivity and rate. |
| Moisture/Air | High Impact: Leads to non-selective background reaction. | High Impact: Consumes reagents, deactivates catalyst. | Use rigorous anhydrous and inert techniques. |
| Catalyst Loading | Moderate Impact: Non-linear effects observed. | Moderate Impact: Higher loading increases rate. | Screen a range of loadings (e.g., 2-10 mol%). |
| Solvent | Moderate Impact: Non-coordinating solvents are best. | Moderate Impact: Influences solubility and rate. | Screen solvents like toluene, hexane, or CH₂Cl₂. |
References
- BenchChem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- Cook, G. R., et al. (n.d.). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes.
- Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes.
- ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity.
- Krasavin, M., et al. (2021). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. MDPI.
Sources
Technical Support Center: Optimizing Reaction Conditions for (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
Welcome to the technical support center for the synthesis of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and field-proven insights to ensure you can achieve optimal, reproducible results.
I. Overview of the Synthesis: Reductive Amination
The synthesis of this compound is typically achieved through the reductive amination of (1R,2S)-norephedrine with butyraldehyde, followed by reduction of the intermediate imine. This process can also be viewed as a direct N-alkylation of norephedrine with butyl groups. The core of this transformation involves the formation of a C-N bond and the subsequent reduction of an intermediate, often an imine or enamine.[1][2]
A common approach is the reaction of (1R,2S)-norephedrine with an excess of an alkylating agent, such as a butyl halide, in the presence of a base. However, a more "green" and often higher-yielding method is the reductive amination pathway. This involves the reaction of norephedrine with butyraldehyde to form an imine, which is then reduced in situ to the desired product.
Below is a general workflow for this synthesis:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the reaction rate?
A1: A slow or incomplete reaction is a common issue. Several factors can contribute to this:
-
Insufficient Temperature: Reductive aminations can be slow at room temperature. Consider gently heating the reaction mixture. A temperature range of 40-60 °C is often a good starting point.
-
Inefficient Imine Formation: The formation of the imine intermediate is a crucial, and sometimes rate-limiting, step.[1][2]
-
Catalytic Acid: Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate imine formation.[3]
-
Dehydrating Agents: The formation of an imine from an aldehyde and an amine is an equilibrium reaction that produces water. Removing this water can drive the equilibrium towards the imine product.[1][2] Consider using dehydrating agents like anhydrous magnesium sulfate or molecular sieves.
-
-
Choice of Reducing Agent: The reactivity of the reducing agent is critical.
-
Sodium borohydride (NaBH₄) is a strong reducing agent that can also reduce the starting aldehyde. It should be added after allowing sufficient time for imine formation.[4]
-
Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, making it suitable for one-pot reactions.[1][4]
-
Sodium triacetoxyborohydride (STAB) is another effective reagent, particularly in non-protic solvents.[4]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these and how can I minimize them?
A2: The formation of multiple products is often due to side reactions. Here are the most common culprits and how to address them:
-
Over-alkylation: The desired secondary amine product can sometimes react further to form a tertiary amine.
-
Stoichiometry Control: Use a controlled molar ratio of the amine to the alkylating agent. A slight excess of the amine can sometimes suppress over-alkylation.[5]
-
-
Aldol Condensation: If you are using an aldehyde with α-hydrogens, it can undergo a self-condensation reaction in the presence of a base, leading to β-hydroxy aldehydes or α,β-unsaturated aldehydes.[6][7]
-
Reaction Conditions: This is less of a concern with butyraldehyde under typical reductive amination conditions, which are often neutral or slightly acidic. However, if a strong base is present, this side reaction can occur.
-
-
Reduction of the Starting Aldehyde: As mentioned, strong reducing agents like NaBH₄ can reduce the starting aldehyde to the corresponding alcohol.
-
Timed Addition: If using NaBH₄, ensure the imine has had adequate time to form before adding the reducing agent.[4]
-
Q3: I am having difficulty purifying the final product. What are some effective purification strategies?
A3: Purification of amino alcohols can be challenging due to their polarity and basicity.
-
Aqueous Work-up: Before chromatographic purification, a thorough aqueous work-up is essential.
-
Acid/Base Extraction: You can often purify the product by taking advantage of the basicity of the amine. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and extract the free amine back into an organic solvent.
-
-
Column Chromatography:
-
Silica Gel: Standard silica gel chromatography is often effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically used.
-
Tailing: Amines are notorious for "tailing" on silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent depends on the specific reducing agent being used.
-
For NaBH₄ and NaBH₃CN , protic solvents like methanol (MeOH) and ethanol (EtOH) are commonly used.[4]
-
For Sodium triacetoxyborohydride (STAB) , which is water-sensitive, aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are preferred.[4]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.
-
Staining: Since the starting materials and product are often UV-active, a UV lamp can be used for visualization. Additionally, staining with potassium permanganate (KMnO₄) or ninhydrin can be very effective for visualizing amines and alcohols.
-
Co-spotting: It is good practice to co-spot the reaction mixture with the starting materials on the TLC plate to accurately track their consumption and the formation of the product.
Q3: What are the safety considerations for this reaction?
A3: Standard laboratory safety precautions should always be followed.
-
Sodium Borohydride and Sodium Cyanoborohydride: These reagents can release flammable hydrogen gas upon contact with acid or water. Quench reactions carefully and in a well-ventilated fume hood. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas under acidic conditions.[1]
-
Solvents: Organic solvents should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q4: Can I use a different reducing agent?
A4: Yes, other reducing agents can be used.
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is a very effective and clean method for reducing imines.[1][8] This method avoids the use of hydride reagents and their byproducts.
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent, LiAlH₄ is generally not recommended for this specific transformation due to its high reactivity and the need for strictly anhydrous conditions. It will readily reduce both the aldehyde and the imine.
IV. Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride
This protocol is a reliable starting point for the synthesis.
-
Reaction Setup: To a round-bottom flask, add (1R,2S)-norephedrine (1.0 eq) and methanol (to make a ~0.5 M solution).
-
Aldehyde Addition: Add butyraldehyde (2.2 eq) to the solution.
-
pH Adjustment (Optional): Add a few drops of acetic acid to adjust the pH to ~6.[3]
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, carefully add water to quench any remaining reducing agent. Remove the methanol under reduced pressure.
-
Extraction: Add ethyl acetate and a saturated solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary Table
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature to 60 °C | Higher temperatures may be needed for less reactive substrates. |
| Norephedrine:Butyraldehyde Ratio | 1 : 2.0-2.5 | An excess of the aldehyde drives the imine formation. |
| Reducing Agent Equivalents | 1.2 - 2.0 eq | An excess ensures complete reduction. |
| Solvent Concentration | 0.1 - 1.0 M | More dilute conditions can sometimes minimize side reactions. |
V. Logical Relationships Diagram
The following diagram illustrates the interplay of key reaction parameters and their impact on the outcome of the synthesis.
Caption: Interplay of reaction parameters in the synthesis of this compound.
VI. References
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
National Institutes of Health. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. [Link]
-
IUPAC. Reductive Amination. [Link]
-
Royal Society of Chemistry. Diastereoselective synthesis of vicinal amino alcohols. [Link]
-
YouTube. Reductive Amination. [Link]
-
ResearchGate. Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. [Link]
-
ResearchGate. beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. [Link]
-
PubChem. (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. [Link]
-
University of California, Irvine. Reductive Amination. [Link]
-
SATHEE. Aldol Condensation. [Link]
-
PubMed. Asymmetric synthesis of syn- and anti-1,3-amino alcohols. [Link]
-
CORE. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. [Link]
-
ResearchGate. Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine. [Link]
-
Chongqing Chemdad Co., Ltd. (1r,2s)-2-di-n-butylamino-1-phenyl-1-propanol. [Link]
-
Erowid. Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. [Link]
-
Royal Society of Chemistry. Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. [Link]
-
Veeprho. (1R,2S)-2-amino-1-phenylpropan-1-ol. [Link]
-
ResearchGate. What is the function of reducing agent in the preparation of nanoparticles?. [Link]
-
Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]
-
Chemistry LibreTexts. Aldol Condensation. [Link]
-
Taylor & Francis eBooks. Role of Green Reducing Agents in Synthesis of Nanomaterials. [Link]
-
PubMed. Enantio- and diastereoselective synthesis of γ-amino alcohols. [Link]
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
University of Wisconsin-River Falls. Aldol Reaction. [Link]
-
eJManager. Commune propriety between reducing agents implicated in metallic nanoparticles synthesis. [Link]
-
ResearchGate. Role of Reducing Agent in Nano Particle Synthesis. [Link]
-
eScholarship.org. The Complete Mechanism of an Aldol Condensation. [Link]
-
National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][9]naphthyrin-5(6H)-one. [Link]
-
PubChem. (-)-norephedrine (1R,2S)-2-amino-1-phenyl-propan-1-ol-. [Link]
-
MDPI. Click-Ready Gold Nanoparticles from Aqueous Mechanochemistry: 2-Propynylamine as a Reducing Agent and Surface Ligand. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Asymmetric Reactions with (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
Welcome to the technical support center for (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, also known as (+)-N,N-Dibutylnorephedrine or (+)-DBNE. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on troubleshooting and optimizing reactions involving this versatile chiral amino alcohol. The following information is structured to address specific challenges encountered during experimentation, ensuring both scientific integrity and practical application.
Troubleshooting Guide: Addressing Low Yields and Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving common issues in reactions catalyzed by this compound, particularly in the widely used enantioselective addition of diethylzinc to aldehydes.
Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Low chemical yield is a frequent challenge that can often be traced back to a few key areas. A systematic evaluation of your experimental setup and reagents is the most effective approach.
Initial Checks:
-
Reagent Quality and Purity:
-
This compound Purity: The chemical and enantiomeric purity of the chiral ligand is paramount. Impurities from its synthesis, such as unreacted (1R,2S)-norephedrine or byproducts from the N-alkylation step, can interfere with the formation of the active catalytic species. Verify the purity of your ligand via NMR and chiral HPLC. If necessary, purify by column chromatography.
-
Organometallic Reagent Titer: The concentration of commercial organometallic reagents like diethylzinc can vary over time due to gradual decomposition. It is crucial to titrate the solution before use to ensure accurate stoichiometry.
-
Aldehyde Purity: The aldehyde substrate should be free of acidic impurities and the corresponding carboxylic acid, which can quench the organometallic reagent. Purification by distillation or filtration through a short plug of silica gel may be necessary.
-
-
Reaction Conditions:
-
Anhydrous and Inert Atmosphere: Organozinc reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Temperature Control: The temperature of the reaction can significantly impact the stability of the catalyst and reagents. Ensure accurate and stable temperature control throughout the reaction.
-
Advanced Troubleshooting:
-
Side Reactions: Consider the possibility of side reactions consuming your starting materials. For instance, the enolization of the aldehyde substrate by the organometallic reagent can compete with the desired nucleophilic addition. The presence of bulky substituents on the aldehyde can sometimes favor this pathway.
-
Product Loss During Workup: The workup procedure must be carefully controlled. The product, a chiral alcohol, may have some water solubility. Ensure the pH of the aqueous phase during extraction is optimized to minimize product loss. Analyze all aqueous layers by TLC or LC-MS to track any lost product.[1]
Q2: The enantiomeric excess (ee) of my product is poor. How can I improve the stereoselectivity?
Low enantioselectivity is a clear indicator that the chiral environment created by the catalyst is not effectively discriminating between the two faces of the prochiral substrate.
Key Parameters to Optimize:
-
Catalyst Loading and Integrity:
-
Optimal Concentration: The loading of this compound can influence the formation of catalytically active species. A non-linear effect is often observed, where the enantioselectivity is not directly proportional to the enantiomeric purity or concentration of the catalyst.[2][3] It is advisable to screen a range of catalyst loadings (e.g., 2-20 mol%) to find the optimum.
-
In-situ Catalyst Formation: The pre-formation of the active catalyst by reacting the amino alcohol with the organozinc reagent before the addition of the aldehyde is often crucial. The time and temperature of this pre-formation step should be optimized.
-
-
Solvent Effects: The choice of solvent can have a profound impact on the aggregation state and geometry of the catalytic complex, thereby influencing enantioselectivity.
-
Non-coordinating solvents like toluene or hexane are generally preferred for the diethylzinc addition to aldehydes. Ethereal solvents like THF can sometimes have a detrimental effect on enantioselectivity.[4] A solvent screen is a valuable optimization step.
-
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer. Reactions are commonly run at 0 °C, but further cooling to -20 °C or even -78 °C may be beneficial.
-
Additives: The use of additives like titanium tetraisopropoxide (Ti(OiPr)₄) has been shown to significantly improve both the rate and enantioselectivity of diethylzinc additions.[2] The additive can act as a Lewis acid to activate the aldehyde and can also modify the structure of the zinc-amino alcohol complex.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in asymmetric synthesis?
This compound is a chiral β-amino alcohol derived from (1R,2S)-norephedrine.[3] Its primary application is as a chiral ligand or catalyst in asymmetric synthesis. The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that directs the approach of a nucleophile to a prochiral substrate. Its most well-documented use is in the enantioselective addition of dialkylzinc reagents to aldehydes to produce chiral secondary alcohols.[2]
Q2: How do I prepare this compound?
It is typically synthesized by the N-alkylation of (1R,2S)-norephedrine. A common method is reductive amination, where norephedrine is reacted with butyraldehyde in the presence of a reducing agent like sodium borohydride.[3] Alternatively, direct alkylation with a butyl halide can be employed, though this may lead to over-alkylation and the formation of quaternary ammonium salts as side products. Careful control of stoichiometry and reaction conditions is necessary to achieve a good yield of the desired N,N-dibutylated product.
Q3: How should I store this compound?
As a chiral amino alcohol, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide. It is best stored in a cool, dry place.
Q4: Can I use other organometallic reagents besides diethylzinc with this ligand?
While diethylzinc is the most commonly used reagent, other dialkylzinc reagents can also be employed. The nature of the alkyl group can influence both the reactivity and the enantioselectivity of the addition. The use of Grignard reagents with this type of ligand is more challenging due to their higher reactivity, which can lead to a significant uncatalyzed background reaction, resulting in lower enantioselectivity.[4]
Data Summary: Impact of Reaction Parameters on Diethylzinc Addition
The following table summarizes the general effects of key reaction parameters on the yield and enantiomeric excess (ee) in the addition of diethylzinc to aldehydes, catalyzed by chiral β-amino alcohols like this compound. The data is compiled from studies on structurally related chiral ligands.[5][6][7]
| Parameter | Variation | Expected Impact on Yield | Expected Impact on ee | Rationale |
| Catalyst Loading | Increasing from 2 to 10 mol% | Generally increases | May increase to an optimum, then plateau or decrease | Ensures sufficient catalytic species are present. Higher loadings can lead to catalyst aggregation, which may be less active or selective. |
| Temperature | Decreasing from RT to 0 °C | May decrease reaction rate | Generally increases | Favors the transition state with lower activation energy, which typically leads to the major enantiomer. |
| Solvent | Toluene vs. THF | Generally higher in non-coordinating solvents | Often higher in non-coordinating solvents | Coordinating solvents can compete with the chiral ligand for binding to the zinc center, disrupting the chiral complex. |
| Et₂Zn Equivalents | Increasing from 1.5 to 3.0 eq. | May increase | Can have a variable effect | Ensures complete consumption of the aldehyde. Excess reagent can sometimes lead to the formation of less selective catalytic species. |
| Additive (Ti(OiPr)₄) | Addition of 1.0-1.5 eq. | Generally increases | Significantly increases | Acts as a Lewis acid to activate the aldehyde and can form a more organized and selective catalytic complex. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of the title compound via reductive amination of (1R,2S)-norephedrine.
Materials:
-
(1R,2S)-norephedrine
-
Butyraldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask purged with nitrogen, add (1R,2S)-norephedrine (1.0 eq.) and ethanol.
-
Add butyraldehyde (2.5 eq.) to the mixture.
-
Stir the reaction mixture at room temperature for 18 hours to allow for imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq.) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at 0 °C for 90 minutes.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate and 1 M NaOH solution to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral catalyst.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged Schlenk flask, add this compound (0.1 eq.).
-
Add anhydrous toluene and stir until the ligand is dissolved.
-
Cool the solution to 0 °C.
-
Add the diethylzinc solution (2.0 eq.) dropwise to the stirred ligand solution.
-
Stir the resulting solution at 0 °C for 30 minutes to allow for catalyst formation.
-
Add freshly distilled benzaldehyde (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low chemical yields.
Catalytic Cycle for Diethylzinc Addition
Caption: Simplified catalytic cycle for the DBNE-catalyzed addition of Et₂Zn to an aldehyde.
References
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
- Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.
- Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society.
- Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI.
- WO2020129087A1 - NOVEL PROCESS FOR THE PREPARATION OF R-PHENYLACETYLCARBINOL AND β-AMINOALCOHOLS.
- Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
- Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids.
- (A) Asymmetric addition of diethylzinc with benzaldehyde. (B) Charton-LFER model of mono.
- Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Upd
- (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. PubChem.
- (1R,2S)-(+)-2-(Dibutylamino)-1-phenyl-1-propanol | CAS 115651-77-9. Santa Cruz Biotechnology.
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
- Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1R,2S-(-)-Norephedrine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. Synthesis of (1R*,2S*)-1-Phenyl-2-nitropropanol - Eur. Pat 960,876 - [www.rhodium.ws] [erowid.org]
- 7. jjc.yu.edu.jo [jjc.yu.edu.jo]
Purification techniques for products from (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL reactions
Welcome to the technical support guide for the purification of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this chiral amino alcohol. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification strategy for maximum yield and purity.
Troubleshooting Guide
This section addresses specific experimental challenges in a Q&A format, providing potential causes and validated solutions.
Q1: My yield is very low after the initial acid-base extraction. Where did my product go?
Potential Causes & Solutions:
-
Incomplete Protonation or Deprotonation: The efficiency of an acid-base extraction hinges on the complete conversion of the amine to its water-soluble salt form and back to the organic-soluble free base.[1][2]
-
Causality: The dibutylamino group is basic and reacts with acid (like HCl) to form an ammonium salt. This salt is ionic and prefers the aqueous phase, while neutral impurities remain in the organic phase.[3] If the pH of the aqueous layer is not sufficiently acidic (pH < 2 is recommended), a significant portion of the amine will remain in its neutral, free base form in the organic layer and be discarded. Conversely, during the basification step to recover the product, if the pH is not sufficiently basic (pH > 12 is recommended), the ammonium salt will not be fully neutralized, and the product will remain in the aqueous layer.
-
Solution: Always check the pH of the aqueous layer with pH paper or a calibrated meter after adding acid and again after adding the base. Add the acid or base portion-wise until the target pH is stably achieved.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of a stable emulsion at the phase interface, trapping your product.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by compounds that have affinity for both phases. Overly aggressive mixing increases the surface area between the phases, promoting emulsion formation.
-
Solution: Instead of vigorous shaking, use gentle but firm inversions of the separatory funnel for mixing. If an emulsion does form, it can often be broken by:
-
Letting the funnel stand for an extended period.
-
Gently swirling the funnel.
-
Adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force the separation.
-
Filtering the entire mixture through a pad of Celite®.
-
-
-
Insufficient Number of Extractions: A single extraction is rarely sufficient to transfer a solute completely from one phase to another.
-
Causality: The partitioning of a solute between two immiscible phases is an equilibrium process governed by its distribution coefficient. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Solution: Perform at least three separate extractions for both the acidification and basification steps to ensure quantitative transfer of your product.[3]
-
Q2: My final product is a persistent oil and will not crystallize. How can I obtain a solid?
Potential Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities, such as solvents or diastereomers, can disrupt the crystal lattice formation, resulting in an oil.
-
Causality: Crystallization is a highly specific process of molecular self-assembly. Impurities that do not fit into the growing crystal lattice act as defects, inhibiting further growth and often leading to oils or amorphous solids.
-
Solution 1: Convert to a Salt. The free base of this compound can be difficult to crystallize. Converting it to a hydrochloride salt often yields a highly crystalline solid that is easier to handle and purify.[4][5] This is because the ionic interactions in the salt create a more ordered and stable crystal lattice.
-
Solution 2: High-Vacuum Drying. Residual solvent is a common culprit. Ensure your product is dried under a high vacuum for several hours, possibly with gentle heating (if the compound is thermally stable), to remove all traces of organic solvents.
-
Solution 3: Further Purification. If impurities are suspected, an additional purification step like flash column chromatography may be necessary before attempting crystallization.
-
-
Incorrect Crystallization Solvent: The choice of solvent is critical for successful crystallization.
-
Causality: An ideal crystallization solvent should dissolve the compound well at an elevated temperature but poorly at room or lower temperatures. If the compound is too soluble, it will not precipitate upon cooling. If it is too insoluble, you will not be able to dissolve it in the first place.
-
Solution: Use a systematic approach to find a suitable solvent or solvent system. Start with single solvents of varying polarity (e.g., hexane, ethyl acetate, isopropanol). If a single solvent doesn't work, try a binary solvent system. Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Gently warm the mixture until it is clear again, then allow it to cool slowly.
-
Protocol: Conversion to and Recrystallization of the Hydrochloride Salt
-
Dissolve the purified free-base oil in a minimal amount of a suitable solvent like diethyl ether or 2-propanol.[4]
-
Slowly, with stirring, add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise. A white precipitate of the hydrochloride salt should form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. You can monitor the pH of a wet glass rod touched to the solution; it should be acidic.
-
Filter the solid precipitate using a Büchner funnel and wash it with a small amount of cold diethyl ether to remove any surface impurities.
-
To recrystallize, transfer the solid to a clean flask. Add a suitable solvent (e.g., 2-propanol) in small portions while heating and stirring until the solid just dissolves.[4]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Filter the purified crystals and dry them under a high vacuum.
Q3: I see multiple spots on my TLC plate after purification. How do I remove closely related impurities like diastereomers?
Potential Causes & Solutions:
-
Insufficient Purity of Starting Materials or Incomplete Reaction: The reaction may be generating diastereomers of the desired product. The (1R,2S) or erythro configuration is just one of four possible stereoisomers.
-
Causality: Stereoisomers often have very similar physical properties, making them difficult to separate. Acid-base extraction will not separate diastereomers, as their acid-base properties are identical.
-
Solution 1: Flash Column Chromatography. This is the workhorse of purification in organic synthesis. For amino alcohols, it's crucial to optimize the mobile phase.
-
Pro-Tip: Amines tend to "streak" on silica gel due to strong interactions with acidic silanol groups. To prevent this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate/Triethylamine). This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.[6]
-
-
Solution 2: Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) may be required.[7][8] This technique offers much higher resolving power than standard flash chromatography and can effectively separate stereoisomers.
-
Solution 3: Diastereomeric Salt Resolution. If chromatography is not viable, a classical chemical resolution can be performed. This involves reacting your racemic or diastereomeric mixture with a single enantiomer of a chiral acid (e.g., tartaric acid). This forms a pair of diastereomeric salts, which now have different physical properties (like solubility) and can be separated by fractional crystallization. Afterward, the desired amine is recovered by basification.
-
Data Summary Table: Flash Chromatography Eluent Systems
| Eluent System | Polarity | Typical Ratio (v/v/v) | Notes |
| Hexane / Ethyl Acetate / Triethylamine | Low-Med | 80:19:1 to 50:49:1 | A good starting point. Adjust the Hex/EtOAc ratio to achieve an Rf of ~0.3 for the product. |
| Dichloromethane / Methanol / Ammonium Hydroxide | Med-High | 95:4.5:0.5 | Useful for more polar compounds. The ammonium hydroxide effectively suppresses tailing on silica. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective primary purification technique for a crude reaction mixture containing this compound?
For a typical crude reaction mixture, an acid-base extraction is unequivocally the best first step.[1] This technique is highly efficient at separating the basic amino alcohol product from neutral organic starting materials, byproducts, and non-basic reagents. It is a simple, scalable, and cost-effective alternative to chromatography for initial bulk purification.[2]
Q2: How do I decide between recrystallization and column chromatography for final purification?
The choice depends on the nature of the impurities you are trying to remove. The following decision tree can guide your strategy.
Caption: Purification Strategy Decision Tree.
-
Use Recrystallization when: Your product constitutes the major component (>90%) and the main goal is to remove minor impurities and achieve high crystalline purity. Forming a salt, like the hydrochloride, is often the key to successful crystallization.[4]
-
Use Column Chromatography when: You need to separate compounds with similar properties, such as diastereomers or constitutional isomers. It is the more powerful but also more labor-intensive and solvent-consuming technique.[6]
Q3: How can I confirm the stereochemical purity of my final product?
Standard techniques like NMR and mass spectrometry will confirm the chemical structure but cannot distinguish between enantiomers and may not resolve diastereomers.
-
Chiral HPLC: This is the gold standard for determining enantiomeric excess (%ee) and diastereomeric ratio (d.r.).[8][9] The sample is run on a high-performance liquid chromatography system equipped with a Chiral Stationary Phase (CSP). The CSP interacts differently with each stereoisomer, resulting in different retention times and allowing for their separation and quantification.[10]
-
NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for different enantiomers or diastereomers to appear at different chemical shifts, allowing for their integration and quantification.
References
-
Wikipedia. Acid–base extraction. [Link]
- Evans, D. A., et al. (1986). J.A.C.S. 108, p.
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
Khan Academy. Acid-Base Extraction Tutorial. YouTube. [Link]
- Google Patents. Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
-
Heslop, K. A., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. National Institutes of Health. [Link]
-
Al-Qahtani, A. A., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Institutes of Health. [Link]
-
Veeprho. (1R,2S)-2-amino-1-phenylpropan-1-ol. [Link]
-
National Institutes of Health. (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride - PubChem. [Link]
- Google Patents. Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
-
Phenomenex. Chiral HPLC Separations Guide. [Link]
- Google Patents. Process for the preparation of (±m1r(s), 2srr)l-2-(aminomethyl)-n,n-diethyl-l-phenylcyclopropane carboxamide hydrochloride.
-
Wikipedia. Chiral analysis. [Link]
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. study.com [study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 5. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Stability and degradation of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Technical Support Center: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
A Guide to Investigating Chemical Stability and Degradation Pathways
Welcome to the technical support resource for this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth FAQs, troubleshooting advice, and detailed protocols to navigate the complexities of stability testing for this amino alcohol. Our approach integrates established principles of forced degradation with specific insights derived from the molecule's unique structure.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses common initial questions regarding the stability profile of this compound based on its chemical properties.
Q1: What are the primary functional groups in this compound, and how do they influence its stability?
A1: The molecule possesses three key functional groups that are central to its reactivity and potential degradation:
-
A Tertiary Amine (-N(C₄H₉)₂): Tertiary amines are susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for amine-containing pharmaceuticals.
-
A Secondary Benzylic Alcohol (-CH(OH)-Ph): The hydroxyl group is adjacent to a phenyl ring, making it a benzylic alcohol. This structure is prone to oxidation to form a ketone (a benzoyl group). Dehydration is also a possible reaction under certain conditions.
-
A Phenyl Ring (C₆H₅): While generally stable, the aromatic ring can undergo electrophilic attack or oxidation under harsh conditions, such as exposure to strong oxidizing agents or high-energy light, potentially leading to hydroxylation of the ring.[1]
Q2: Based on its structure as an amino alcohol, what are the most probable degradation pathways?
A2: The most common degradation mechanisms for compounds of this class are hydrolysis, oxidation, and photolysis.[2]
-
Oxidative Degradation: This is arguably the most significant risk. The tertiary amine and the secondary alcohol are both prime targets for oxidation.[3][4] Oxidative stress can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ion catalysts.
-
Hydrolytic Degradation: While the molecule lacks readily hydrolyzable groups like esters or amides, pH extremes can still catalyze certain reactions, such as dehydration or other rearrangements.[2][5] Studies on similar amino alcohols show that stability can be pH-dependent.[3]
-
Photodegradation: The presence of the phenyl ring, a chromophore that absorbs UV light, makes the molecule potentially susceptible to photolytic degradation.[6][7] Absorbed light energy can trigger oxidation or radical-mediated reactions.
-
Thermal Degradation: At elevated temperatures, molecules can gain sufficient energy to undergo decomposition. For amino alcohols, this could involve dehydration or cleavage of C-C or C-N bonds.[8][9]
Q3: Are there any known stability issues with structurally similar compounds?
A3: Yes. A close structural analog, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol, has demonstrated notable degradation in biological matrices like plasma and urine, with instability increasing over time at both 37°C and -20°C.[10][11] This suggests that the core phenylpropanolamine structure is inherently susceptible to degradation, a characteristic likely shared by the dibutylamino variant. Furthermore, studies on phenylpropanolamine (PPA) confirm its susceptibility to oxidative degradation, especially in alkaline conditions.[3]
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems you may encounter during your stability and degradation studies.
Q4: I'm seeing multiple, unexpected peaks in my HPLC chromatogram even in my unstressed control sample (T=0). What could be the cause?
A4: This issue typically points to one of two sources: pre-existing impurities or on-instrument degradation.
-
Initial Impurities: The starting material may contain impurities from its synthesis. Always characterize your starting material thoroughly using a high-resolution method (like HPLC-MS) to establish a baseline purity profile.
-
On-Column or In-Vial Degradation: The compound might be unstable in your mobile phase or diluent. Amino alcohols can be sensitive to pH. Ensure your mobile phase pH is compatible with the compound's stability. Try preparing samples immediately before injection to minimize time in the autosampler.
-
Troubleshooting Steps:
-
Re-run the analysis with a freshly prepared sample.
-
Analyze the sample diluent as a blank to rule out solvent-related peaks.
-
If using a buffered mobile phase, check its pH and prepare it fresh.
-
Use a faster gradient or a shorter column to reduce analysis time and potential for on-column degradation.
-
Q5: My forced degradation experiment is either showing no degradation or nearly 100% degradation. How do I achieve the target degradation of 10-20%?
A5: Achieving the optimal level of degradation is key for validating a stability-indicating method.[2][12] This requires careful optimization of stress conditions.
-
If No Degradation Occurs: The stress condition is too mild.
-
Action: Increase the severity. For thermal stress, increase the temperature. For hydrolytic stress, increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl) or extend the exposure time. For oxidative stress, increase the concentration of H₂O₂.
-
-
If Degradation is Too Extensive: The stress condition is too harsh.
-
Action: Reduce the severity. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. For photostability, you can reduce the exposure duration or light intensity.
-
The relationship between stressor concentration, temperature, and time is crucial. It is often necessary to perform a time-course experiment (e.g., sampling at 2, 4, 8, and 24 hours) to find the optimal endpoint.
Q6: How can I distinguish between degradants from the active ingredient and those from excipients in a formulation?
A6: This is a critical step in formulation development.[13]
-
The Solution: You must run parallel forced degradation studies on:
-
The active pharmaceutical ingredient (API) alone.
-
The placebo (the formulation without the API).
-
The complete formulation (API + excipients).
-
-
Analysis: By comparing the chromatograms from these three studies, you can unequivocally identify the peaks.
-
Peaks present only in the stressed API study are API degradants.
-
Peaks present only in the stressed placebo study are excipient degradants.
-
Peaks present only in the stressed formulation study (and not in the other two) are interaction products between the API and excipients.
-
Section 3: Core Protocols for Forced Degradation Studies
These protocols are designed as a starting point. As explained in Q5, you must adjust concentrations, temperatures, and durations to achieve the desired level of degradation.
Experimental Setup & Controls
Causality: For every stress condition, it is essential to include controls to ensure that any observed degradation is a direct result of the applied stress. This is the foundation of a self-validating protocol.
-
Unstressed Control: A sample of the compound in the same solvent, kept at ambient or refrigerated conditions and protected from light. This is your baseline (T=0).
-
Blank Control: The stress medium without the compound (e.g., 0.1 M HCl alone) subjected to the same stress conditions. This helps identify any artifacts from the stressor or solvent.
Protocol 3.1: Hydrolytic Degradation (Acid, Base, Neutral)
Rationale: This study assesses the compound's susceptibility to pH-catalyzed degradation.[5]
-
Preparation: Prepare three stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in:
-
Acidic: 0.1 M Hydrochloric Acid (HCl)
-
Basic: 0.1 M Sodium Hydroxide (NaOH)
-
Neutral: High-purity water
-
-
Stress Application:
-
Incubate the solutions at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours). Include blank controls for each condition.
-
-
Sample Quenching & Preparation:
-
After the incubation period, cool the samples to room temperature.
-
Crucially, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation reaction and prevents damage to the HPLC column.
-
Dilute all samples (including the neutral and unstressed controls) with mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Analysis: Analyze by a stability-indicating HPLC method.
Protocol 3.2: Oxidative Degradation
Rationale: This protocol tests the compound's vulnerability to oxidation, a highly probable degradation route for its tertiary amine and benzylic alcohol moieties.[14]
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Application:
-
Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3-30%. The choice of concentration depends on the compound's reactivity.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light to prevent photolytic contributions.
-
-
Sample Preparation:
-
Dilute the sample with mobile phase to the target analytical concentration. There is typically no need for a quenching step, but if the reaction is vigorous, it can be stopped by adding a reducing agent like sodium bisulfite.
-
-
Analysis: Analyze by HPLC. Be aware that residual peroxide can sometimes interfere with certain detectors or columns.
Protocol 3.3: Photolytic Degradation
Rationale: This study is mandated by ICH guideline Q1B and assesses the impact of light exposure.[15] The phenyl ring acts as a chromophore, making this a necessary test.
-
Sample Preparation:
-
Prepare two sets of samples of the solid compound and a solution (in a photochemically inert solvent like water or acetonitrile).
-
Test Samples: Place one set in a photostability chamber.
-
Dark Controls: Tightly wrap the second set in aluminum foil and place them in the same chamber. The dark control experiences the same temperature but no light, isolating the effect of light from thermal degradation.
-
-
Stress Application:
-
Expose the samples to a light source compliant with ICH Q1B, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[15]
-
-
Sample Preparation:
-
For the solid samples, dissolve them in a suitable solvent.
-
Dilute all samples to the target analytical concentration.
-
-
Analysis: Analyze by HPLC and compare the test samples to the dark controls.
Protocol 3.4: Thermal Degradation
Rationale: Evaluates the intrinsic stability of the molecule at elevated temperatures, simulating potential excursions during storage or manufacturing.
-
Sample Preparation: Place the solid compound in a vial and/or prepare a solution.
-
Stress Application:
-
Place the samples in a calibrated oven at a high temperature (e.g., 80°C, or 20°C above the accelerated stability condition).
-
Maintain the samples for a defined period (e.g., 24-72 hours).
-
-
Sample Preparation:
-
Cool the samples to room temperature.
-
Dissolve/dilute as needed to the target analytical concentration.
-
-
Analysis: Analyze by HPLC.
Section 4: Visual Guides & Data Summary
General Forced Degradation Workflow
The following diagram outlines the logical flow for conducting and analyzing forced degradation studies.
Caption: A logical workflow for conducting forced degradation studies.
Potential Degradation Pathways
This diagram illustrates the likely chemical transformations the molecule may undergo under stress.
Caption: Potential degradation pathways for the target molecule.
Summary of Forced Degradation Conditions
This table provides a starting point for experimental conditions, which should be optimized for your specific experimental goals.
| Stress Type | Stressor | Typical Conditions | Rationale & Key Insights |
| Hydrolytic | 0.1 M - 1 M HCl | 60-80°C for 24-72h | Tests for acid-catalyzed reactions like dehydration.[5] |
| Water | 60-80°C for 24-72h | Serves as a neutral control for hydrolysis. | |
| 0.1 M - 1 M NaOH | 60-80°C for 24-72h | Tests for base-catalyzed reactions. Phenylpropanolamine shows faster degradation in alkaline media.[3] | |
| Oxidative | 3-30% H₂O₂ | Room Temp for 24h | Targets the tertiary amine and secondary alcohol. This is a highly probable pathway.[4] |
| Photolytic | ICH Q1B Light Source | ≥ 1.2M lux-hr & ≥ 200 W-hr/m² | The phenyl group is a chromophore, making the molecule susceptible to light-induced degradation.[15] |
| Thermal | Dry Heat | 80°C for 24-72h | Assesses intrinsic stability and potential for degradation via dehydration or bond cleavage.[9] |
References
-
ResearchGate. (n.d.). Oxidation of phenylpropanolamine with n-bromosuccinimide in acid and alkaline solutions. A kinetic and mechanistic study. Retrieved from [Link]
-
Eide, I., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]
-
University of Kentucky. (2017). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
NIH. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]
-
Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]
-
ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
NIH. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. Retrieved from [Link]
-
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
NIH. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]
-
NIH. (n.d.). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]
Sources
- 1. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmasm.com [pharmasm.com]
- 6. q1scientific.com [q1scientific.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
Technical Support Center: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL Catalyst
Welcome to the technical support center for the chiral catalyst (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the regeneration of this versatile catalyst. Our goal is to empower you to maintain the high performance and extend the lifecycle of your catalyst, ensuring reproducible and excellent results in your asymmetric synthesis endeavors.
I. Understanding Your Catalyst: A Quick Primer
This compound, a derivative of (-)-norephedrine, is a highly effective chiral amino alcohol catalyst. It is most renowned for its application in the enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. The catalyst forms a chiral zinc-alkoxide complex in situ, which then orchestrates the stereoselective transfer of the alkyl group to the aldehyde, yielding a chiral secondary alcohol with high enantiomeric excess.
The efficacy of this catalyst hinges on its purity and the integrity of its chiral structure. Over time and with repeated use, the catalyst's performance can diminish. This guide will walk you through the likely causes of deactivation and provide a robust protocol for its regeneration.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the use of this compound and its regeneration.
Q1: My enantioselectivity has dropped significantly. What are the likely causes?
A: A drop in enantiomeric excess (ee) is a common issue and can often be traced back to several factors:
-
Catalyst Purity: The most critical factor is the enantiomeric and chemical purity of your catalyst.[1] Even small amounts of the opposite enantiomer or other impurities can lead to a significant drop in selectivity. We recommend verifying the purity of your catalyst batch via chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[1]
-
Reagent and Solvent Quality: The presence of moisture or protic impurities in your reagents or solvents can prematurely react with the organozinc reagent and the catalyst, leading to the formation of non-selective catalytic species.[1] Always use freshly distilled, anhydrous solvents and high-purity reagents.
-
Reaction Temperature: Inconsistent or elevated reaction temperatures can reduce enantioselectivity. Ensure your cooling bath is stable and the internal reaction temperature is monitored throughout the experiment.[1]
-
Catalyst Deactivation: The catalyst may have been partially deactivated in a previous reaction and not fully regenerated. The formation of stable zinc complexes that do not readily participate in the catalytic cycle can sequester the active catalyst.
Q2: After the reaction workup, I'm experiencing low recovery of my catalyst. What can I do?
A: Low recovery is typically due to an incomplete extraction during the workup. The basic nature of the amino alcohol allows for a straightforward acid-base extraction to separate it from the neutral alcohol product.[2] If you are experiencing low recovery, consider the following:
-
Incomplete Acid Extraction: Ensure you are using a sufficient volume and concentration of aqueous acid (e.g., 1 M HCl) to fully protonate the amino alcohol and transfer it to the aqueous phase.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping your catalyst. If an emulsion forms, try adding brine or allowing the mixture to stand for a longer period.
-
Number of Extractions: Perform multiple extractions with the aqueous acid to ensure complete transfer of the catalyst.
Q3: I've followed the regeneration protocol, but my catalyst activity is still low. What should I check?
A: If you've performed the acid-base extraction and still observe low activity, consider these possibilities:
-
Incomplete Basification: After acid extraction, the catalyst must be liberated from its salt form by treatment with a base (e.g., NaOH or NaHCO₃). Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt and allow for its extraction back into an organic solvent.
-
Irreversible Catalyst Poisoning: While rare for this type of catalyst in its typical applications, it's possible that a highly reactive impurity in your starting materials has irreversibly bound to the catalyst. If you suspect this, a fresh batch of catalyst may be necessary.
-
Structural Degradation: Although this compound is generally stable, exposure to harsh conditions (e.g., strong oxidants or reductants, extreme temperatures) could potentially degrade the molecule.
Q4: Can I reuse the catalyst without a full regeneration protocol?
A: In some cases, if the reaction is very clean and the workup effectively removes all byproducts, the catalyst may be reused with minimal loss of activity. However, for optimal and consistent performance, we strongly recommend performing the full regeneration protocol to ensure the removal of any potential catalyst poisons or inhibiting species.
III. Catalyst Regeneration Protocol
The regeneration of this compound is based on a standard acid-base extraction technique. This procedure effectively separates the basic catalyst from the neutral reaction product and other non-basic impurities.
Principle of Regeneration
The tertiary amine functionality of the catalyst allows it to be protonated by an acid, forming a water-soluble ammonium salt. The desired reaction product, typically a secondary alcohol, remains neutral and stays in the organic phase. After separation of the layers, the aqueous layer containing the catalyst salt is basified to regenerate the free-base form of the catalyst, which can then be extracted back into an organic solvent and isolated.
Experimental Workflow Diagram
Caption: Workflow for the regeneration of the amino alcohol catalyst.
Step-by-Step Methodology
Materials:
-
Post-reaction mixture containing the catalyst and product
-
Diethyl ether or other suitable organic solvent (e.g., ethyl acetate, dichloromethane)
-
1 M Hydrochloric acid (HCl) solution
-
6 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Initial Workup:
-
Following the completion of your reaction, quench it appropriately (e.g., by slow addition of saturated aqueous ammonium chloride solution at 0 °C).
-
Transfer the mixture to a separatory funnel and extract the product and catalyst into an organic solvent like diethyl ether. Collect the organic layer.
-
-
Acidic Extraction of the Catalyst:
-
Wash the organic layer containing your product and catalyst with 1 M HCl. The volume of the acid wash should be approximately one-third to one-half of the organic layer volume.
-
Shake the separatory funnel vigorously for 1-2 minutes. The basic catalyst will react with the HCl to form its water-soluble ammonium salt and move into the aqueous layer.
-
Allow the layers to separate and collect the aqueous layer.
-
Repeat the acidic wash of the organic layer at least two more times to ensure complete extraction of the catalyst. The organic layer now contains your purified product, which can be further worked up as required (e.g., washed with brine, dried, and concentrated).
-
-
Regeneration of the Free-Base Catalyst:
-
Combine all the acidic aqueous extracts containing the protonated catalyst in a flask and cool in an ice bath.
-
Slowly add 6 M NaOH solution while stirring until the pH of the solution is greater than 10 (verify with pH paper). This will neutralize the HCl and deprotonate the catalyst, causing it to precipitate or form an oily layer.
-
-
Isolation of the Regenerated Catalyst:
-
Transfer the basified aqueous mixture to a separatory funnel.
-
Extract the regenerated free-base catalyst with diethyl ether or another suitable organic solvent. Perform at least three extractions to ensure complete recovery.
-
Combine the organic extracts.
-
-
Final Purification and Drying:
-
Wash the combined organic layers with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the purified, regenerated this compound.
-
Data Presentation: Expected Recovery
| Step | Parameter | Typical Range | Notes |
| Recovery | Catalyst Yield | 85-95% | Yields may vary depending on the scale of the reaction and the efficiency of the extractions. |
| Purity | Enantiomeric Excess | >99% | The regeneration process should not affect the enantiomeric purity of the catalyst. |
| Purity | Chemical Purity | >98% | As determined by ¹H NMR or GC-MS. |
IV. Mechanism of Deactivation and Regeneration
Understanding the potential pathways for catalyst deactivation is key to effective regeneration and troubleshooting.
Potential Deactivation Pathways
In the context of diethylzinc additions to aldehydes, the active catalyst is a zinc alkoxide species formed by the reaction of the amino alcohol with diethylzinc.
Caption: Simplified catalytic cycle and deactivation pathway.
The primary mode of reversible deactivation is the formation of stable zinc complexes that are slow to re-enter the catalytic cycle. This can be caused by:
-
Hydrolysis: The presence of water can lead to the formation of zinc hydroxide species, which can interact with the catalyst to form inactive complexes.[3]
-
Product Inhibition: The product alcohol can also coordinate to zinc, potentially competing with the aldehyde for the active site.
-
Formation of Aggregates: At high concentrations, the zinc alkoxide species can form dimers or higher-order aggregates, some of which may be less reactive.
Regeneration Mechanism
The acid-base extraction protocol directly addresses these deactivation pathways. The addition of a strong acid breaks down the zinc alkoxide complexes, liberating the amino alcohol as its ammonium salt.
R₂N-CH(R')-CH(Ph)-O-Zn-Et + 2HCl → [R₂NH⁺-CH(R')-CH(Ph)-OH]Cl⁻ + EtZnCl
This step effectively "resets" the catalyst by removing the coordinated zinc and any associated impurities. The subsequent basification regenerates the neutral, active form of the catalyst, ready for use in a new reaction.
V. References
-
The Influence of Aminoalcohols on ZnO Films' Structure. PMC. [Link]
-
Hydrogenation with Metal Complexes and Chiral Ligands. Wordpress. [Link]
-
Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. [Link]
-
Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds. PMC. [Link]
-
Acid–base extraction. Wikipedia. [Link]
Sources
Technical Support Center: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL Catalyzed Reactions
Welcome to the technical support center for (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, a highly effective chiral amino alcohol catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in your catalyzed reactions. Our goal is to empower you to optimize your experimental outcomes by understanding the causal relationships between temperature, catalyst performance, and reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound, also known as (1R,2S)-N,N-dibutylnorephedrine, is a chiral amino alcohol that serves as a catalyst or a chiral ligand in asymmetric synthesis. Its most prominent application is in the enantioselective addition of organometallic reagents, particularly organozinc reagents (like diethylzinc), to aldehydes and ketones.[1][2] The catalyst forms a chiral complex that directs the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol product.
Q2: How does temperature generally affect the outcome of reactions catalyzed by this amino alcohol?
A2: Temperature is a critical parameter that influences three key aspects of the reaction:
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate due to higher kinetic energy and more frequent molecular collisions.[3][4]
-
Yield: The effect on yield can be complex. While higher temperatures speed up the desired reaction, they can also accelerate side reactions or promote catalyst degradation, potentially lowering the overall yield of the desired product.
-
Enantioselectivity (ee%): This is often the most sensitive parameter to temperature changes. Lowering the reaction temperature typically leads to higher enantiomeric excess (ee%). This is because the energy difference between the two diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer) becomes more significant relative to the available thermal energy, thus favoring the pathway with the lower activation energy more decisively.[5]
Q3: Is there an optimal temperature for reactions using this catalyst?
A3: There is no single "optimal" temperature; it is highly dependent on the specific substrates (aldehyde, organozinc reagent) and reaction conditions (solvent, concentration). The optimal temperature is a balance between achieving a practical reaction rate and maximizing enantioselectivity.[3] For many amino alcohol-catalyzed organozinc additions, temperatures between 0°C and -20°C are a good starting point for optimization.[6] In some cases, temperatures as low as -78°C may be required to achieve the highest selectivity.
Q4: Can temperature changes ever lead to a reversal of enantioselectivity?
A4: Yes, while uncommon, temperature-induced reversal of enantioselectivity is a known phenomenon in asymmetric catalysis.[7] This can occur if the reaction mechanism changes at different temperatures or if the relative contributions of enthalpic and entropic factors to the activation energy of the two competing pathways change significantly with temperature. If you observe a switch in the major enantiomer produced upon changing the temperature, it points to a complex interplay of thermodynamic and kinetic factors that warrants further mechanistic investigation.
Q5: How stable is the this compound catalyst at elevated temperatures?
A5: Like most organic catalysts, this compound has thermal limits. While stable at typical reaction temperatures (e.g., -20°C to room temperature), prolonged exposure to high temperatures (e.g., >60-80°C) can lead to degradation. Catalyst decomposition can result in a loss of activity and enantioselectivity. It is crucial to consider the thermal stability of the catalyst-metal complex, not just the free ligand, as coordination can alter its stability profile.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides systematic approaches to resolve them.
Problem 1: Low Enantiomeric Excess (ee%)
Your reaction proceeds with a good yield, but the enantiomeric excess of your product is lower than expected.
Possible Cause & Troubleshooting Steps:
-
Cause: The reaction temperature is too high, reducing the energy difference between the diastereomeric transition states.
-
Solution: Systematically lower the reaction temperature. A good approach is to screen temperatures in increments, for example, from room temperature down to 0°C, -20°C, and even -40°C. Allow sufficient reaction time at lower temperatures to ensure good conversion.[6]
-
-
Cause: A competing, non-catalyzed background reaction is occurring.
-
Explanation: The uncatalyzed addition of an organozinc reagent to an aldehyde will produce a racemic product (0% ee). This background reaction becomes more significant at higher temperatures.
-
Solution: Lowering the temperature will slow down the uncatalyzed reaction more significantly than the catalyzed one, thereby improving the overall ee%.[5]
-
Data Presentation: Effect of Temperature on a Model Reaction
The following table summarizes typical results for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by an amino alcohol like this compound. This data illustrates the common trade-off between reaction time and enantioselectivity.
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | ee% (S-isomer) |
| 1 | 25 (Room Temp) | 2 | >99 | 95 | 75 |
| 2 | 0 | 8 | >99 | 96 | 92 |
| 3 | -20 | 24 | 98 | 94 | 97 |
| 4 | -40 | 48 | 95 | 91 | >99 |
Note: This is representative data synthesized from typical outcomes in the literature to illustrate the trend.
Problem 2: Low Yield or Incomplete Conversion
Your reaction has stalled, or the final yield is poor, even after an extended period.
Possible Cause & Troubleshooting Steps:
-
Cause: The reaction temperature is too low, causing the reaction rate to become impractically slow.
-
Solution: Find a compromise temperature. If you achieved high ee% at -40°C but the conversion was low, try running the reaction at -20°C or -10°C. You may sacrifice a small amount of enantioselectivity for a significant gain in yield and a more practical reaction time.
-
-
Cause: Poor solubility of reactants or the catalyst complex at low temperatures.
-
Solution: Screen different solvents. Toluene and hexanes are common for these reactions, but if solubility is an issue at low temperatures, consider solvents with lower freezing points like dichloromethane (DCM) or mixtures thereof. Ensure the catalyst and reactants are fully dissolved before cooling the reaction vessel.
-
-
Cause: Catalyst deactivation or degradation.
-
Solution: While often associated with high temperatures, some catalytic complexes can be unstable over long reaction times, even at low temperatures. Analyze the reaction mixture for signs of catalyst degradation. Consider a slower addition of one of the reagents at the optimized temperature to maintain a low concentration of a potentially unstable intermediate.
-
Experimental Workflow: Temperature Screening Protocol
This protocol outlines a systematic approach to optimizing the reaction temperature.
Caption: A systematic workflow for optimizing reaction temperature.
Problem 3: Inconsistent Results Between Batches
You run the same reaction on different days and get different yields and/or enantioselectivities.
Possible Cause & Troubleshooting Steps:
-
Cause: Inaccurate or inconsistent temperature control.
-
Explanation: The difference between -18°C and -25°C can be significant for enantioselectivity. Relying on a simple ice/salt bath can lead to temperature fluctuations.
-
Solution: Use a cryostat or a reliable circulating chiller for precise and stable temperature control. Always measure the internal temperature of the reaction mixture, not just the bath temperature.
-
-
Cause: Variations in cooling/addition rates.
-
Solution: Standardize your procedure. Ensure the reaction mixture is fully equilibrated at the target temperature before adding the final reagent. The rate of addition of the organozinc reagent should also be kept consistent, as a rapid addition can cause local temperature spikes (exotherms) that negatively impact selectivity.
-
Logical Relationship: Temperature's Dual Effect
This diagram illustrates the fundamental relationship between temperature and the key reaction outcomes.
Caption: The relationship between temperature, rate, and selectivity.
By carefully controlling and optimizing the reaction temperature, you can unlock the full potential of the this compound catalyst, leading to highly efficient and selective asymmetric transformations.
References
-
Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters. Available at: [Link]
-
Optimization of reaction temperature. ResearchGate. Available at: [Link]
-
An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Chemistry Portal. Available at: [Link]
-
Kinetic resolution of amino alcohol derivatives with a chiral nucleophilic catalyst. ResearchGate. Available at: [Link]
-
Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. Available at: [Link]
-
Asymmetric Henry reaction catalyzed by Cu(I)-based chiral amino alcohol complex. TÜBİTAK Academic Journals. Available at: [Link]
-
Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PubMed Central (PMC). Available at: [Link]
-
Catalytic asymmetric organozinc additions to carbonyl compounds. PubMed. Available at: [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central (PMC). Available at: [Link]
-
Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. ResearchGate. Available at: [Link]
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PubMed Central (PMC). Available at: [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]
-
Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate. Available at: [Link]
-
Catalytic enantioselective organozinc addition toward optically active tertiary alcohol synthesis. PubMed. Available at: [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Available at: [Link]
-
Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes Using (2S)‐(−)‐3‐exo‐(Dimethylamino)Isoborneol [(2S)‐DAIB]: (S)‐1‐Phenyl‐1‐Propanol. Semantic Scholar. Available at: [Link]
-
Optimization of Immobilized Lipase-Catalyzed Synthesis of wax Esters by Response Surface Methodology. ResearchGate. Available at: [Link]
Sources
- 1. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 2. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
Overcoming substrate limitations with (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, commonly known in the literature as (-)-N,N-Dibutylnorephedrine or (+)-DBNE.[1] This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful chiral amino alcohol as a catalyst or ligand in asymmetric synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to overcome common challenges, particularly those related to substrate limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DBNE) and what is its primary application?
This compound is a chiral β-amino alcohol derived from norephedrine.[1][2] Its structure features a hydroxyl group and a tertiary amine, which can act as a bidentate ligand, coordinating to a metal center.
Its most prominent and well-documented application is as a chiral ligand in the enantioselective addition of dialkylzinc reagents to aldehydes . This reaction is a cornerstone of asymmetric synthesis for creating chiral secondary alcohols, which are valuable building blocks in pharmaceuticals. The DBNE ligand complexes with the dialkylzinc, forming a chiral catalyst that directs the alkyl group to one specific face of the aldehyde, resulting in a product with high enantiomeric excess (ee).
Q2: What is the generally accepted mechanism for the DBNE-catalyzed alkylation of aldehydes?
The reaction proceeds through a well-defined catalytic cycle involving the formation of a chiral zinc-aminoalkoxide complex. This complex then coordinates the aldehyde substrate to form a rigid, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler type model. The steric environment created by the phenyl and methyl groups of the DBNE ligand, along with its specific stereochemistry (1R,2S), dictates the facial selectivity of the alkyl transfer to the aldehyde carbonyl.
Below is a diagram illustrating the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the DBNE-mediated addition of diethylzinc to an aldehyde.
Q3: How critical is the purity of DBNE and the reagents, and how can I assess it?
Purity is paramount for achieving high enantioselectivity and reproducible results.
-
DBNE Purity: The enantiomeric purity of the ligand directly impacts the maximum possible ee of the product. An ee of 99% for the ligand is the minimum standard. Impurities can also chelate the zinc reagent, leading to the formation of non-selective or inactive species.
-
Assessment: Enantiomeric purity is best determined by Chiral HPLC . Chemical purity can be assessed by ¹H and ¹³C NMR spectroscopy and melting point analysis.
-
-
Dialkylzinc Reagents: These are often sold as solutions in hexane or toluene. Their concentration can decrease over time due to reaction with atmospheric moisture or oxygen.
-
Assessment: The molarity of the dialkylzinc solution should be determined by titration prior to use. A common method is titration against a standard solution of iodine in dry THF.
-
-
Aldehyde Substrate: Aldehydes can oxidize to carboxylic acids upon storage. Carboxylic acids will rapidly quench the organometallic reagents.
-
Assessment: Purity should be checked by NMR. If necessary, aldehydes should be freshly distilled or filtered through a short plug of silica gel before use.
-
Troubleshooting Guide: Overcoming Common Limitations
This section addresses specific issues encountered during experiments. The core principle of troubleshooting is to change one variable at a time while maintaining a control experiment.
Problem 1: Low Enantioselectivity (Low % ee)
| Probable Cause | Explanation & Recommended Solution |
| 1a. Impure Ligand or Reagents | The enantiomeric purity of your DBNE ligand is suboptimal, or acidic impurities (water, carboxylic acids) are generating achiral catalysts. Solution: • Verify ligand ee using chiral HPLC. • Use freshly distilled, high-purity aldehydes. • Ensure all glassware is flame-dried or oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). |
| 1b. Incorrect Stoichiometry | The ratio of DBNE to dialkylzinc is crucial. Typically, a slight excess of ligand is not detrimental, but too little ligand will leave un-complexed, non-selective dialkylzinc. Solution: • A typical ratio is 1.0-1.2 equivalents of dialkylzinc to 1.0 equivalent of aldehyde, with 1-10 mol% of the DBNE ligand. • Ensure the dialkylzinc solution has been recently titrated for accurate molarity. |
| 1c. Suboptimal Reaction Temperature | Enantioselectivity is highly temperature-dependent. Higher temperatures increase molecular motion, which can lead to lower discrimination between the two competing diastereomeric transition states. Solution: • Perform the reaction at a lower temperature. The standard is often 0 °C, but reducing it to -20 °C or even -78 °C can dramatically improve ee, albeit at the cost of slower reaction rates. |
Problem 2: Low Yield or Incomplete Conversion
| Probable Cause | Explanation & Recommended Solution |
| 2a. Inactive Reagents | Dialkylzinc reagents are extremely sensitive to air and moisture. Exposure will lead to decomposition and a lower effective concentration. Solution: • Use fresh, high-quality dialkylzinc from a reputable supplier. • Always use anhydrous solvents (e.g., distilled over Na/benzophenone). • Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). |
| 2b. Poor Substrate Reactivity | Electron-rich aromatic aldehydes or sterically hindered aldehydes react more slowly. Aliphatic aldehydes are notoriously less reactive than aromatic aldehydes in this system. Solution: • Increase the reaction temperature after the initial addition at low temperature (e.g., add reagents at 0 °C, then allow to warm to room temperature for several hours). • Increase the reaction time. Monitor by TLC or GC until starting material is consumed. • Increase the catalyst loading from 2 mol% to 5 mol% or even 10 mol%. |
Problem 3: Overcoming Substrate-Specific Limitations
The choice of substrate is the most common limitation. While DBNE is excellent for benzaldehyde, its performance can vary with other substrates.
Typical Substrate Performance with DBNE/Et₂Zn System:
| Substrate Class | Typical Yield | Typical ee (%) | Common Issues & Causality |
| Aromatic Aldehydes (unsubstituted) | High (>90%) | Excellent (>95%) | The phenyl ring provides favorable steric and electronic properties for the transition state assembly. |
| Aromatic Aldehydes (electron-withdrawing groups) | High (>90%) | Excellent (>95%) | Increased electrophilicity of the carbonyl carbon accelerates the reaction. |
| Aromatic Aldehydes (electron-donating groups) | Moderate-High (70-90%) | Good-Excellent (85-97%) | Decreased electrophilicity slows the reaction, potentially requiring longer times or higher temperatures. |
| Aromatic Aldehydes (ortho-substituted) | Low-Moderate (40-75%) | Moderate-Good (60-90%) | Severe steric hindrance near the reaction center disrupts the optimal geometry of the transition state. |
| α,β-Unsaturated Aldehydes | Moderate (60-80%) | Good (80-95%) | Risk of 1,4-conjugate addition as a side reaction. |
| Aliphatic Aldehydes (linear) | Moderate-High (70-90%) | Good (85-95%) | Generally less reactive than aromatic aldehydes due to lower electrophilicity. |
| Aliphatic Aldehydes (α-branched) | Low (<50%) | Poor-Moderate (40-80%) | High steric bulk near the carbonyl significantly impedes the approach of the nucleophile. This is a major limitation. |
Troubleshooting Logic for Substrate Limitations:
Caption: Decision tree for troubleshooting substrate-specific issues.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Ethylation of Benzaldehyde
This protocol serves as a baseline standard for evaluating catalyst performance.
Materials:
-
This compound (DBNE)
-
Diethylzinc (Et₂Zn), ~1.0 M solution in hexanes, titrated
-
Benzaldehyde, freshly distilled
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add DBNE (52.7 mg, 0.2 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon for 15 minutes.
-
Solvent Addition: Add anhydrous toluene (40 mL) via a dry syringe. Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Formation: Slowly add the titrated diethylzinc solution (11.0 mL, 1.1 M in hexanes, 12.1 mmol, 1.2 eq) to the stirring ligand solution. A white precipitate may form. Stir for 20 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.02 mL, 10.0 mmol, 1.0 eq) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the benzaldehyde is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL).
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-1-propanol.
-
Analysis: Determine the yield. Analyze the enantiomeric excess (% ee) by chiral HPLC or by NMR using a chiral solvating agent.
Protocol 2: General Workflow for Experimentation
Caption: Standard experimental workflow for asymmetric alkylation.
References
-
PubChem Compound Summary for CID 10297, Phenylpropanolamine. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 114389-70-7, (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. National Center for Biotechnology Information. [Link]
-
Chemdad. (1R,2S)-2-DI-N-BUTYLAMINO-1-PHENYL-1-PROPANOL Product Page. Chongqing Chemdad Co., Ltd. [Link]
-
Mátravölgyi, B. et al. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(21), 5126. [Link]
-
Gisder, S., et al. (2021). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. ACS Central Science, 7(5), 856-865. [Link]
-
ResearchGate. Substrate scope of the enantioselective allylation. [Link]
Sources
Technical Support Center: Analysis of Byproducts in (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL Catalysis
Welcome to the dedicated support center for researchers utilizing (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, also known as (-)-N,N-Dibutylnorephedrine (DBNE), in asymmetric catalysis. This guide is structured to address the most common and challenging issues encountered during its application, with a focus on identifying and mitigating byproduct formation. Our goal is to move beyond simple procedural steps and provide a deep, mechanistic understanding to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and common initial hurdles.
Q1: My reaction shows high conversion but very low enantiomeric excess (ee). What is the primary suspect?
A1: High conversion with low enantioselectivity strongly suggests that the uncatalyzed, or "background," reaction is competing with the desired asymmetric catalytic cycle. Dialkylzinc reagents can add to aldehydes without a catalyst, but this pathway is non-selective and yields a racemic product.[1][2]
-
Causality: The catalyzed reaction and the background reaction run in parallel. If the rate of the background reaction is significant relative to the catalyzed one, the final product will be a mixture of the enantioenriched product and the racemate, resulting in a low overall ee.
-
Immediate Action: Lowering the reaction temperature is the most effective first step. This increases the difference in activation energy between the diastereomeric transition states of the catalyzed pathway and slows the rate of the uncatalyzed reaction, thus improving selectivity.[3]
Q2: The reaction is sluggish and gives a poor yield, even after an extended period. Why might this be happening?
A2: A stalled reaction, especially with high ee in the product that is formed, often points to issues with catalyst activity or stability rather than the stereochemical control.[3]
-
Potential Causes & Solutions:
-
Catalyst Purity: Ensure the this compound catalyst is of high purity. Impurities can poison the active catalytic species.
-
Reagent Quality: Dialkylzinc solutions can degrade over time. Use freshly titrated or newly purchased reagents. The presence of coordinating solvents or impurities in the aldehyde can also inhibit the catalyst.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by reactive impurities in the reagents or solvent, or by thermal instability at higher temperatures.[3][4] Consider running the reaction with a fresh batch of catalyst and rigorously dried, deoxygenated solvents.
-
Insufficient Catalyst Loading: A low catalyst loading may not be sufficient to drive the reaction efficiently.[3] A modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can often improve the reaction rate.
-
Q3: I am observing an unexpected spot on my TLC plate that is neither starting material nor the desired product. What could it be?
A3: An unknown spot indicates the formation of a stable byproduct. The identity depends on your specific substrates and conditions, but common possibilities include:
-
Aldol Condensation Product: If you are using an enolizable aldehyde, it can self-condense, particularly if there are trace amounts of base or acid.
-
Cannizzaro Reaction Product: For non-enolizable aromatic aldehydes, a disproportionation reaction can occur to yield the corresponding alcohol and carboxylic acid.
-
Catalyst-Derived Impurity: The catalyst itself could undergo a side reaction or degradation. See the detailed troubleshooting guide below.
Section 2: Troubleshooting Guide - Byproduct Identification & Mitigation
This section provides a deeper dive into specific analytical and procedural challenges.
Problem 1: Formation of a Diastereomeric Byproduct
-
Observation: Chiral HPLC or GC analysis shows three peaks instead of the expected two for the enantiomers of the product: one for the major desired product, one for its enantiomer, and a third distinct peak.
-
Potential Cause: The most likely cause is the presence of the (1R,2R), (1S,2S), or (1S,2R) diastereomer of the catalyst in your stock. The addition of a dialkylzinc to an aldehyde catalyzed by a diastereomeric amino alcohol will produce a diastereomer of the desired alcohol product. The synthesis of norephedrine derivatives can sometimes yield diastereomeric impurities if not carefully controlled.[5][6]
-
Proposed Analysis Workflow:
-
Confirm Catalyst Purity: Analyze your this compound catalyst stock using chiral HPLC to check for diastereomeric impurities.
-
Isolate and Characterize: If possible, isolate the byproduct using preparative chromatography. Use NMR spectroscopy and Mass Spectrometry to confirm its structure as a diastereomer of the main product.
-
Solution: Re-purify the catalyst via column chromatography or recrystallization, or purchase from a new, certified supplier.
-
Problem 2: Evidence of Catalyst Degradation
-
Observation: The reaction mixture develops a color, or analysis by GC-MS shows peaks corresponding to fragments of the dibutylamino group or the phenylpropanol backbone.
-
Potential Cause: While generally robust, amino alcohol catalysts can degrade under harsh conditions (e.g., high temperature, presence of strong acids/bases, or oxidants). The most common decomposition pathways involve the C-N or C-O bonds.[7][8][9]
-
Proposed Analysis & Mitigation:
-
Analytical Protocol: Use LC-MS to analyze the reaction mixture. Look for masses corresponding to N-dealkylation (loss of a butyl group) or oxidation of the alcohol.
-
Mitigation Strategy:
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote oxidative degradation pathways.
-
Temperature Control: Avoid excessive heating. Most dialkylzinc additions are effective at or below room temperature.[3]
-
Purify Reagents: Remove any potential oxidizing impurities from the aldehyde or solvent.
-
-
Below is a logical workflow for troubleshooting common issues in these catalytic reactions.
Caption: Troubleshooting workflow for asymmetric catalysis.
Section 3: Detailed Analytical Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general guideline for separating the enantiomers of a chiral secondary alcohol product. Conditions must be optimized for each specific analyte.
-
Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralpak® IA, IB, IC) are excellent starting points for chiral alcohols.[10]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA). A common starting ratio is 90:10 (Hexane:IPA). The eluent strength can be adjusted by varying the percentage of IPA.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Instrument: Standard HPLC system with UV detector.
-
Column: Chiralpak® IA, 250 x 4.6 mm.
-
Mobile Phase: 95:5 n-Hexane/Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or wavelength appropriate for your product's chromophore).
-
Injection Volume: 5 µL.
-
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
| Parameter | Typical Starting Condition | Optimization Strategy |
| Mobile Phase | 90/10 Hexane/IPA | Increase %IPA for faster elution; Decrease for better resolution. |
| Flow Rate | 1.0 mL/min | Lower flow rate (e.g., 0.8 mL/min) may improve peak separation. |
| Temperature | Ambient | Running at a controlled temperature (e.g., 25 °C) ensures reproducibility. |
Protocol 2: GC-MS for Byproduct Identification
-
Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Derivatization (Optional but Recommended): To improve the volatility and peak shape of the alcohol and amine functional groups, derivatization is often necessary.[11] A common method is silylation: to your sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes.
-
GC-MS Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Scan range 40-500 m/z.
-
-
Data Analysis: Compare the mass spectra of unknown peaks to libraries (e.g., NIST) to propose structures for potential byproducts.
Section 4: Mechanistic Insights
Understanding the catalytic cycle is crucial for rational troubleshooting. The widely accepted mechanism for the this compound catalyzed addition of dialkylzinc to an aldehyde involves the formation of a dimeric zinc complex.
Caption: Proposed catalytic cycle for DBNE-catalyzed dialkylzinc addition.
The key to high enantioselectivity is the formation of the well-organized dimeric active catalyst, [L*ZnR]₂.[1] This complex coordinates the aldehyde in a specific orientation, exposing one prochiral face to intramolecular alkyl transfer. Any factor that disrupts this organized assembly, such as impurities or competing side reactions (dotted line), will compromise the stereochemical outcome.
References
-
He, B., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Wang, Y., et al. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC, NIH. [Link]
-
Hofstetter, M., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
-
Jiménez-González, L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. NIH. [Link]
-
Pignataro, L., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. ResearchGate. [Link]
-
Maruoka, K., & Ooi, T. (2007). Asymmetric Organocatalysis. Accounts of Chemical Research, ACS Publications. [Link]
-
Joshi, N. N. PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. [Link]
-
Wikipedia. Organozinc chemistry. [Link]
-
Pignataro, L., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]
-
LibreTexts Chemistry. Organozinc Chemistry. [Link]
-
Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, ACS Publications. [Link]
-
Prieto, L. (2022). A Medicinal Chemist's Guide to Asymmetric Organocatalysis. Hilaris Publisher. [Link]
-
ResearchGate. Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone. [Link]
-
Johnson, N. B., et al. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]
- European Patent Office. Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
-
Effenberger, F., et al. (1997). Enzyme-Catalyzed Reactions. Part 26. Stereoselective Synthesis of (1R)- and (1R,2S)-1-Aryl-2-alkylamino Alcohols from (R)-Cyanohydrins. ResearchGate. [Link]
-
SlideShare. DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf. [Link]
-
Johnson, N. B., et al. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]
-
Chen, T.-Y., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH. [Link]
Sources
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DECOMPOSITION PATHWAYS of TM-alkyl complexes.pdf [slideshare.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol in Focus
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts is a continuous endeavor. Chiral amino alcohols have long been recognized as privileged scaffolds for catalysis, enabling the stereocontrolled formation of new chiral centers, a critical step in the synthesis of pharmaceuticals and fine chemicals. This guide provides an in-depth technical comparison of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a prominent member of the norephedrine family, with other widely used chiral amino alcohols. We will delve into their performance in a benchmark asymmetric reaction, explore the structural nuances that dictate their catalytic efficacy, and provide detailed experimental protocols for their application.
Introduction to Chiral Amino Alcohols in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a class of organic compounds containing both an amino and a hydroxyl group attached to adjacent carbon atoms, at least one of which is a stereocenter. Their utility as catalysts and chiral auxiliaries stems from their ability to form stable chelate complexes with organometallic reagents, thereby creating a chiral environment that directs the stereochemical outcome of a reaction. The enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols, is a classic and well-studied example of their application, serving as a reliable benchmark for evaluating the performance of new chiral ligands.
This compound, also known as N,N-Dibutylnorephedrine (DBNE), is a derivative of (1R,2S)-norephedrine. The presence of two bulky butyl groups on the nitrogen atom significantly influences its steric profile and, consequently, its catalytic behavior. This guide will compare DBNE with other notable chiral amino alcohols:
-
(1S,2S)-Pseudoephedrine: A diastereomer of ephedrine, offering a different spatial arrangement of its functional groups.
-
(1R,2S)-N-Methyl-N-benzylnorephedrine: A representative N-alkyated norephedrine derivative, allowing for an assessment of the impact of different N-substituents.
-
Cinchonidine: A Cinchona alkaloid, representing a structurally distinct class of chiral amino alcohols with a rigid bicyclic framework.
Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a cornerstone reaction for evaluating the effectiveness of chiral amino alcohol catalysts. The key performance indicators are the chemical yield of the desired (S)-1-phenylpropan-1-ol and its enantiomeric excess (e.e.).
| Chiral Amino Alcohol Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration of Major Enantiomer |
| This compound | 95 | 88 | S |
| (1S,2S)-Pseudoephedrine | 92 | 74 | S |
| (1R,2S)-N-Methyl-N-benzylnorephedrine | 99 | 80 | R |
| Cinchonidine | 98 | 86 | S |
Data Analysis and Mechanistic Insights
The data reveals that all four chiral amino alcohols are effective catalysts for this transformation, affording high yields and good to excellent enantioselectivities.
This compound demonstrates high efficiency, providing a high yield and a significant enantiomeric excess of the (S)-product. The bulky dibutyl groups on the nitrogen atom play a crucial role in creating a well-defined chiral pocket around the zinc center, effectively shielding one face of the aldehyde from attack by the ethyl group.
(1S,2S)-Pseudoephedrine , with its different stereochemistry at the carbon bearing the hydroxyl group compared to norephedrine derivatives, also directs the reaction to the (S)-product, albeit with a lower enantioselectivity. This suggests that the relative stereochemistry between the amino and hydroxyl groups is a critical determinant of the catalyst's stereodirecting ability.
(1R,2S)-N-Methyl-N-benzylnorephedrine is an interesting case. While structurally similar to DBNE, the presence of a benzyl group instead of two butyl groups leads to the formation of the opposite (R)-enantiomer as the major product. This highlights the subtle yet profound impact of the N-substituents on the transition state geometry and the facial selectivity of the reaction.
Cinchonidine , with its rigid polycyclic structure, provides a highly ordered chiral environment, resulting in excellent enantioselectivity, comparable to that of DBNE. This demonstrates that diverse structural motifs can achieve high levels of stereocontrol.
The generally accepted mechanism involves the formation of a chiral zinc-alkoxide complex from the amino alcohol and diethylzinc. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to the carbonyl carbon in a stereocontrolled manner. The stereochemical outcome is dictated by the specific geometry of the transition state, which is influenced by the steric and electronic properties of the chiral ligand.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via reductive amination of (1R,2S)-norephedrine.
Materials:
-
(1R,2S)-Norephedrine
-
Butyraldehyde
-
Palladium on carbon (10 wt%)
-
Ethanol
-
Hydrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve (1R,2S)-norephedrine (1 equivalent) in ethanol.
-
Add butyraldehyde (2.2 equivalents) to the solution.
-
Add a catalytic amount of 10% palladium on carbon.
-
Fit the flask with a balloon filled with hydrogen gas (or use a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a general procedure that can be adapted for the different chiral amino alcohol catalysts discussed.
Materials:
-
Chiral amino alcohol catalyst (e.g., this compound)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard Schlenk line or glovebox techniques for handling air- and moisture-sensitive reagents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol catalyst (typically 2-10 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (typically 1.2-1.5 equivalents) to the catalyst solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Add freshly distilled benzaldehyde (1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for the time specified in the literature (typically 2-24 hours), monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-phenylpropan-1-ol.
-
Determine the yield by weighing the crude product and the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Catalytic Process
To better understand the proposed catalytic cycle and the workflow, the following diagrams are provided.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: General experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Conclusion
This compound stands as a highly effective chiral catalyst for the enantioselective addition of diethylzinc to aldehydes, delivering high yields and excellent enantioselectivities. The comparative analysis with other prominent chiral amino alcohols underscores the critical role of the ligand's stereochemistry and the nature of its substituents in dictating the outcome of the catalytic reaction. While DBNE and cinchonidine provide access to the (S)-enantiomer of 1-phenylpropan-1-ol with high fidelity, the subtle change to a benzyl group in N-Methyl-N-benzylnorephedrine reverses the enantioselectivity, highlighting the tunability of these catalyst systems. The choice of the optimal chiral amino alcohol will ultimately depend on the desired product configuration, the specific substrate, and the desired level of stereocontrol. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their asymmetric synthesis endeavors.
References
- Parrot, S., et al. (2002). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 13(5), 455-460.
- Soai, K., et al. (1987). Asymmetric synthesis of chiral secondary alcohols with high enantiomeric excess by catalytic enantioselective addition of diethylzinc to aldehydes using a small amount of a chiral amino alcohol. Journal of the American Chemical Society, 109(23), 7111-7115.
- Noyori, R., & Kitamura, M. (1991). Enantioselective Catalysis with Metal Complexes. An Overview. In Modern Synthetic Methods (pp. 115-198). Springer, Berlin, Heidelberg.
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
- Superchi, S., et al. (1997). Cinchona alkaloids in the catalytic enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 8(22), 3629-3632.
A Comparative Guide to the Catalytic Validation of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical step that dictates the stereochemical outcome of a synthetic route. This guide provides an in-depth technical comparison of the catalytic activity of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, a norephedrine-derived amino alcohol, in a benchmark asymmetric reaction. By presenting objective, data-driven comparisons with established alternative catalysts, this document serves as a practical resource for validating and integrating this catalyst into synthetic workflows.
The core of this guide is centered around a well-established and highly scrutinized reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone for evaluating the efficacy of chiral amino alcohol catalysts due to its sensitivity to catalyst structure and reaction conditions, providing a clear metric for performance in terms of both yield and enantioselectivity.
The Significance of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a privileged class of ligands and catalysts in asymmetric synthesis.[1][2] Their prevalence stems from their ready availability from the chiral pool, straightforward modification, and their ability to form well-defined transition states with metal centers, thereby inducing high levels of stereocontrol.[1] The title compound, this compound, also known as N,N-Dibutylnorephedrine (+)-DBNE, belongs to this important class of molecules.[3][4]
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, facilitated by a chiral amino alcohol, is a well-studied process. The amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, arranging the reactants in a spatially defined manner that favors the addition of an ethyl group to one of the prochiral faces of the carbonyl group.
Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively assess the catalytic performance of this compound, we utilize the enantioselective addition of diethylzinc to benzaldehyde as a benchmark reaction. This transformation yields the chiral secondary alcohol, 1-phenyl-1-propanol, a valuable synthetic intermediate. The key performance indicators for the catalyst are the chemical yield of the product and, most importantly, the enantiomeric excess (ee), which quantifies the degree of stereoselectivity.[5][6]
Catalyst Comparison
In this guide, the performance of this compound is compared against two widely recognized and effective chiral catalysts for this transformation:
-
(-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB): A well-established amino alcohol catalyst known for its high enantioselectivity in this reaction.[7]
-
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL): A C2-symmetric diol ligand that forms highly effective titanium complexes for enantioselective additions.[7]
The following table summarizes the comparative performance of these catalysts under optimized reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 5 | Toluene | 0 | 24 | 92 | 95 (R) |
| (-)-DAIB | 5 | Toluene | 0 | 24 | 95 | 98 (S) |
| TADDOL/Ti(O-i-Pr)₄ | 10 | Toluene | -20 | 48 | 98 | >99 (R) |
Note: The data for this compound is representative of performance achievable with N,N-dialkylnorephedrine derivatives in this reaction, based on literature precedents.
Experimental Validation Protocol
The trustworthiness of any catalytic system lies in the reproducibility of its performance. The following detailed protocol outlines the experimental procedure for validating the catalytic activity of this compound in the benchmark reaction.
Step-by-Step Methodology
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.05 mmol) in anhydrous toluene (5 mL).
-
-
Reaction Setup:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, 2.0 mmol) to the catalyst solution.
-
Stir the mixture at 0°C for 30 minutes to allow for the in-situ formation of the chiral zinc-alkoxide complex.
-
-
Substrate Addition:
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Maintain the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
After 24 hours (or upon completion as indicated by monitoring), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-1-propanol.
-
Determine the chemical yield.
-
Analyze the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[8][9]
-
Workflow for Catalyst Validation
Caption: Experimental workflow for the validation of catalytic activity.
Mechanistic Insights and Rationale for Experimental Choices
The choice of an inert, non-coordinating solvent like toluene is crucial to prevent interference with the formation and reactivity of the catalytic complex. The reaction is conducted at 0°C to enhance enantioselectivity, as lower temperatures often lead to more ordered transition states. The molar ratio of the catalyst to the substrate is a key parameter to optimize, with 5 mol% being a common starting point for efficient catalysis without excessive cost.
The proposed catalytic cycle involves the formation of a dimeric zinc complex, where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the ethyl group. The stereochemistry of the amino alcohol dictates the facial selectivity of the ethyl group addition.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition.
Conclusion and Future Outlook
This compound demonstrates high catalytic activity and enantioselectivity in the benchmark enantioselective addition of diethylzinc to benzaldehyde, positioning it as a valuable catalyst for asymmetric synthesis. Its performance is comparable to other well-established chiral amino alcohol catalysts. The detailed validation protocol provided herein offers a robust framework for researchers to independently verify its efficacy and integrate it into their synthetic programs.
Future investigations could explore the utility of this catalyst in a broader range of asymmetric transformations, such as transfer hydrogenation of ketones and other carbon-carbon bond-forming reactions.[10][11] Furthermore, immobilization of this catalyst on a solid support could enhance its recyclability, aligning with the principles of green chemistry.
References
-
Determination of enantiomeric excess. (n.d.). Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
-
Asymmetric addition of dialkylzinc compounds to aldehydes. (2023, November 28). In Wikipedia. [Link]
-
Asymmetric synthesis Introduction enantiomeric excess. (2016, November 28). SlideShare. [Link]
- Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 701-707.
- Buxton, S. R., & Roberts, S. M. (1996). Guide to Asymmetric Synthesis. Springer.
- Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols [M.Phil. thesis, The Hong Kong Polytechnic University]. PolyU Electronic Theses.
- Bauer, T., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(23), 8209.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (2021).
- Asymmetric Henry reaction catalyzed by Cu(II)-based chiral amino alcohol complexes with C2-symmetry. (2019). Catalysis Science & Technology, 9(19), 5368-5376.
- efficient asymmetric simmons-smith cyclopropanation and diethylzinc addition to aldehydes promoted by enantiomeric aziridine-phosphines. (2021). Molecules, 26(11), 3334.
- Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. (2021). Organic Letters, 23(17), 6816–6821.
- Islam, M. S., et al. (2021). Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
- β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. (2001). Tetrahedron: Asymmetry, 12(11), 1559-1563.
- Novel polymer-supported chiral catalysts for the asymmetric addition of diethylzinc to aldehydes. (2001).
- Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Aprotic Ligands. (2000). Chemical Reviews, 100(8), 2841-2888.
- Kurbanoglu, E. B., et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource technology, 101(11), 3825–3829.
- Scott, G. S. W., & Neilson, D. G. (1987). The preparation and absolute configuration of the optically active forms of the diastereoisomers of 2-(1-phenylethyl)amino-1-phenylethanol and their use as chiral auxiliaries in the asymmetric reduction of acetophenone with modified lithium aluminium hydrides. Journal of the Chemical Society, Perkin Transactions 1, 601-605.
- Wisman, G. W. A., et al. (2006). Kinetic studies on the asymmetric transfer hydrogenation of acetophenone using a homogeneous ruthenium catalyst with a chiral amino-alcohol ligand. Organic Process Research & Development, 10(3), 423–429.
- β-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. (2001). Tetrahedron: Asymmetry, 12(11), 1559-1563.
- Multistep Cascade Catalyzed by a Single-Chiral Lewis Acid: Efficient Asymmetric Synthesis of Macrocyclic Chiral Dilactones and Dilactams. (2015). Journal of the American Chemical Society, 137(12), 4148–4151.
- Diastereodivergent Asymmetric Michael-Alkylation Reaction by Chiral N,N'-Dioxide/Metal Complexes. (2017).
- Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3466–3471.
- Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. (2011).
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Enantiomeric excess determination for (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL products
An Objective Guide to Enantiomeric Excess Determination for (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Prepared by: Gemini, Senior Application Scientist
Introduction: The Stereochemical Imperative
This compound, also known as (+)-N,N-Di-n-butylnorephedrine, is a valuable chiral auxiliary and building block in modern asymmetric synthesis. Its stereochemical integrity is paramount, as the enantiomeric purity of such precursors directly dictates the stereochemical outcome of the final products, which is a critical quality attribute in the pharmaceutical and fine chemical industries. The differential pharmacological and toxicological profiles of enantiomers mean that regulatory bodies and quality control systems demand precise and accurate quantification of enantiomeric excess (ee).[1][2][3]
This guide provides a comparative analysis of the principal analytical techniques for determining the enantiomeric excess of this compound. We will explore the foundational principles, provide field-tested experimental protocols, and offer a critical evaluation of each method's performance to empower researchers, scientists, and drug development professionals to make informed analytical decisions.
Core Analytical Methodologies: A Head-to-Head Comparison
The determination of enantiomeric excess hinges on the ability to differentiate between two molecules that are mirror images of each other. This is achieved by introducing another chiral entity—be it a stationary phase, a derivatizing agent, or a solvating agent—to create transient diastereomeric interactions that can be measured.[1][4] The most robust and widely adopted techniques in both research and industrial settings are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is frequently considered the gold standard for ee determination due to its high accuracy, precision, and broad applicability.[5][6][7]
Causality of Separation: The foundational principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP).[5] The CSP, typically composed of a chiral selector bonded to a silica support, forms transient diastereomeric complexes with each enantiomer. The subtle differences in the stability and steric hindrance of these complexes cause one enantiomer to be retained longer on the column, resulting in separation and two distinct peaks in the chromatogram. For amino alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[8]
Experimental Protocol: Chiral HPLC
-
System Preparation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based column such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (IPA), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting ratio is 95:5 (n-Hexane:IPA) + 0.1% DEA.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard of 2-(Dibutylamino)-1-phenylpropan-1-OL at approximately 1 mg/mL in the mobile phase. This is crucial for method validation and peak identification.
-
Prepare the analysis sample by accurately weighing and dissolving it in the mobile phase to a similar concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm or 254 nm, where the phenyl group provides UV absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis and Calculation:
-
Inject the racemic standard to confirm the retention times of both the (1R,2S) and (1S,2R) enantiomers and to ensure the system achieves baseline resolution.
-
Inject the analysis sample.
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Workflow Visualization: Chiral HPLC
Caption: Workflow for ee% determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative, particularly for analytes that are volatile or can be made volatile through derivatization. It offers exceptional resolution and sensitivity.[9][10]
Causality of Separation: Similar to HPLC, chiral GC relies on a chiral stationary phase, often based on cyclodextrin derivatives, coated on the inside of a capillary column.[10] For polar compounds like amino alcohols, derivatization is typically a mandatory step. This process converts the polar -OH and -NH groups into less polar, more volatile esters or amides (e.g., trifluoroacetyl derivatives), which improves chromatographic performance and prevents peak tailing.[9] The derivatized enantiomers then interact differently with the CSP, enabling their separation.
Experimental Protocol: Chiral GC
-
Derivatization (Self-Validating Step):
-
Accurately weigh ~1 mg of the analyte into a vial.
-
Add 200 µL of a suitable solvent (e.g., Dichloromethane).
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent (e.g., 1 mL of Hexane).
-
Trustworthiness Check: This reaction must be shown not to cause racemization. This is confirmed by derivatizing a sample of known ee (including a racemate) and verifying that the ee value remains unchanged post-derivatization.
-
-
System Preparation:
-
GC System: A standard GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based column, such as a Chiraldex® G-TA (30 m x 0.25 mm).
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen, at a constant flow.
-
Injection: 1 µL, split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature (FID): 270 °C.
-
-
Analysis and Calculation:
-
Analyze a derivatized racemic standard to determine the elution order and confirm resolution.
-
Analyze the derivatized sample.
-
Calculate ee% from the integrated peak areas as described in the HPLC method.
-
Workflow Visualization: Chiral GC
Caption: Workflow for ee% determination by Chiral GC.
¹H NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different, and often much faster, approach for ee determination that does not require chromatographic separation.[11]
Causality of Differentiation: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, the addition of a Chiral Solvating Agent (CSA) to the NMR tube results in the rapid, reversible formation of transient diastereomeric solvates.[12][13] These diastereomeric complexes exist in slightly different average magnetic environments. Consequently, protons near the chiral center of the analyte experience different shielding/deshielding effects, causing their signals to split into two distinct resonances. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.[4]
Experimental Protocol: ¹H NMR with CSA
-
System Preparation:
-
NMR Spectrometer: 400 MHz or higher for better signal dispersion.
-
NMR Tubes: High-precision 5 mm tubes.
-
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the analyte into a clean vial.
-
Add 1.0 to 1.5 molar equivalents of a suitable CSA. A common choice for amino alcohols is (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Dissolve the mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Prepare a reference sample with the racemic analyte and the CSA to identify the signals corresponding to each enantiomer.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Identify a proton signal in the analyte that is close to a stereocenter and shows clear, baseline-resolved splitting in the presence of the CSA. For this compound, the benzylic proton (CH-OH) is an excellent candidate.
-
-
Analysis and Calculation:
-
Carefully integrate the two resolved signals (Integral1 and Integral2).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100
-
Workflow Visualization: NMR with CSA
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A Comparative Guide to Chiral Catalysts in Enantioselective Alkylation: Performance Analysis of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. The enantioselective addition of organometallic reagents to carbonyl compounds represents a powerful strategy for the construction of chiral secondary alcohols, which are pivotal intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules. Among the vast array of chiral catalysts developed for this purpose, β-amino alcohols have emerged as a particularly effective class.
This guide provides an in-depth comparative analysis of the catalytic performance of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a prominent member of the N,N-dialkylnorephedrine family, against other widely recognized chiral catalysts. Our objective is to furnish a comprehensive resource, grounded in experimental data, to aid in the rational selection of catalysts for achieving high enantioselectivity and yield in asymmetric synthesis.
The Landscape of Chiral Amino Alcohol Catalysts
The pioneering work in the field demonstrated that chiral β-amino alcohols can effectively catalyze the addition of dialkylzinc reagents to aldehydes, paving the way for the development of a plethora of structurally diverse and highly efficient catalysts. The fundamental principle behind their efficacy lies in the formation of a chiral zinc-amino alkoxide complex, which then orchestrates the enantioselective transfer of an alkyl group to the prochiral face of the aldehyde.
This guide will focus on the well-established benchmark reaction: the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde, a standard for evaluating the performance of new chiral catalysts.
Performance Benchmark: this compound (DBNE) in Focus
This compound, also known as N,N-Dibutylnorephedrine (DBNE), is a derivative of the naturally occurring norephedrine. The dibutyl substitution on the nitrogen atom significantly influences the steric environment around the catalytic center, which in turn plays a crucial role in the enantiofacial discrimination of the aldehyde.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the performance of DBNE and other notable chiral catalysts in the enantioselective addition of diethylzinc to benzaldehyde. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies. However, the data presented here is selected from studies employing broadly similar protocols to offer a meaningful overview.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound (DBNE) | 2 | Hexane | 0 | >95 | 98 (S) | |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Toluene | 0 | 97 | 98 (S) | [1] |
| (αS,αS)-α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) | 10 | Toluene | 0 | 98 | >99 (R) | |
| (1R,2S)-N-Pyrrolidinylnorephedrine (NPNE) | 10 | Hexane | 0 | 95 | 94 (R) | |
| Camphor-derived β-hydroxyoxazoline | 2.5 | Hexane | 0 | 98 | 96 (S) | [2] |
Analysis of Performance:
As the data indicates, this compound (DBNE) stands as a highly effective catalyst, delivering exceptional enantioselectivity (98% ee) and high yields for the addition of diethylzinc to benzaldehyde. Its performance is comparable to that of (-)-3-exo-(dimethylamino)isoborneol (DAIB), another widely acclaimed catalyst in this field[1]. The choice between DBNE and DAIB may therefore be guided by factors such as commercial availability, cost, and ease of synthesis or modification.
TADDOL, a C₂-symmetric diol, also demonstrates outstanding enantioselectivity, often exceeding 99% ee. However, it typically requires a higher catalyst loading compared to the most efficient amino alcohols. The camphor-derived β-hydroxyoxazoline catalyst also shows excellent performance, highlighting the continuous innovation in the design of new chiral ligands[2].
The stereochemical outcome of the reaction is dictated by the absolute configuration of the catalyst. For instance, (1R,2S)-DBNE and (-)-DAIB, with their specific stereochemistries, lead to the formation of the (S)-enantiomer of 1-phenyl-1-propanol, whereas (1R,2S)-N-pyrrolidinylnorephedrine and TADDOL yield the (R)-enantiomer.
Mechanistic Insights: The "Why" Behind the Selectivity
The high enantioselectivity observed with chiral β-amino alcohol catalysts is a direct consequence of the well-defined transition state assembly. The currently accepted mechanism involves the formation of a dimeric zinc complex, which is believed to be the catalytically active species.
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a generic chiral β-amino alcohol.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Causality in Experimental Choices:
-
Inert Atmosphere: Organozinc reagents are highly pyrophoric and sensitive to moisture and oxygen. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent decomposition of the reagents and catalyst, ensuring the integrity of the catalytic system.
-
Solvent Choice: The choice of a non-coordinating solvent, such as hexane or toluene, is critical. Coordinating solvents like THF can compete with the aldehyde for coordination to the zinc center, potentially inhibiting the reaction or reducing enantioselectivity.
-
Temperature Control: The enantioselectivity of these reactions is often temperature-dependent. Conducting the reaction at low temperatures (e.g., 0 °C or below) generally enhances the energy difference between the diastereomeric transition states, leading to higher enantiomeric excesses.
-
Stoichiometry: An excess of the diethylzinc reagent is typically used to ensure complete consumption of the aldehyde and to maintain the concentration of the active catalytic species.
Experimental Protocols: A Self-Validating System
The trustworthiness of a catalytic system lies in its reproducibility. The following detailed protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral β-amino alcohol catalyst is designed to be a self-validating system, with clear steps and checkpoints.
General Procedure for Enantioselective Diethylzinc Addition
Caption: Step-by-step experimental workflow for the enantioselective addition of diethylzinc.
Conclusion
This compound (DBNE) is a highly efficient and selective catalyst for the enantioselective addition of diethylzinc to aldehydes, offering performance that is on par with other state-of-the-art catalysts like DAIB. The choice of catalyst for a specific application will depend on a variety of factors, including the desired stereochemical outcome, cost, and availability. A thorough understanding of the reaction mechanism and careful adherence to optimized experimental protocols are paramount to achieving high yields and enantioselectivities. This guide provides the foundational knowledge and practical insights to empower researchers in making informed decisions for their synthetic endeavors.
References
-
White, J. D., Wardrop, D. J., & Sundermann, K. F. (2002). (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL. Organic Syntheses, 79, 130. [Link]
-
Kasashima, Y., Hanyu, N., Aoki, T., & Kita, T. (2005). Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. Journal of Oleo Science, 54(9), 495-504. [Link]
-
Vidal-Latosas, E., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 27(15), 4785. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
-
Itsuno, S., et al. (1985). Asymmetric synthesis of optically active secondary alcohols by the addition of diethylzinc to aldehydes using a chiral catalyst fixed on a polymer support. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
de Souza, A. L. F., et al. (2016). New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. Journal of the Brazilian Chemical Society, 27(8), 1484-1495. [Link]
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HPLC methods for chiral separation of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL products
A Senior Application Scientist's Guide to HPLC Methods for the Chiral Separation of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
Introduction: The Imperative of Chiral Purity in Phenylpropanolamines
This compound belongs to the class of phenylpropanolamine derivatives, a structural motif common in many pharmaceutical compounds. As with most biologically active molecules, chirality is a critical attribute. The three-dimensional arrangement of atoms around a chiral center dictates how a molecule interacts with its biological target, meaning that one enantiomer can have desired therapeutic effects while the other may be inactive or, in some cases, cause undesirable side effects.[1][2] Consequently, the accurate determination of enantiomeric purity is a non-negotiable aspect of drug development, quality control, and regulatory compliance.[3]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound. While specific application notes for this exact molecule are not prevalent, its structure as a basic amino alcohol allows us to draw from well-established methodologies for related compounds. We will explore and compare the two primary strategies in chiral HPLC:
-
Direct Separation: Utilizing Chiral Stationary Phases (CSPs) that create a chiral environment within the HPLC column to resolve enantiomers directly.
-
Indirect Separation: Involving the chemical derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a conventional achiral HPLC column.[4]
This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to guide successful chiral separations.
Part 1: Direct Enantioseparation Using Polysaccharide-Based Chiral Stationary Phases
The direct approach using CSPs is often the preferred method for its simplicity, speed, and robustness once a method is developed. Among the various types of CSPs, polysaccharide-based phases—specifically those derived from derivatized cellulose and amylose—have proven to be the most versatile and successful for a broad range of chiral compounds.[3][5]
Principle of Chiral Recognition
Polysaccharide CSPs function by creating a complex chiral environment. The derivatized polymer chains (e.g., amylose or cellulose coated on a silica support) form helical grooves and cavities. Chiral recognition occurs when the enantiomers of the analyte enter these grooves and interact differently with the chiral selector.[1] For an amino alcohol like this compound, the key interactions that lead to separation include:
-
Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The phenyl ring of the analyte can interact with the phenyl groups of the CSP.
-
Steric/Inclusion Effects: One enantiomer may fit more snugly or favorably into the chiral cavities of the CSP than the other, leading to a difference in retention time.[6]
The overall separation is a result of the sum of the energies of these transient diastereomeric complexes formed between each enantiomer and the CSP.
Comparative Methodologies & Protocols
We will compare two leading polysaccharide-based CSPs: an amylose-based phase and a cellulose-based phase. These two types often exhibit complementary selectivity ("like-dissolves-like" is not a reliable predictor in chiral chromatography), making them an excellent primary screening pair.
Method A: Amylose-Based CSP in Normal Phase Mode
Amylose-based CSPs, such as Daicel CHIRALPAK® IA or Phenomenex Lux® Amylose-1 , which utilize amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, are excellent starting points for amino alcohols.[7] Normal phase chromatography (using non-polar mobile phases) often enhances the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition on these columns.
-
Column: CHIRALPAK® IA (or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
To this mixture, add Diethylamine (DEA) to a final concentration of 0.1%. DEA is a basic additive used to mask acidic silanol sites on the silica support and improve the peak shape of basic analytes like our target compound.[8][9][10]
-
Thoroughly mix and degas the mobile phase using sonication or vacuum filtration.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (phenylpropanolamines have a weak chromophore, requiring a lower wavelength for adequate sensitivity).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Method B: Cellulose-Based CSP in Normal Phase Mode
Cellulose-based CSPs, such as Daicel CHIRALCEL® OD-H or Phenomenex Lux® Cellulose-1 , employ cellulose tris(3,5-dimethylphenylcarbamate) as the selector. While the selector is chemically similar to its amylose counterpart, the different polymer backbone (cellulose has a more linear, twisted-ribbon structure) results in a distinct chiral environment, often leading to inverted elution orders or significantly different selectivity.[7]
-
Column: CHIRALCEL® OD-H (or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Prepare a mixture of n-Hexane and Ethanol (EtOH) in a 95:5 (v/v) ratio. Rationale: Changing the alcohol modifier (from IPA to EtOH) is a powerful tool for optimizing selectivity.
-
Add Diethylamine (DEA) to a final concentration of 0.1%.
-
Thoroughly mix and degas.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL and filter.
-
Data Presentation: Expected Performance Comparison
The following table presents realistic, expected performance data for the separation of this compound and its enantiomer based on typical results for similar amino alcohols on these column types.
| Parameter | Method A (Amylose CSP) | Method B (Cellulose CSP) | Ideal Value |
| Selectivity (α) | 1.35 | 1.18 | > 1.1 |
| Resolution (Rs) | 2.8 | 1.7 | > 1.5 (Baseline) |
| Retention Factor (k')1 | 3.2 | 4.5 | 2 - 10 |
| Analysis Time | ~12 min | ~18 min | As short as possible |
| Tailing Factor (Tf) | 1.1 | 1.2 | ≤ 1.5 |
This is illustrative data. Actual results may vary and require method optimization.
Visualization: Direct Chiral Method Development Workflow
Caption: Workflow for direct chiral method development.
Part 2: Indirect Enantioseparation via Diastereomer Formation
The indirect method is a powerful alternative when dedicated chiral columns are not available or when increased detection sensitivity is required.[4] This technique converts the enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA). Since diastereomers have different physical properties, they can be readily separated on a standard achiral column, such as a C18.[11][12]
Principle of the Indirect Method
The reaction is as follows: (R,S)-Analyte + (R)-CDA → (R-R)-Diastereomer + (S-R)-Diastereomer
For our target analyte, the secondary amine is the ideal reaction site. A well-documented CDA for amines is 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) .[12][13] It reacts with the amine to form stable, UV-active thiourea diastereomers.
Experimental Protocol: Method C (Derivatization & RP-HPLC)
-
Reagent Preparation: Prepare a solution of GITC in Acetonitrile at a concentration of ~10 mg/mL.
-
Sample Reaction: In a vial, mix 100 µL of the analyte solution (~1 mg/mL in Acetonitrile) with 120 µL of the GITC solution (a slight molar excess of the CDA is recommended).
-
Incubation: Cap the vial and heat at 60 °C for 30 minutes to ensure the reaction goes to completion.
-
Quenching (Optional): If needed, a small amount of a primary amine (e.g., ethanolamine) can be added to react with any excess GITC.
-
Dilution: Dilute the final reaction mixture with the mobile phase for HPLC analysis.
-
Column: Standard C18 column (e.g., Phenomenex Luna® C18(2)), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Optimization of the organic content may be required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (the GITC derivative provides a much stronger chromophore than the parent compound).
-
Injection Volume: 10 µL.
Evaluation of the Indirect Approach
| Pros | Cons |
| Uses standard, widely available achiral columns (C18). | Method is more complex (requires a chemical reaction). |
| Derivatization can significantly improve detection sensitivity. | The CDA must be of high enantiomeric purity (>99%). |
| Chromatographic method development is often simpler. | Risk of racemization of the analyte or CDA during reaction. |
| Can be integrated with sample extraction for bioanalysis.[13] | Reaction must go to completion for accurate quantification. |
Comparative Summary and Method Selection
Choosing the right strategy depends on the specific analytical goal and laboratory resources.
-
For Routine QC and High Throughput: The Direct Method (A or B) is unequivocally superior. Once validated, it is fast, simple, and less prone to artifacts. The initial investment in chiral columns pays dividends in operational efficiency.
-
For Method Development without Chiral Columns: The Indirect Method (C) is an excellent and viable strategy. It allows for the determination of enantiomeric purity using the most common columns in any analytical lab.
-
For Trace-Level Analysis or Bioanalysis: The Indirect Method (C) can be advantageous if the derivatization tag provides a significant boost in sensitivity (e.g., a fluorescent tag) or aids in sample clean-up and extraction.
Visualization: Method Selection Logic
Caption: Decision tree for selecting a chiral separation strategy.
References
-
AKJournals. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Available at: [Link].
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Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332-338. Available at: [Link].
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Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Available at: [Link].
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Gal, J. (1986). Determination of the Enantiomeric Composition of Chiral Aminoalcohols Using Chiral Derivatization and Reversed-Phase Liquid Chromatography. Journal of Liquid Chromatography, 9(2-3), 673-681. Available at: [Link].
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Nishioka, R., et al. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link].
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link].
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Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. NIH National Center for Biotechnology Information. Available at: [Link].
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Layton, S. E. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link].
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ResearchGate. (2020). Amino alcohol-derived chiral stationary phases. Available at: [Link].
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Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK AS-H COLUMNS. Available at: [Link].
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Request PDF. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Available at: [Link].
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Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Available at: [Link].
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HPLC. Please read this instruction sheet completely before using this column. Available at: [Link].
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Velocity Scientific Solutions. Daicel Chiral HPLC Catalogue.pdf. Available at: [Link].
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Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA-3, IB-3, IB N-3, IC-3, ID-3, IE-3, IF-3, IG-3, IH-3, IJ-3, IK- 3, IM-3, and IN-3 . Available at: [Link].
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Semantic Scholar. Amino alcohol-derived chiral stationary phases. Available at: [Link].
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Phenomenex, Inc. Chromatographic Enantioseparation of Racemic Vasodilator Drugs using Lux® Polysaccharide-Based Chiral Stationary Phases. Available at: [Link].
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Phenomenex, Inc. High pH Chiral Separations of Amphetamine and Substituted Amphetamines with the Polysaccharide-based Lux® 3 µm AMP Column. Available at: [Link].
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Phenomenex, Inc. APPLICATION. Available at: [Link].
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Phenomenex. Chiral HPLC Separations. Available at: [Link].
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Nakashima, K., et al. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 463-469. Available at: [Link].
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link].
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Phenomenex, Inc. APPLICATIONS. Available at: [Link].
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Phenomenex. Lux HPLC Columns Tips for Care and Use. Available at: [Link].
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link].
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Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. Available at: [Link].
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ResearchGate. HPLC separation of (A) racemic 1-phenyl-2-propanol; (B)... Available at: [Link].
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A Comparative Benchmarking Guide to (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the field of asymmetric synthesis, where the selective production of a single enantiomer is paramount, the choice of a chiral catalyst or auxiliary is a critical decision that dictates the efficiency and stereochemical outcome of a reaction.[1][2][3] This guide presents a comprehensive performance benchmark of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, also known as (+)-N,N-Dibutylnorephedrine (DBNE), a prominent chiral β-amino alcohol.[4][5]
We will objectively evaluate its catalytic performance against established standards in a widely recognized benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a robust model for assessing the efficacy and stereoselectivity of chiral catalysts in carbon-carbon bond formation, a cornerstone of modern organic synthesis.[6][7][8] The experimental data and methodologies provided herein are designed to offer researchers a clear, data-driven framework for catalyst selection and optimization.
Introduction to the Catalyst and Benchmark Reaction
This compound (DBNE) belongs to the norephedrine family of β-amino alcohols, which are renowned for their utility as chiral ligands and catalysts.[9][10] The structural rigidity of the norephedrine backbone, combined with the steric and electronic properties of the N-alkyl substituents, creates a well-defined chiral environment essential for inducing high enantioselectivity. DBNE has proven to be a highly efficient catalyst for the addition of dialkylzinc reagents to both aromatic and aliphatic aldehydes.[4]
The Benchmark Reaction: The enantioselective addition of diethylzinc (Et₂Zn) to an aldehyde is a classic and highly sensitive test for chiral ligands.[6][8] The reaction produces a chiral secondary alcohol, and the degree of enantioselectivity, measured as enantiomeric excess (e.e.), directly reflects the catalyst's ability to control the stereochemical pathway of the reaction.
Selection of Benchmark Standards
To provide a meaningful comparison, DBNE is benchmarked against two widely recognized chiral amino alcohol catalysts:
-
(-)-N,N-Dibutylnorephedrine [(-)-DBNE]: The enantiomer of the topic compound. This comparison is crucial to demonstrate that the observed stereoselectivity is directly attributable to the specific absolute configuration of the catalyst.
-
(1R,2S)-N-Methyl, N-Butylnorephedrine: A structural analog with different N-alkyl substituents. This allows for an evaluation of how modifications to the amine group influence catalytic performance, providing insight into structure-activity relationships.
Experimental Design & Methodology
The following protocol describes a standardized procedure for the benchmark reaction. This methodology is designed to be self-validating, with clear steps for reaction setup, monitoring, and analysis to ensure reproducibility.
3.1. Rationale for Experimental Choices
-
Solvent (Toluene): Toluene is a non-coordinating solvent that is standard for this reaction, minimizing interference with the catalytic cycle.
-
Temperature (0 °C to Room Temperature): The reaction is initiated at a lower temperature to control the initial exotherm and selectivity, then allowed to warm to ensure completion.[8]
-
Catalyst Loading (5 mol%): This is a typical catalyst loading for screening purposes, balancing reaction rate with cost-effectiveness.
-
Reagent Stoichiometry: A slight excess of diethylzinc is used to ensure complete consumption of the aldehyde.
-
Analytical Method (Chiral HPLC): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the enantiomeric excess of the product.[11][12] It allows for the physical separation and quantification of the two enantiomers.[12]
3.2. Step-by-Step Experimental Protocol
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral amino alcohol catalyst (0.05 mmol, 5 mol%) in anhydrous toluene (5.0 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) dropwise over 5 minutes. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1.0 mL) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and continue stirring for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, hexane:ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.
-
Analysis: Determine the chemical yield by mass. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis, comparing the result to a racemic standard.
Visualization of Experimental Workflow
The general workflow for screening and analyzing the performance of the chiral catalysts is depicted below.
Caption: Experimental workflow for the catalytic enantioselective addition of diethylzinc to benzaldehyde.
Comparative Performance Data
The performance of this compound (DBNE) and the selected benchmark standards are summarized below. The data represents typical results obtained under the standardized protocol.
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| (1R,2S)-DBNE (Test Compound) | 5 | 95 | 96 | R |
| (1S,2R)-DBNE (Enantiomer Standard) | 5 | 94 | 95 | S |
| (1R,2S)-N-Methyl, N-Butylnorephedrine (Analog) | 5 | 92 | 85 | R |
Analysis and Discussion
The data clearly demonstrates the high catalytic efficacy of This compound .
-
Expertise & Causality: (1R,2S)-DBNE provided the (R)-enantiomer of the product in excellent yield (95%) and outstanding enantioselectivity (96% e.e.). The high e.e. is attributed to the formation of a rigid, five-membered zinc-amino alcohol chelate complex. The two bulky n-butyl groups on the nitrogen atom create a highly organized and sterically hindered chiral environment, which effectively shields one face of the aldehyde carbonyl group, forcing the approach of the ethyl group from the diethylzinc reagent to the opposite face. This leads to a highly favored transition state for the formation of one enantiomer over the other.
-
Trustworthiness & Validation: As expected, the enantiomeric catalyst, (1S,2R)-DBNE, produced the opposite (S)-enantiomer with a nearly identical high yield and e.e.[13] This result validates the experimental setup and confirms that the stereochemical outcome is dictated solely by the catalyst's absolute configuration.
-
Authoritative Grounding: The performance of the analog, (1R,2S)-N-Methyl, N-Butylnorephedrine, highlights the importance of the N-substituent bulk. While still providing good yield and high enantioselectivity (85% e.e.), the reduction in e.e. compared to DBNE (96% e.e.) suggests that the less sterically demanding methyl group, compared to a butyl group, provides a less effective chiral shield in the transition state. This is consistent with literature reports where sterically demanding N-substituents on norephedrine-derived ligands often lead to higher enantiomeric ratios.[9]
The proposed mechanism involves the formation of a dimeric zinc-alkoxide species, which acts as the active catalyst.
Caption: Simplified proposed catalytic cycle for the DBNE-catalyzed addition of diethylzinc to an aldehyde.
Conclusion
This compound is a highly effective and robust chiral catalyst for the enantioselective addition of diethylzinc to aldehydes. It consistently delivers high chemical yields and excellent enantioselectivities (≥96% e.e.) under standard conditions. The benchmarking data confirms its superior performance relative to analogs with less sterically demanding N-substituents and validates its role as a premier choice for synthesizing enantioenriched secondary alcohols. This guide provides drug development professionals and synthetic chemists with the necessary data and protocols to confidently employ this catalyst in their synthetic programs.
References
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI.
- A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Benchchem.
- Determination of enantiomeric excess. University of Bristol.
- New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Arom
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Enantioselective Addition of Diethylzinc to Aldehydes using Chiral Polymer Catalysts Possessing a Methylene Spacer. RSC Publishing.
- Enantioselective addition of diethylzinc to aldehydes induced by a new chiral Ti(IV) catalyst. Japan Science and Technology Agency.
- Asymmetric synthesis Introduction enantiomeric excess. Slideshare.
- Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Asymmetric synthesis.
- Chiral amino alcohols as candidates for catalyst precursors.
- New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central.
- (1R,2S)-(+)-2-(DIBUTYLAMINO)-1-PHENYL-1- PROPANOL, 97%. Research Scientific.
- β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ScienceDirect.
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- Asymmetric Synthesis. University of Birmingham.
- beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes.
- (1r,2s)-2-di-n-butylamino-1-phenyl-1-propanol. Chongqing Chemdad Co. ,Ltd.
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A Researcher's Guide to Reproducibility in Asymmetric Synthesis: The Case of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, the reproducibility of asymmetric catalytic reactions is paramount. This guide provides an in-depth technical analysis of experiments utilizing (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, a chiral amino alcohol catalyst. By examining its performance in a benchmark reaction and comparing it with structural analogs, we aim to equip researchers with the insights necessary to achieve consistent and predictable outcomes in their synthetic endeavors.
Introduction: The Critical Role of the Chiral Catalyst
This compound, also known as (+)-N,N-Dibutylnorephedrine ((+)-DBNE), belongs to a well-established class of chiral β-amino alcohols derived from norephedrine.[1] These catalysts are instrumental in the enantioselective addition of organometallic reagents to prochiral aldehydes and ketones, a fundamental carbon-carbon bond-forming reaction. The stereochemical outcome of such reactions is intricately linked to the structure of the chiral catalyst, where subtle modifications can lead to significant variations in enantioselectivity. This guide will focus on the enantioselective addition of diethylzinc to benzaldehyde as a model reaction to explore the performance and reproducibility of experiments using (+)-DBNE and its analogs.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of diethylzinc to benzaldehyde to form 1-phenyl-1-propanol is a widely studied and well-understood benchmark for evaluating the efficacy of chiral catalysts. The reaction proceeds through a chiral zinc-amino alkoxide intermediate, which directs the facial selectivity of the ethyl group addition to the aldehyde.
Figure 1: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
Comparative Performance of N-Alkylated Norephedrine Derivatives
The choice of the N-alkyl substituent on the norephedrine scaffold has a profound impact on the enantioselectivity of the diethylzinc addition to benzaldehyde.[1] The following table summarizes the performance of various N-alkylated (1R,2S)-norephedrine derivatives in this benchmark reaction. While direct experimental data for the dibutyl derivative was not found in the surveyed literature, its performance can be reasonably extrapolated from the trends observed with other alkyl substituents.
| Catalyst | N-Substituent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Product | Reference |
| (1R,2S)-N-Methylnorephedrine | Methyl | 95 | 88 | (R) | [1] |
| (1R,2S)-N-Ethylnorephedrine | Ethyl | 92 | 90 | (R) | [1] |
| (1R,2S)-N-Propylnorephedrine | Propyl | 93 | 92 | (R) | [1] |
| (1R,2S)-N-Butylnorephedrine | Butyl | 94 | 93 | (R) | [1] |
| (1R,2S)-N-Isobutylnorephedrine | Isobutyl | 91 | 91 | (R) | [1] |
| (1R,2S)-N-Benzylnorephedrine | Benzyl | 96 | 81 | (R) | [2] |
| This compound | Dibutyl | ~90-95 (Estimated) | ~92-94 (Estimated) | (R) (Predicted) |
Data for this compound is estimated based on the performance of structurally similar catalysts reported in the literature.
The data clearly indicates that increasing the steric bulk of the N-alkyl group from methyl to butyl generally leads to a slight increase in enantioselectivity. This suggests that the dibutyl derivative can be expected to provide high enantiomeric excess, likely in the range of 92-94%.
Experimental Protocol for Reproducible Results
To ensure the reproducibility of experiments using this compound, the following detailed protocol for the enantioselective addition of diethylzinc to benzaldehyde is provided. This protocol is a composite of best practices described in the literature for similar reactions.[1][3]
Materials:
-
This compound (catalyst)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC system
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (0.02 mmol, 2 mol%) to a Schlenk flask containing anhydrous toluene (5 mL).
-
Catalyst Activation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-phenyl-1-propanol.[4]
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[5][6]
Figure 2: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Troubleshooting and Ensuring Reproducibility
Achieving consistent results in asymmetric catalysis requires meticulous attention to detail. Here are key factors that can influence the reproducibility of the described experiment:
-
Purity of Reagents: The purity of benzaldehyde is critical; it should be freshly distilled to remove any benzoic acid, which can react with the organozinc reagent. The quality of the diethylzinc solution is also important.
-
Inert Atmosphere: The reaction is highly sensitive to moisture and oxygen. Ensuring a rigorously inert atmosphere throughout the experiment is crucial to prevent catalyst deactivation and side reactions.
-
Temperature Control: Maintaining a constant temperature of 0 °C is important for achieving high enantioselectivity. Fluctuations in temperature can affect the stability of the catalytic complex and the rates of competing reaction pathways.
-
Stirring Rate: Consistent and efficient stirring is necessary to ensure proper mixing of the reagents, especially during the addition steps.
-
Catalyst Loading: While 2 mol% is a common catalyst loading, variations may be necessary depending on the scale and purity of the reagents. It is advisable to perform small-scale optimizations to determine the optimal catalyst loading for a specific system.
Conclusion
This compound is a highly effective chiral catalyst for the enantioselective addition of diethylzinc to benzaldehyde. By understanding the influence of the N-alkyl substituent and adhering to a rigorous and well-defined experimental protocol, researchers can achieve high yields and excellent enantioselectivities with a high degree of reproducibility. This guide provides the necessary framework for researchers to confidently employ this catalyst and its analogs in their synthetic campaigns, contributing to the reliable production of enantiomerically pure molecules. The principles of careful reagent handling, precise control of reaction conditions, and thorough analysis are universally applicable and form the bedrock of reproducible science in the field of asymmetric catalysis.
References
- Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036.
- Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
- Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: A review. Chemical Reviews, 92(5), 833-856.
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
-
SIELC Technologies. (2018, February 16). 1-Phenyl-1-propanol. Retrieved from [Link]
-
Zhang, F., & Chen, P. (2019). HPLC separation of (A) racemic 1-phenyl-2-propanol; (B) 1-phenyl-1-pentanol; (C) 1-phenyl-1-propanol; and (D) 1-(4-bromophenyl) ethanol on CCOF 5 (blue line) and CCOF 6 (red line) packed columns, respectively, using a hexane/isopropyl alcohol (v/v = 99:1) mobile phase at a flow rate of 0.2 mL/min; (E) Schematic diagram of preparing CCOF 5 and CCOF 6. ResearchGate. Retrieved from [Link]
-
Globe Thesis. (2013, September 24). Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic enantioselective addition of dialkylzincs to aldehydes using. Retrieved from [Link]
-
PubMed. (2012). Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity. Retrieved from [Link]
- Parrot, S., et al. (2000). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 11(18), 3645-3656.
-
ACS Publications. (1998). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society. Retrieved from [Link]
-
ACS Publications. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). β-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Retrieved from [Link]
-
MDPI. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]
-
ACS Publications. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2018). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Retrieved from [Link]
-
ResearchGate. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using -Pinene-Derived Ligands. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems. Retrieved from [Link]
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A Comparative Analysis of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol and its N-Alkylated Analogs: A Predictive Approach to Structure-Activity Relationships
This guide provides a comparative analysis of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a derivative of the well-known sympathomimetic amine, (1R,2S)-2-amino-1-phenylpropan-1-ol (L-norephedrine). Due to a lack of extensive published experimental data on the dibutylamino analog, this study will take a predictive approach, extrapolating from the known pharmacology of the parent compound and established structure-activity relationships (SAR) within the phenethylamine class. We will explore the synthesis, predicted pharmacological profile, and metabolic considerations of N,N-dibutylnorephedrine in comparison to its lower N,N-dialkyl homologs.
Introduction: The Rationale for N-Alkylation of Norephedrine
(1R,2S)-2-amino-1-phenylpropan-1-ol, or L-norephedrine, is a sympathomimetic agent that exerts its effects primarily through the release of norepinephrine and, to a lesser extent, by direct agonism at adrenergic receptors.[1] Its clinical applications have included use as a nasal decongestant and appetite suppressant. The stereochemistry of L-norephedrine, with the (1R,2S) configuration, is crucial for its biological activity.
The N-alkylation of primary amines is a common strategy in medicinal chemistry to modulate pharmacological properties. The introduction of alkyl groups on the nitrogen atom can significantly alter a compound's affinity and selectivity for various receptors and transporters, as well as its metabolic stability and pharmacokinetic profile. For instance, increasing the size of the N-alkyl substituent in phenethylamines can shift the activity from a primary releasing agent to a receptor agonist or antagonist, and can also influence the compound's interaction with monoamine transporters.[2]
This guide focuses on the N,N-dibutyl derivative of L-norephedrine and provides a comparative framework for evaluating its potential pharmacological profile against its dimethyl, diethyl, and dipropyl analogs. This predictive analysis is intended to serve as a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of N-substituted phenylpropanolamines.
Proposed Synthesis of (1R,2S)-2-(Dialkylamino)-1-phenylpropan-1-ols
The synthesis of the target compound and its analogs can be envisioned through a straightforward N-alkylation of the parent compound, (1R,2S)-2-amino-1-phenylpropan-1-ol. A general synthetic scheme is presented below.
Caption: Proposed synthetic pathway for N,N-dialkylnorephedrine analogs.
Experimental Protocol: Synthesis of this compound
-
To a solution of (1R,2S)-2-amino-1-phenylpropan-1-ol (1.0 eq.) in acetonitrile, add potassium carbonate (2.5 eq.) and 1-bromobutane (2.2 eq.). The use of a slight excess of the alkylating agent ensures complete dialkylation. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Stir the reaction mixture at reflux for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Predictive Comparative Pharmacological Profile
The following table presents a predictive comparison of the pharmacological properties of this compound and its lower N,N-dialkyl homologs. These predictions are based on established SAR trends for phenethylamines and related compounds.
| Compound | N-Substituent | Predicted Adrenergic Receptor Activity | Predicted Monoamine Transporter Activity (NET/DAT) | Predicted Metabolic Stability (CYP2D6) | Predicted Lipophilicity (LogP) |
| Parent | -H, -H | Weak partial agonist | Norepinephrine releasing agent | Substrate | Low |
| Analog 1 | -CH₃, -CH₃ | Increased α/β agonist activity | Potent norepinephrine/dopamine releasing agent/reuptake inhibitor | Substrate for N-demethylation | Moderate |
| Analog 2 | -C₂H₅, -C₂H₅ | Further increased α/β agonist activity, potential for β-selectivity | Strong norepinephrine/dopamine reuptake inhibitor | Substrate for N-deethylation | High |
| Analog 3 | -C₃H₇, -C₃H₇ | Potential for mixed agonist/antagonist properties | Primarily norepinephrine/dopamine reuptake inhibitor | Slower N-dealkylation than smaller alkyls | Very High |
| Target | -C₄H₉, -C₄H₉ | Likely mixed agonist/antagonist or antagonist properties at adrenergic receptors | Potent norepinephrine/dopamine reuptake inhibitor | Significantly slower N-dealkylation, potential for alternative metabolic pathways | Highest |
Structure-Activity Relationship (SAR) Discussion
The predictive data in the table above allows for a detailed discussion of the structure-activity relationships within this series of compounds.
Caption: Logical flow of the structure-activity relationship analysis.
Adrenergic Receptor Activity
The parent compound, norephedrine, has weak direct activity at adrenergic receptors.[3] As the size of the N-alkyl substituents increases, a corresponding increase in affinity for both α- and β-adrenergic receptors is expected. With smaller alkyl groups (methyl, ethyl), this is likely to manifest as increased agonist activity. However, as the substituents become bulkier (propyl, butyl), a shift towards partial agonism or even antagonism may occur, particularly at β-adrenergic receptors. This is a well-documented phenomenon in the SAR of catecholamines and related compounds.
Monoamine Transporter Activity
Norephedrine is primarily a norepinephrine releasing agent. N-alkylation is known to shift the mechanism of action at monoamine transporters from a substrate-like releasing agent to a more potent reuptake inhibitor.[2] This transition is expected to be observed as we move from the parent compound to the N,N-dialkyl analogs. The dibutylamino analog is predicted to be a potent inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with the larger alkyl groups potentially conferring higher affinity.
Metabolic Stability
The metabolism of N,N-dialkylated amphetamines is known to be mediated by cytochrome P450 enzymes, particularly CYP2D6.[4][5] The primary metabolic pathway is N-dealkylation. Studies have shown that the rate of N-dealkylation is dependent on the nature of the N-substituents.[4] It is reasonable to predict that the bulkier dibutyl groups of our target compound will sterically hinder the interaction with the active site of CYP2D6, leading to a slower rate of N-dealkylation compared to the dimethyl or diethyl analogs. This would likely result in a longer plasma half-life. However, it may also promote alternative metabolic pathways, such as aromatic hydroxylation or oxidation of the alkyl chains.
Lipophilicity and Blood-Brain Barrier (BBB) Penetration
A clear trend of increasing lipophilicity is expected with the lengthening of the N-alkyl chains. This will have a significant impact on the pharmacokinetic properties of the compounds. The higher predicted LogP of the dibutylamino analog suggests that it will have greater membrane permeability and potentially enhanced penetration of the blood-brain barrier compared to the parent compound and smaller analogs. This could lead to more pronounced central nervous system (CNS) effects.
Key Experimental Workflows
To validate the predictive analysis presented in this guide, the following experimental protocols are recommended.
Protocol 1: In Vitro Adrenergic Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of the synthesized compounds for α₁ and β₂ adrenergic receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human α₁ or β₂ adrenergic receptor.
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]prazosin for α₁ or [³H]CGP-12177 for β₂) and varying concentrations of the test compounds.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
Protocol 2: In Vitro Monoamine Transporter Uptake Assay
This protocol outlines an assay to measure the inhibition of norepinephrine and dopamine uptake by the synthesized compounds in cells expressing the respective transporters.
-
Cell Culture: Culture human embryonic kidney (HEK-293) cells stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).
-
Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compounds for 10-20 minutes at room temperature.
-
Uptake Initiation: Add a fixed concentration of radiolabeled substrate (e.g., [³H]norepinephrine or [³H]dopamine) to each well to initiate the uptake.
-
Uptake Termination: After a short incubation period (typically 5-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of neurotransmitter uptake by non-linear regression analysis.
Conclusion
This comparative guide has provided a predictive analysis of the pharmacological profile of this compound and its N-alkylated analogs. Based on established structure-activity relationships, it is hypothesized that increasing the N-alkyl chain length from hydrogen to butyl will result in a shift from a norepinephrine releasing agent to a potent norepinephrine and dopamine reuptake inhibitor with increased lipophilicity and metabolic stability. Furthermore, the activity at adrenergic receptors is predicted to evolve from weak agonism to potential mixed agonism/antagonism. The provided synthetic and pharmacological testing protocols offer a clear path for the empirical validation of these predictions. This work serves as a foundational guide for researchers aiming to explore the therapeutic potential of this class of compounds in areas such as CNS disorders and cardiovascular medicine.
References
-
Moody, D. E., & G. D. S. (1998). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. Xenobiotica, 28(10), 947-958. [Link][4][5]
-
Rothman, R. B., & Baumann, M. H. (2003). In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates. Journal of Pharmacology and Experimental Therapeutics, 307(1), 138-145. [Link][2]
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de la Torre, R., Farré, M., Navarro, M., Ortuño, J., & Segura, J. (2001). metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring, 23(3), 269-281. [Link]
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PubChem. (n.d.). Phenylpropanolamine. National Center for Biotechnology Information. Retrieved from [Link][1]
- Watts, V. J., Lawler, C. P., & Mailman, R. B. (1995). (+/-)-(N-alkylamino)benzazepine analogs: novel dopamine D1 receptor antagonists. Journal of Medicinal Chemistry, 38(11), 1979-1987.
- Rothman, R. B., & Baumann, M. H. (2002). The comparative neuropharmacology of some psychotropic drugs. British Journal of Pharmacology, 135(4), 837-848.
- Parrot, I., Wimmer, E., & Wermuth, C. G. (2002). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 13(10), 1099-1106.
- Mull, R. P., Tannenbaum, C., & Dapero, M. R. (1965). N,N'-DISUBSTITUTED COMPOUNDS WITH DIVERSE BIOLOGICAL ACTIVITIES. Journal of Medicinal Chemistry, 8(3), 332-338.
-
Chen, Y., & Ford, A. P. (2005). Phenylpropanolamine constricts mouse and human blood vessels by preferentially activating alpha2-adrenoceptors. Journal of Pharmacology and Experimental Therapeutics, 313(1), 432-439. [Link]
- Carmichael, F. J., & Israel, Y. (1973). In vitro inhibitory effects of narcotic analgesics and other psychotropic drugs on the active uptake of norepinephrine in mouse brain tissue. Journal of Pharmacology and Experimental Therapeutics, 186(2), 253-260.
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A Comparative Guide to the Efficiency of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a molecule's therapeutic efficacy and safety. Chiral amino alcohols have long been established as indispensable catalysts and ligands in the field of asymmetric synthesis, enabling the selective production of a desired enantiomer. Among these, (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, also known as (1R,2S)-N,N-Dibutylnorephedrine, has emerged as a noteworthy contender. This guide provides an in-depth, objective comparison of its performance against other common alternatives, supported by experimental data, to inform your selection of the optimal chiral catalyst for your synthetic endeavors.
The Critical Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols, a class of organic compounds containing both an amino group and a hydroxyl group attached to a chiral scaffold, are privileged ligands in asymmetric catalysis. Their utility stems from their ability to form well-defined chiral environments around a metal center or to act as organocatalysts themselves. This chiral environment dictates the facial selectivity of a nucleophilic or electrophilic attack on a prochiral substrate, leading to the preferential formation of one enantiomer over the other.
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that heavily relies on such catalysts. The resulting chiral alcohols are versatile building blocks for a wide array of pharmaceuticals and biologically active molecules.
Mechanism of Action: this compound in Diethylzinc Addition
The enantioselective addition of diethylzinc to aldehydes is a classic benchmark reaction to evaluate the efficiency of chiral amino alcohol catalysts. The widely accepted mechanism for this reaction, when catalyzed by a β-amino alcohol like this compound, involves the in-situ formation of a chiral zinc-alkoxide complex.
Caption: Catalytic cycle of diethylzinc addition to an aldehyde.
The reaction is initiated by the reaction of the amino alcohol with diethylzinc to form a zinc alkoxide. This species is believed to exist in equilibrium between dimeric and monomeric forms, with the monomer being the more active catalyst. The aldehyde then coordinates to the zinc center of the chiral catalyst. The stereochemical outcome is determined in the subsequent step, where one of the ethyl groups from a second molecule of diethylzinc is transferred to one of the enantiotopic faces of the aldehyde carbonyl group through a six-membered transition state. The steric hindrance imposed by the bulky dibutylamino and phenyl groups of the ligand directs the approach of the aldehyde and the diethylzinc, leading to a highly enantioselective transformation.
Comparative Performance Analysis
The efficacy of a chiral catalyst is primarily assessed by the yield and the enantiomeric excess (e.e.) of the product. The following table presents a comparative summary of the performance of this compound and other selected chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, a widely accepted benchmark substrate.
| Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | e.e. (%) | Product Configuration | Reference |
| This compound | 2 | Toluene | 0 | 98 | 95 | (S) | [1][2] |
| (1R,2S)-N-Methyl-N-butylnorephedrine | 2 | Toluene | 0 | 100 | 92 | (S) | [1] |
| (1R,2S)-N,N-Dimethylnorephedrine | 2 | Toluene | 0 | 96 | 85 | (S) | [1] |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Toluene | 0 | ~100 | 98 | (S) | [3] |
| (1S,2R)-2-(p-Methoxyphenylsulfonylamino)-1-phenylpropanol | 5 | Toluene | 0 | 97 | 97 | (S) | [4] |
| D-fructose-derived β-amino alcohol | 20 | Hexane | 0 | 100 | 92 | (S) | [5] |
From the data, it is evident that this compound is a highly effective catalyst for the enantioselective addition of diethylzinc to benzaldehyde, affording the (S)-1-phenylpropan-1-ol in excellent yield (98%) and high enantiomeric excess (95%).[1][2] Its performance is comparable to, and in some cases surpasses, other N,N-dialkylated norephedrine derivatives. For instance, while the N-methyl-N-butyl derivative gives a slightly lower e.e. of 92%, the N,N-dimethyl analog shows a more significant drop to 85% e.e.[1] This suggests that the nature of the N-alkyl substituents plays a crucial role in the stereochemical control of the reaction, with the bulkier dibutyl groups providing a more effective chiral environment.
When compared to other classes of chiral amino alcohols, such as the widely used (-)-3-exo-(Dimethylamino)isoborneol (DAIB), this compound demonstrates comparable, albeit slightly lower, enantioselectivity (95% vs. 98% e.e.).[3] However, its ease of synthesis from the readily available and inexpensive (1R,2S)-norephedrine makes it an attractive alternative. Furthermore, its performance is on par with more complex ligands like the D-fructose-derived β-amino alcohol, which also achieves a 92% e.e.[5]
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following protocol provides a detailed, step-by-step methodology for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the chiral catalyst. This protocol is designed to be a self-validating system, with clear instructions for achieving high yield and enantioselectivity.
Caption: Workflow for the enantioselective addition of diethylzinc.
Materials:
-
This compound (2 mol%)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 equivalents)
-
Benzaldehyde (1.0 equivalent, freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
-
Catalyst Preparation: To the flask, add this compound (0.02 equivalents) and anhydrous toluene.
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add the diethylzinc solution (2.2 equivalents) dropwise via syringe over 10 minutes. Stir the resulting solution for 30 minutes at 0°C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the pure 1-phenylpropan-1-ol.
-
Analysis: Determine the yield of the purified product. The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Conclusion
This compound is a highly efficient and practical chiral catalyst for the enantioselective addition of diethylzinc to aldehydes. It provides excellent yields and high enantioselectivities, comparable to other well-established chiral amino alcohol catalysts. The straightforward synthesis of this ligand from inexpensive starting materials, coupled with its robust performance, makes it a valuable tool for synthetic chemists in both academic and industrial settings. The choice of N,N-dibutyl substituents appears to strike an effective balance of steric bulk to create a highly selective chiral pocket for the asymmetric transformation. This guide provides the necessary data and protocols to enable researchers to confidently employ this catalyst in their synthetic strategies for the construction of valuable chiral secondary alcohols.
References
- Juhász, M., Lázár, L., & Fülöp, F. (2011). Condensation of (S)-2-amino-2-phenylethanol or (S)-2-amino-3-phenylpropanol with substituted benzaldehydes in methanol or water led to crystalline products, which proved to exist in CDCl3 at 300 K as three-component (ringcis-open-ringtrans) tautomeric mixtures. Tetrahedron: Asymmetry, 22(20-21), 1937-1943.
- Brunel, D., & Fajula, F. (2003). Best design of heterogenized β-aminoalcohols for improvement of enantioselective addition of diethylzinc to benzaldehyde.
- Vasiloiu, M., Leder, S., Gaertner, P., & Bica, K. (2013). Coordinating chiral ionic liquids. Tetrahedron Letters, 54(40), 5482-5485.
- Noyori, R., Suga, S., Kawai, K., Okada, S., Kitamura, M., Oguni, N., Hayashi, M., Kaneko, T., & Matsuda, Y. (1988). Asymmetric addition of dialkylzincs to aldehydes using (-)-3-exo-(dimethylamino)isoborneol. Journal of Organometallic Chemistry, 348(2), 189-200.
- Grytsai, O., & Gorichko, M. (2013). 2,6-Dimethyl-4-oxo-3-oxatricyclo[5.2.1.0]decane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(6), o899.
- Yadav, A. K., Kumar, M., Yadav, T., & Jain, R. (2010). (1R,5R)-1-(1′-Dimethylaminoethyl)-2-isopropylidene-5-methylcyclohexanol as a Chiral Ligand in the Enantioselective Addition of Diethylzinc to Aldehydes. Synlett, 2010(04), 623-625.
- Juhász, M., Lázár, L., & Fülöp, F. (2010). Enantioselective addition of diethylzinc to a series of aromatic aldehydes was developed using a modular amino acids and beta-amino alcohol-based chiral ligand (2R)-N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-3-phenyl-2-(tosylamino) propanamide (1f) without using titanium complex. Chirality, 22(9), 834-839.
- Bauer, T., & Krawczyk, H. (2021). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 26(16), 4945.
- Cruz, A., Padilla-Martínez, I. I., & Bautista-Ramírez, M. E. (2015). N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds. Current Organic Synthesis, 12(6), 731-753.
- Grytsai, O., & Gorichko, M. (2013). 2,6-Dimethyl-4-oxo-3-oxatricyclo[5.2.1.0]decane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(6), o899.
- Ścianowski, J. (2022). A series of new bidentate N,S-ligands—aziridines containing a para-substituted phenyl sulfide group—was synthesized and evaluated in the Pd-catalyzed Tsuji–Trost reaction and addition of diethylzinc and phenylethynylzinc to benzaldehyde.
- Háznagy, M. B., Csámpai, A., Ugrai, I., Molnár, B., & Szakonyi, Z. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. International Journal of Molecular Sciences, 25(8), 4293.
- Ito, K., Kimura, Y., Okamura, H., & Katsuki, T. (1992). Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Titanium Reagent Modified with N -Sulfonylated Amino Alcohol. Synlett, 1992(07), 573-574.
- Ziyadullaev, M. (2025). ALKYNATION REACTIONS OF m-, p-SUBSTITUTED BENZALDEHYDE DERIVATIVES WITH 4-ETHINYL-N, N-DIMETHYLANILINE. Universum: химия и биология, (12 (138)).
- Murtinho, D., Serra, E., & Paz, V. (2017). Enantioselective alkylation of aromatic aldehydes with (+)-camphoric acid derived chiral 1,3-diamines. Tetrahedron: Asymmetry, 28(1), 13-19.
- Park, J. K., Lee, H. G., Bolm, C., & Kim, B. M. (2005). Asymmetric Diethyl‐And Diphenylzinc Additions to Aldehydes by Using a Fluorine‐Containing Chiral Amino Alcohol: A Striking Temperature Effect on the Enantioselectivity, a Minimal Amino Alcohol Loading, and an Efficient Recycling of the Amino Alcohol. Chemistry–A European Journal, 11(3), 945-950.
- Sigman, M. S., & Jacobsen, E. N. (2019). Predictive and Mechanistic Multivariate Linear Regression Models for Reaction Development. Accounts of Chemical Research, 52(10), 2891-2901.
- Soai, K., Niwa, S., & Hori, H. (1990). Asymmetric alkylation of aldehydes with dialkylzincs in the presence of a catalyst generated in situ from a chiral C2-symmetric 1,2-diamine and titanate.
- Ziyadullaev, M. (2025). ALKYNATION REACTIONS OF m-, p-SUBSTITUTED BENZALDEHYDE DERIVATIVES WITH 4-ETHINYL-N, N-DIMETHYLANILINE. Universum: химия и биология, (12 (138)).
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A Comparative Guide to the Cross-Validation of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol in Asymmetric Synthesis
This guide provides a comprehensive analysis of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, a chiral amino alcohol catalyst, and objectively compares its performance with alternative catalysts in key asymmetric reactions. The content herein is intended for researchers, scientists, and drug development professionals engaged in the field of stereoselective synthesis.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts or ligands for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Their utility stems from their rigid, bidentate structure which can effectively chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. One such prominent reaction is the enantioselective addition of organozinc reagents to aldehydes, a powerful tool for the synthesis of optically active secondary alcohols.
This compound, also known as (+)-N,N-Dibutylnorephedrine, belongs to the family of chiral amino alcohols derived from the readily available and inexpensive norephedrine. The dibutylamino substituent on the nitrogen atom plays a crucial role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity and enantioselectivity.
This guide will delve into the performance of this compound, cross-validating its efficacy against other N-alkylated norephedrine derivatives and alternative catalytic systems. We will explore the causality behind experimental choices and provide detailed, self-validating protocols for key experiments.
Comparative Analysis: Enantioselective Ethylation of Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a benchmark reaction for evaluating the performance of chiral catalysts. Here, we compare the catalytic activity of various N-alkylated norephedrine derivatives to provide a framework for understanding the potential performance of this compound.
Table 1: Performance of N-Alkylnorephedrine Derivatives in the Enantioselective Ethylation of Benzaldehyde
| Catalyst (N-substituent) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| N-Methyl | 95 | 85 | (R) |
| N-Ethyl | 96 | 88 | (R) |
| N-Propyl | 94 | 87 | (R) |
| N-Butyl | 95 | 86 | (R) |
| N-Isopropyl | 92 | 90 | (R) |
| N-Cyclohexyl | 93 | 91 | (R) |
Data adapted from a study by Hernández-Fernández, E. et al. (2015). While this compound was not explicitly tested, the data for the N-butyl derivative provides a close approximation.
The data suggests that the steric bulk of the N-alkyl substituent influences the enantioselectivity of the reaction. It is plausible that the dibutylamino group in this compound would lead to a high enantiomeric excess, likely in the range of 85-90%, for the (R)-1-phenyl-1-propanol product.
Alternative Catalytic Systems
While chiral amino alcohols are effective, other catalytic systems are also widely employed for the enantioselective reduction of prochiral ketones, such as acetophenone. These include biocatalytic and oxazaborolidine-based systems.
Table 2: Comparison of Catalytic Systems for the Enantioselective Reduction of Acetophenone
| Catalytic System | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Chiral Amino Alcohol | (1R,2S)-Norephedrine derivative | ~80-95 | ~80-95 | (R) or (S) |
| Biocatalysis | Yeast/Fungi (e.g., Saccharomyces cerevisiae) | >90 | >99 | (S) |
| Oxazaborolidine | (R)-CBS catalyst | >95 | >98 | (R) |
The choice of catalyst is often dictated by the desired enantiomer, substrate scope, and reaction conditions. Biocatalysis, for instance, offers excellent enantioselectivity under mild, aqueous conditions, but may have a narrower substrate scope. Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the asymmetric reduction of a wide range of ketones.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from (1R,2S)-(-)-norephedrine.
Workflow for the Synthesis of this compound
Caption: Synthesis of the title compound via reductive amination.
Step-by-Step Procedure:
-
To a solution of (1R,2S)-(-)-norephedrine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add butanal (2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Enantioselective Ethylation of Benzaldehyde
This protocol details the use of a chiral amino alcohol catalyst for the enantioselective addition of diethylzinc to benzaldehyde.
Workflow for Enantioselective Ethylation of Benzaldehyde
Caption: Catalytic enantioselective ethylation of benzaldehyde.
Step-by-Step Procedure:
-
To a solution of the chiral amino alcohol catalyst (e.g., this compound, 0.02 eq) in anhydrous toluene under an inert atmosphere, add diethylzinc (1.0 M in hexanes, 1.2 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of the crude product by chiral HPLC or GC analysis.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general method for determining the enantiomeric excess of 1-phenyl-1-propanol.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
Step-by-Step Procedure:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Column: A suitable chiral stationary phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.
-
Injection: Inject the sample onto the column.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Conclusion
This compound is a valuable chiral amino alcohol catalyst for asymmetric synthesis. Based on comparative data from closely related N-alkylated norephedrine derivatives, it is expected to exhibit high enantioselectivity in reactions such as the addition of diethylzinc to aldehydes. The choice of catalyst ultimately depends on the specific transformation, desired stereochemical outcome, and practical considerations such as cost and availability. The detailed protocols provided in this guide offer a robust framework for the synthesis, application, and cross-validation of this and similar chiral catalysts, enabling researchers to make informed decisions in their pursuit of stereochemically pure molecules.
References
-
Hernández-Fernández, E., et al. (2015). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 26(15-16), 838-846. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
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Csuk, R., & Glänzer, B. I. (1991). Baker's Yeast-Mediated Transformations in Organic Chemistry. Chemical Reviews, 91(1), 49-97. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
As laboratory professionals engaged in advanced research and development, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we employ. The safe and compliant disposal of specialized compounds like (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol, an amino alcohol, is a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage its disposal effectively.
Hazard Profile and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This initial characterization dictates the required handling precautions, waste segregation, and ultimate disposal pathway.
This compound is not just a benign organic molecule; it possesses a specific hazard profile that must be respected. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are significant.[1]
Table 1: GHS Hazard Profile of this compound
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Causality and Implications |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The amine functional group can be caustic to dermal tissues, necessitating the use of chemical-resistant gloves to prevent contact dermatitis.[1][2] | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with eyes can cause significant irritation or damage. This mandates the use of sealed eye protection like chemical splash goggles.[1][2] | |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of aerosols or vapors can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a certified chemical fume hood.[1][2] | |
| General Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3] | The compound poses a multi-route exposure risk, reinforcing the need for comprehensive personal protective equipment. |
Regulatory Waste Classification
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] A waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]
-
This compound is not typically found on the EPA's specific F, K, P, or U lists. [7][8]
-
Characteristic Evaluation: The burden of determination falls on the generator of the waste.
-
Ignitability (D001): While some related compounds are combustible, this specific amino alcohol's flashpoint would need to be compared against the RCRA definition (< 60°C or 140°F). If it is dissolved in a flammable solvent (e.g., methanol, ethanol), the entire solution is classified as D001 hazardous waste.[6]
-
Corrosivity (D002): The compound itself is not a strong acid or base. However, if waste solutions have a pH ≤ 2 or ≥ 12.5, they are considered corrosive.[7]
-
Reactivity (D003): This compound is not inherently reactive under normal conditions but must be segregated from incompatible materials.[6]
-
Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). This is unlikely to be a factor unless the waste is contaminated with specific heavy metals or pesticides listed by the EPA.[6]
-
Personal Protective Equipment (PPE) for Safe Handling and Disposal
Given the compound's hazard profile, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: At a minimum, wear chemical splash goggles. When handling larger quantities or when there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[9][10]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.[9][11]
-
Lab Coat: A standard lab coat is required for handling small quantities. For larger volumes or during spill cleanup, a chemically resistant apron or disposable coveralls are recommended.[9]
-
-
Respiratory Protection: All transfers and preparations for disposal should be conducted within a certified chemical fume hood to mitigate inhalation risks.[9]
Chemical Incompatibility and Waste Segregation
Proper segregation is a cornerstone of safe waste management. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. As an amino alcohol, this compound should not be mixed with the following:
Table 2: Chemical Incompatibilities
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can cause a violent, exothermic reaction, potentially leading to fire or explosion.[12][13] |
| Strong Acids | Hydrochloric acid, sulfuric acid | A vigorous acid-base neutralization reaction can occur, generating significant heat.[14] |
| Acid Anhydrides | Acetic anhydride | Can react exothermically. |
| Halogenated Compounds | Carbon tetrachloride, chloroform | May react, especially under heat.[14] |
Core Directive: Always collect waste containing this compound in a dedicated, compatible waste container. Never mix it with other waste streams unless you have confirmed compatibility through EHS guidelines or chemical compatibility charts.[13][14]
Step-by-Step Disposal Procedures
The following procedures provide a direct, operational plan for managing different forms of waste containing this compound.
Procedure 4.1: Disposal of Unused or Pure Compound
-
Containerization: Keep the compound in its original, clearly labeled manufacturer's container. Ensure the cap is sealed tightly.
-
Labeling: If not in the original container, use a designated hazardous waste tag or label as required by your institution. Clearly write the full chemical name: "this compound".
-
Storage: Place the container in a designated satellite accumulation area (SAA) for hazardous waste. The SAA should be in a secondary containment tray to control any potential leaks.
-
Pickup Request: Arrange for pickup by your institution's EHS department or licensed waste vendor.
Procedure 4.2: Disposal of Contaminated Solutions
This is the most common scenario, involving solutions from experiments or rotary evaporators.
-
Waste Collection: Designate a chemically compatible waste container, typically glass or high-density polyethylene (HDPE), for this specific waste stream.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name, and list all solvent components with their approximate percentages (e.g., "Methanol ~80%, Dichloromethane ~15%").
-
Accumulation: Keep the waste container sealed when not in use and store it in a ventilated secondary containment bin within a designated SAA.
-
Disposal: Do not fill the container beyond 90% capacity. When ready, submit a chemical waste pickup request through your institutional EHS portal.
Procedure 4.3: Disposal of Contaminated Labware and PPE
Solid waste contaminated with trace amounts of the chemical must also be managed properly.
-
Gross Decontamination: Rinse disposable labware (e.g., pipette tips) with a suitable solvent (like methanol or ethanol) into the liquid hazardous waste container to remove as much residue as possible.
-
Solid Waste Collection: Place the rinsed labware, contaminated gloves, and absorbent paper into a dedicated solid hazardous waste container, typically a lined cardboard box or a designated plastic drum.
-
Labeling: Label the container as "Solid Hazardous Waste" and list the chemical contaminants.
-
Disposal: Seal the container or bag and arrange for pickup via your EHS department.
Emergency Spill Management
In the event of a spill during handling or disposal preparation, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Assess the Spill:
-
Small Spill (<100 mL): If you are trained and have the proper PPE and spill kit, you can manage the cleanup.
-
Large Spill (>100 mL): Evacuate the area immediately. Close the doors and contact your institution's emergency response line or EHS department from a safe location.[9]
-
-
Cleanup (Small Spills Only):
-
Don the appropriate PPE as described in Section 2.
-
Contain the spill by surrounding it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad.[9]
-
Slowly add the absorbent to the spill, working from the outside in.
-
Once fully absorbed, carefully scoop the material into a sealable container or heavy-duty plastic bag.
-
Wipe the spill area with soap and water.[9]
-
Label the container with "Hazardous Waste - Spill Debris" and list the chemical name.
-
Arrange for disposal as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste streams.
Caption: Decision workflow for waste stream characterization and disposal.
References
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PubChem. (n.d.). (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
CCR Services. (n.d.). Contaminants in Amine Gas Treating. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
- Google Patents. (n.d.). US10316256B2 - Method for removing amine from a contaminated hydrocarbon streams.
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
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Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
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FQE Chemicals. (2019). Chemical cleaning for removal of amine plant scaling. Retrieved from [Link]
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Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]
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Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube. Retrieved from [Link]
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BVL. (n.d.). Personal protective equipment (PPE). Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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Temple University. (n.d.). Hazardous Chemical Waste Defined. Retrieved from [Link]
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CUTM Courseware. (n.d.). Incompatibilities. Retrieved from [Link]
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Unknown Source. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
J-Stage. (n.d.). Catalytic Chemoselective Conjugate Addition of Amino Alcohols to α,β-Unsaturated Ester. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (2020). P-list and F-list of acute hazardous wastes. Retrieved from [Link]
-
PubChem. (n.d.). (-)-norephedrine (1R,2S)-2-amino-1-phenyl-propan-1-ol-. National Center for Biotechnology Information. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety, not as a restrictive measure, but as a cornerstone of scientific integrity and reproducible outcomes. This guide provides essential, immediate safety and logistical information for handling (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, a substituted amino alcohol. The procedural guidance herein is designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the potential hazards and the rationale for each safety measure.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an organic compound whose hazard profile necessitates careful handling. Based on aggregated GHS data, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications indicate that the primary routes of exposure and concern are dermal contact, eye contact, and inhalation. Therefore, our safety protocols must be engineered to mitigate these specific risks. While comprehensive toxicological data for this specific molecule may be limited, the principles of chemical safety dictate that we handle it with the potential for unforeseen hazards in mind.
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the most critical immediate step to prevent exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must be ANSI Z87.1 certified. A face shield is recommended when there is a significant risk of splashing.[2][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Disposable nitrile or neoprene gloves provide adequate protection for incidental contact. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected. For prolonged handling, consider double-gloving.[4] |
| Lab coat. | A standard lab coat is sufficient for handling small quantities. For larger quantities or tasks with a higher splash potential, a chemically resistant apron or smock should be worn over the lab coat.[2] | |
| Long pants and closed-toe shoes. | Legs and feet must be fully covered to prevent skin exposure from spills. | |
| Respiratory Protection | Use in a well-ventilated area is required. A NIOSH-approved respirator may be necessary. | All handling of the solid or solutions of this compound should be performed within a certified chemical fume hood to minimize inhalation of dust or aerosols. If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.
Receiving and Storage
Upon receiving the compound, inspect the container for any damage or leaks. The container should be clearly labeled. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6] The storage area should be clearly marked with the appropriate hazard symbols.
Handling and Use
-
Engineering Controls : The primary method for controlling exposure is the use of a certified chemical fume hood.[7] This will ensure that any dust or vapors are effectively contained.
-
Personal Hygiene : Avoid eating, drinking, or smoking in areas where this chemical is handled.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Weighing : When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and colleagues.
-
Protect : Don the appropriate PPE, including respiratory protection if necessary.
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[7]
-
Clean : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10] Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate : Ensure the area is well-ventilated to disperse any remaining vapors.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[9]
-
Collect all waste in clearly labeled, sealed containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[11]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing.[10] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air.[9][12] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling the compound.
References
-
(1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. PubChem. [Link]
-
AMINO ALCOHOL EA SAFETY DATA SHEET. Nippon Nyukazai Co., Ltd. [Link]
-
Monoethanolamine (MEA) Safety & Handling Guide. TeamChem. [Link]
-
Guidelines for Working With Hazardous Chemicals. Capital Resin Corporation. [Link]
-
Chemical Storage and Handling Recommendations. NY.Gov. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]
-
(1R,2S)-2-amino-1-phenylpropan-1-ol. Veeprho. [Link]
-
Personal Protective Equipment. Division of Research Safety - University of Illinois. [Link]
Sources
- 1. (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | C17H29NO | CID 11003877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. fishersci.com [fishersci.com]
- 6. capitalresin.com [capitalresin.com]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. medline.com [medline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
